Product packaging for Alibendol(Cat. No.:CAS No. 26750-81-2)

Alibendol

Cat. No.: B1195274
CAS No.: 26750-81-2
M. Wt: 251.28 g/mol
InChI Key: UMJHTFHIQDEGKB-UHFFFAOYSA-N
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Description

Alibendol is a member of salicylamides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO4 B1195274 Alibendol CAS No. 26750-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-4-9-7-10(13(17)14-5-6-15)12(16)11(8-9)18-2/h3,7-8,15-16H,1,4-6H2,2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJHTFHIQDEGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)NCCO)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046490
Record name Alibendol
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Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26750-81-2
Record name Alibendol
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Record name Alibendol [INN:DCF]
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Record name Alibendol
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Record name Alibendol
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Record name ALIBENDOL
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Foundational & Exploratory

Alibendol: An Examination of Its Putative Cholagogue and Anthelmintic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alibendol is a compound that has been noted in pharmacological literature for its purported choleretic, cholekinetic, and antispasmodic properties, suggesting its utility in digestive and biliary disorders.[1][2][] It is indicated for conditions such as dyspepsia resulting from biliary insufficiency, alimentary intolerance, and constipation of hepatic origin.[][4] However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of in-depth studies elucidating the precise molecular mechanisms underlying these effects.

Furthermore, some sources classify this compound as an anthelmintic agent, with a proposed mechanism of action centered on the inhibition of tubulin polymerization in parasites, similar to other benzimidazole derivatives like albendazole. This technical guide aims to synthesize the available, albeit limited, information on this compound's mechanisms of action, while clearly delineating the gaps in the current body of research.

Putative Cholagogue and Antispasmodic Mechanism of Action

While this compound is described as a promoter of bile secretion, the specific signaling pathways and molecular targets involved in this process are not well-documented in peer-reviewed literature. A choleretic effect implies an increase in the volume of bile secreted from the liver, while a cholekinetic action suggests stimulation of gallbladder contraction and emptying of bile into the duodenum. The antispasmodic property points to a relaxing effect on the smooth muscles of the gastrointestinal tract.

The lack of detailed experimental data precludes the presentation of specific signaling pathways or quantitative dose-response relationships for these effects. A conceptual workflow is presented below to illustrate the proposed, yet unverified, mechanism.

Alibendol_Choleretic_Action cluster_liver Liver This compound This compound Hepatocyte Hepatocyte This compound->Hepatocyte Stimulates Gallbladder Gallbladder This compound->Gallbladder Stimulates Contraction (Cholekinetic Effect) Smooth_Muscle GI Smooth Muscle This compound->Smooth_Muscle Induces Relaxation (Antispasmodic Effect) Bile_Duct Bile Duct Hepatocyte->Bile_Duct Increased Bile Production (Choleretic Effect) Duodenum Duodenum Gallbladder->Duodenum Bile Release Bile_Duct->Duodenum Alibendol_Anthelmintic_Action cluster_host Host cluster_parasite Parasite This compound This compound Liver Host Liver This compound->Liver Metabolism Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) Liver->Albendazole_Sulfoxide Parasite Parasitic Worm Albendazole_Sulfoxide->Parasite Enters Beta_Tubulin β-Tubulin Albendazole_Sulfoxide->Beta_Tubulin Binds to Parasite->Beta_Tubulin Microtubules Microtubule Assembly Beta_Tubulin->Microtubules Inhibits Polymerization Glucose_Uptake Glucose Uptake Microtubules->Glucose_Uptake Disrupts Parasite_Death Parasite Death Glucose_Uptake->Parasite_Death Leads to

References

Alibendol (CAS 26750-81-2): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide on Alibendol (CAS 26750-81-2) has been compiled from publicly available data. A significant conflict exists in the scientific and commercial literature regarding its primary pharmacological activity. While most sources describe it as an antispasmodic and choleretic/cholekinetic agent for gastrointestinal use, some sources misattribute to it the anthelmintic properties of a different drug, albendazole. This guide will focus on the more frequently cited gastrointestinal applications, but researchers should be aware of this discrepancy. No primary, peer-reviewed studies detailing the specific mechanism of action, signaling pathways, or comprehensive in vivo pharmacokinetics of this compound have been identified in the public domain. Therefore, the experimental protocols and signaling pathways described herein are based on general methodologies for testing the claimed activities and should be considered illustrative rather than specific to this compound.

Core Properties of this compound

This compound is a salicylamide derivative with the chemical name 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide.[1] It is also known by the synonym Cebera.[1] The compound is typically a white to almost white crystalline powder.[1]

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is consistently reported across multiple chemical suppliers and databases.

PropertyValueCitations
CAS Number 26750-81-2[1]
Molecular Formula C₁₃H₁₇NO₄[1]
Molecular Weight 251.28 g/mol
Appearance White to almost white powder/crystal
Melting Point 98 - 102 °C
Purity ≥ 98% (by GC)
Storage Conditions 2 - 8 °C
Synonyms 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide, Cebera

Pharmacological Profile: A Dichotomy in the Literature

The pharmacological profile of this compound is subject to conflicting reports. The predominant classification describes it as a compound with effects on the gastrointestinal system, specifically as an antispasmodic, choleretic, and cholekinetic agent. This suggests its potential utility in conditions related to indigestion, nausea, vomiting, and constipation.

However, a notable and persistent misattribution in some literature describes this compound as an anthelmintic drug, a property of albendazole. This alternative mechanism involves the inhibition of tubulin polymerization in parasites. This guide will proceed based on the more frequently cited gastrointestinal properties, but the user is strongly advised to seek definitive primary sources to resolve this ambiguity.

Postulated Mechanism of Action: Gastrointestinal Agent

Assuming the gastrointestinal profile is accurate, this compound's therapeutic effects can be broken down into three related functions:

  • Antispasmodic: The relaxation of smooth muscle, particularly in the gastrointestinal tract. This can alleviate cramps and pain associated with muscle spasms.

  • Choleretic: The stimulation of the liver to produce a greater volume of bile.

  • Cholekinetic: The promotion of the contraction of the gallbladder and the relaxation of the sphincter of Oddi, leading to the discharge of bile into the duodenum.

The precise molecular targets and signaling pathways for this compound remain unelucidated in publicly available literature. However, the mechanisms of other drugs with similar actions can provide a hypothetical framework. Antispasmodic effects are often achieved through direct muscle relaxation, blockade of calcium channels, or anticholinergic (muscarinic receptor antagonist) activity. Choleretic and cholekinetic effects can be mediated by hormonal signaling (e.g., involving cholecystokinin) or direct actions on hepatocytes and gallbladder smooth muscle.

Hypothetical Signaling Pathways and Workflows

Given the lack of specific data for this compound, the following diagrams illustrate general pathways and workflows relevant to its claimed antispasmodic and choleretic/cholekinetic activities.

General Antispasmodic Mechanisms in GI Smooth Muscle

antispasmodic_mechanisms cluster_stimuli Spasmodic Stimuli cluster_cell Smooth Muscle Cell cluster_this compound Potential this compound Action Acetylcholine Acetylcholine Muscarinic_Receptors Muscarinic Receptors Acetylcholine->Muscarinic_Receptors Histamine Histamine Stretch Stretch Ca_Channels Voltage-Gated Ca²⁺ Channels Stretch->Ca_Channels IP3_Pathway IP₃/DAG Pathway Muscarinic_Receptors->IP3_Pathway Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channels->Ca_Influx IP3_Pathway->Ca_Influx Contraction Contraction Ca_Influx->Contraction Alibendol_Anticholinergic Anticholinergic Effect Alibendol_Anticholinergic->Muscarinic_Receptors Alibendol_Ca_Block Ca²⁺ Channel Blockade Alibendol_Ca_Block->Ca_Channels Alibendol_Direct Direct Muscle Relaxation Alibendol_Direct->Contraction

Caption: Potential antispasmodic mechanisms of action in GI smooth muscle.

General Choleretic and Cholekinetic Workflow

choleretic_cholekinetic_workflow cluster_liver Liver (Choleretic Action) cluster_gallbladder Gallbladder (Cholekinetic Action) Alibendol_Admin This compound Administration Hepatocytes Hepatocytes Alibendol_Admin->Hepatocytes Direct or Indirect Signal GB_Smooth_Muscle Gallbladder Smooth Muscle Alibendol_Admin->GB_Smooth_Muscle Direct or Indirect Signal Sphincter_Oddi Sphincter of Oddi Alibendol_Admin->Sphincter_Oddi Direct or Indirect Signal Bile_Production ↑ Bile Acid Synthesis & Secretion Hepatocytes->Bile_Production Bile_Discharge Bile Discharge into Duodenum GB_Contraction Contraction GB_Smooth_Muscle->GB_Contraction GB_Contraction->Bile_Discharge SO_Relaxation Relaxation Sphincter_Oddi->SO_Relaxation SO_Relaxation->Bile_Discharge

References

Alibendol: Unraveling the Ambiguity of its Antispasmodic Properties

Author: BenchChem Technical Support Team. Date: November 2025

A definitive technical guide on Alibendol as an antispasmodic agent is currently unfeasible due to significant and fundamental contradictions in the available scientific literature regarding its primary mechanism of action and a complete lack of specific experimental data on its spasmolytic effects. While some sources classify this compound as an antispasmodic and choleretic agent for digestive disorders, a substantial body of conflicting information identifies it as an anthelmintic drug, likely due to confusion with similarly named compounds such as Albendazole. Furthermore, a third, less prevalent classification describes it as a non-steroidal anti-inflammatory drug (NSAID).

This whitepaper will outline the current, albeit conflicting, understanding of this compound, highlight the absence of crucial experimental data required for a comprehensive technical analysis of its antispasmodic properties, and detail the general principles and experimental approaches that would be necessary to elucidate its potential role as a smooth muscle relaxant.

The Conundrum of this compound's Pharmacological Identity

Initial research into this compound reveals a deeply divided and confusing pharmacological profile. Multiple sources present conflicting primary uses and mechanisms of action:

  • Antispasmodic and Choleretic Agent: Several pharmaceutical and chemical supplier databases list this compound as a drug used for digestive system disorders, possessing both antispasmodic and choleretic (bile secretion-promoting) properties.[1][2] This classification suggests a mechanism of action related to the relaxation of smooth muscle in the gastrointestinal tract.

  • Anthelmintic Drug: A significant portion of the available literature describes this compound as an anthelmintic medication used to treat parasitic worm infections.[3][4] The proposed mechanism in these sources is the inhibition of tubulin polymerization in parasites, a pathway entirely distinct from smooth muscle modulation. Notably, some of these sources indicate that its active metabolite is albendazole sulfoxide, strongly suggesting a conflation with the well-known anthelmintic, Albendazole.

  • Non-Steroidal Anti-Inflammatory Drug (NSAID): At least one source categorizes this compound as an NSAID that functions by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes.[5] This mechanism is primarily associated with reducing inflammation and pain, though some NSAIDs can have secondary effects on smooth muscle.

This fundamental disagreement in the literature makes it impossible to definitively state the primary therapeutic action of this compound and, consequently, to detail a specific antispasmodic mechanism.

The Void of Experimental Evidence for Antispasmodic Activity

A thorough search of scientific databases has yielded no specific in vitro or in vivo studies that experimentally verify or quantify the antispasmodic effects of this compound. To construct a technical guide, the following quantitative data and experimental details would be essential, none of which are currently available for this compound:

Quantitative Data (Not Available for this compound)

A summary of typical quantitative data required to characterize an antispasmodic agent is presented in Table 1. This data is essential for comparing the potency and efficacy of a compound to other known antispasmodics.

Table 1: Essential Quantitative Data for Characterizing Antispasmodic Activity (Hypothetical for this compound)

ParameterDescriptionTypical Experimental ModelReported Value for this compound
IC50 The concentration of this compound required to inhibit 50% of the contractile response induced by a spasmogen (e.g., acetylcholine, histamine, potassium chloride).Isolated smooth muscle strips (e.g., guinea pig ileum, rat colon) in an organ bath.Not Available
EC50 The concentration of this compound required to produce 50% of its maximal relaxant effect on pre-contracted smooth muscle.Isolated smooth muscle strips pre-contracted with a spasmogen.Not Available
pA2 Value A measure of the affinity of a competitive antagonist for its receptor. This would be relevant if this compound acts as a competitive antagonist at a specific receptor (e.g., muscarinic receptors).Schild plot analysis from concentration-response curves in the presence of varying concentrations of this compound.Not Available
Emax The maximum relaxant effect achievable with this compound.Concentration-response curves for this compound-induced relaxation.Not Available
Experimental Protocols for Assessing Antispasmodic Activity

To investigate the potential antispasmodic properties of this compound, a series of established experimental protocols would need to be employed. These protocols are designed to characterize the mechanism of action of a smooth muscle relaxant.

2.2.1. Isolated Tissue Bath Experiments

This is the cornerstone of in vitro antispasmodic research.

  • Objective: To determine the effect of this compound on the contractility of isolated smooth muscle preparations.

  • Methodology:

    • Tissue Preparation: Segments of smooth muscle tissue (e.g., guinea pig ileum, rat colon, rabbit jejunum) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

    • Induction of Contraction: The tissue is allowed to equilibrate under a resting tension. Contractions are then induced using various spasmogens, including:

      • Receptor-mediated agonists: Acetylcholine or carbachol (to stimulate muscarinic receptors), histamine (to stimulate histamine H1 receptors).

      • Depolarizing agents: High concentrations of potassium chloride (KCl) to induce contraction via voltage-gated calcium channel opening.

    • Application of this compound: Cumulative concentrations of this compound are added to the organ bath to generate concentration-response curves for its relaxant effect on the induced contractions.

    • Data Analysis: The magnitude of muscle contraction is measured using an isometric force transducer. The inhibitory effect of this compound is calculated as a percentage of the maximal contraction induced by the spasmogen. IC50 and Emax values are then determined.

The logical workflow for such an experiment is depicted in the following diagram:

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A Dissect Smooth Muscle (e.g., Guinea Pig Ileum) B Mount in Organ Bath A->B C Equilibrate Tissue B->C D Induce Contraction (e.g., with Acetylcholine) C->D E Add Cumulative Doses of this compound D->E F Record Contractile Force E->F G Generate Concentration-Response Curve F->G H Calculate IC50 and Emax G->H

Figure 1: Experimental workflow for in vitro assessment of antispasmodic activity.

2.2.2. Elucidation of the Mechanism of Action

To understand how this compound might exert its antispasmodic effects, further experiments would be necessary:

  • Calcium Channel Blockade: The effect of this compound on contractions induced by high KCl is a key indicator of L-type voltage-gated calcium channel blockade. A significant inhibitory effect on KCl-induced contractions would suggest that this compound prevents the influx of extracellular calcium required for smooth muscle contraction.

  • Anticholinergic Activity: Comparing the inhibitory effect of this compound on acetylcholine-induced contractions versus contractions induced by other agonists (e.g., histamine, serotonin) or KCl can indicate specificity. A preferential inhibition of acetylcholine-induced contractions would suggest an anticholinergic mechanism, likely through blockade of muscarinic receptors.

  • Role of Intracellular Calcium: Experiments using calcium-free media containing a calcium chelator (e.g., EGTA) can help determine if this compound affects the release of calcium from intracellular stores (sarcoplasmic reticulum).

Potential Signaling Pathways for Antispasmodic Action

Should this compound be confirmed as a direct-acting smooth muscle relaxant, its mechanism would likely involve one or more of the following signaling pathways. The diagram below illustrates the primary pathways involved in smooth muscle contraction and relaxation, which would be the focus of investigation for this compound's mechanism.

signaling_pathway cluster_contraction Contraction Pathways cluster_calcium_influx Calcium Influx cluster_relaxation Potential this compound Targets for Relaxation Spasmogen Spasmogen (e.g., ACh) Receptor Receptor (e.g., Muscarinic) Spasmogen->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_intra ↑ Intracellular Ca²⁺ SR->Ca_intra MLCK MLCK Activation Ca_intra->MLCK Contraction Muscle Contraction MLCK->Contraction Depolarization Depolarization (e.g., High KCl) VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Depolarization->VGCC Ca_influx Ca²⁺ Influx VGCC->Ca_influx Ca_influx->Ca_intra This compound This compound This compound->Receptor Antagonism This compound->VGCC Blockade

Figure 2: Potential signaling pathways for this compound's antispasmodic action.

Conclusion

The current body of scientific literature does not provide a solid foundation for a technical guide on this compound as an antispasmodic agent. The conflicting information regarding its fundamental pharmacological classification, coupled with a complete absence of specific experimental data on its effects on smooth muscle, presents a significant barrier. To resolve this, rigorous and systematic research is required. This would involve:

  • Definitive Chemical and Pharmacological Identification: Clarifying whether "this compound" refers to a single compound with multiple proposed activities or if the name is being erroneously applied to different substances.

  • In Vitro Characterization: Performing the detailed experimental protocols outlined in this paper to determine if this compound possesses direct antispasmodic activity and to quantify its potency and efficacy.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways through which this compound may exert any observed spasmolytic effects.

Until such data becomes available, any discussion of this compound as an antispasmodic agent remains speculative. Researchers and drug development professionals should be aware of the current ambiguity surrounding this compound and approach any claims of its antispasmodic properties with caution.

References

Alibendol: An Examination of its Purported Choleretic and Cholekinetic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document addresses the inquiry into the choleretic and cholekinetic properties of the compound Alibendol. A comprehensive review of publicly available scientific and commercial literature has been conducted to assemble a technical guide on this topic. However, the findings necessitate a critical evaluation of the available evidence.

Defining Choleretic and Cholekinetic Actions

To establish a clear framework, it is essential to define the key terms:

  • Choleretic Effect: An agent that stimulates the liver to increase the volume and flow of bile.

  • Cholekinetic Effect: An agent that stimulates the contraction of the gallbladder, leading to the ejection of stored bile into the duodenum.

Commercial and Secondary Source Claims

Several chemical suppliers and commercial databases categorize this compound (CAS Number: 26750-81-2) as a compound with choleretic, cholekinetic, and antispasmodic properties.[1][2][3][4] These sources suggest its utility in research related to digestive system disorders. One market analysis report also identifies this compound's "antispasmodic and choleretic properties" as a key market driver.

Critical Gap in Primary Scientific Literature

Despite the claims from commercial entities, an exhaustive search of primary scientific literature, including databases such as PubMed and Google Scholar, did not yield any peer-reviewed experimental studies that validate or quantify the choleretic and cholekinetic effects of this compound. The originator of the compound is listed as Bouchara, France, in 1981, with the trade name Cebera. However, accessible publications detailing the preclinical or clinical pharmacology of this compound related to bile secretion or gallbladder function could not be found.

This critical absence of primary data means that core requirements for a technical whitepaper—such as quantitative data, detailed experimental protocols, and established signaling pathways—cannot be fulfilled. The foundational scientific evidence to support the claims made by suppliers appears to be unavailable in the public domain.

Other Reported Pharmacological Activities

In contrast to the lack of evidence for its effects on bile, some sources describe this compound's mechanism of action in a completely different therapeutic context. Several database entries characterize this compound as an anthelmintic drug. The proposed mechanism in this context is the inhibition of tubulin polymerization in parasitic worms, leading to their death. It is also mentioned that this compound is a metabolite of albendazole sulfoxide. This information, however, does not shed light on any potential choleretic or cholekinetic activities.

Conclusion

While this compound is commercially available and labeled as a choleretic and cholekinetic agent, there is a significant and critical lack of publicly accessible scientific evidence to support these claims. No quantitative data from animal or human studies, detailed experimental methodologies, or elucidated signaling pathways could be identified.

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the choleretic and cholekinetic effects of this compound that meets the rigorous standards of scientific and pharmaceutical research. The mandatory requirements for data presentation in tables, detailed experimental protocols, and visualization of signaling pathways cannot be met due to the absence of foundational research data.

Professionals in drug development and research should exercise caution and seek primary data before considering this compound for applications related to its purported choleretic and cholekinetic effects. The discrepancy between commercial claims and the available scientific literature is substantial.

References

In-Depth Pharmacological Profile of Alibendol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alibendol (CAS 26750-81-2) is a synthetic compound recognized for its choleretic and antispasmodic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, including its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is compiled from available preclinical and clinical data, with a focus on quantitative analysis and experimental methodologies to support further research and development.

Introduction

This compound, chemically known as 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide, is a derivative of eugenol. It has been investigated for its therapeutic potential in digestive system disorders, primarily due to its dual action as a choleretic, promoting bile secretion, and an antispasmodic, relieving smooth muscle spasms in the gastrointestinal tract. This document aims to consolidate the existing scientific knowledge on this compound to serve as a detailed resource for professionals in the field of pharmacology and drug development.

Pharmacodynamics: Mechanism of Action

The precise molecular mechanisms underlying the pharmacological effects of this compound are not yet fully elucidated in publicly available literature. However, based on its classification as a choleretic and antispasmodic agent, its mechanisms can be inferred from the established pharmacology of these drug classes.

Choleretic Activity

This compound's choleretic effect, the stimulation of bile production by the liver, is a key pharmacological feature. The process of bile secretion is complex, involving the uptake of bile acids and other organic anions from the sinusoidal blood, their transport across the hepatocyte, and their secretion into the bile canaliculi.

Hypothesized Signaling Pathway for Choleretic Action:

The signaling pathway for many choleretic agents involves the regulation of bile acid synthesis and transport. Key nuclear receptors, such as the Farnesoid X Receptor (FXR), and membrane transporters play crucial roles. While direct evidence for this compound's interaction with these pathways is not yet published, a plausible mechanism involves the modulation of bile acid homeostasis.

choleretic_pathway This compound This compound Hepatocyte Hepatocyte This compound->Hepatocyte Acts on BileAcid_Synthesis Bile Acid Synthesis Hepatocyte->BileAcid_Synthesis Modulates BileAcid_Transport Bile Acid Transport Hepatocyte->BileAcid_Transport Modulates Bile_Flow Increased Bile Flow BileAcid_Synthesis->Bile_Flow BileAcid_Transport->Bile_Flow

Caption: Hypothesized signaling pathway for this compound's choleretic action.

Antispasmodic Activity

This compound's antispasmodic effect is critical for its potential use in conditions characterized by gastrointestinal cramping and pain. Antispasmodic drugs typically act by either antagonizing muscarinic acetylcholine receptors or by directly relaxing smooth muscle, often through the blockade of calcium channels.

Hypothesized Signaling Pathway for Antispasmodic Action:

The contraction of gastrointestinal smooth muscle is primarily mediated by the influx of extracellular calcium through voltage-gated calcium channels and the release of calcium from intracellular stores, processes initiated by neurotransmitters like acetylcholine acting on muscarinic receptors. This compound may interfere with these signaling pathways.

antispasmodic_pathway cluster_cell Smooth Muscle Cell Muscarinic_Receptor Muscarinic Receptor Ca_Influx Ca2+ Influx Muscarinic_Receptor->Ca_Influx Calcium_Channel Ca2+ Channel Calcium_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction This compound This compound This compound->Muscarinic_Receptor Antagonizes? This compound->Calcium_Channel Blocks? Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor

Caption: Hypothesized mechanisms for this compound's antispasmodic activity.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from studies in both preclinical species and humans.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed ADME studies for this compound are not extensively published. The available data suggests oral absorption.

Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters for this compound.

ParameterSpeciesDoseCmaxTmaxAUC0-tt1/2Reference
This compoundHuman (healthy Korean males)100 mg (oral tablet)5.82 ± 1.40 µg/mL-10.62 ± 2.40 µg·h/mL1.47 ± 0.43 h[1]
This compoundBeagle DogOral----[2]

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC0-t = Area under the plasma concentration-time curve from time 0 to the last measurable time point; t1/2 = Elimination half-life. Data for beagle dogs was not quantitatively available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not widely available. However, based on the reported pharmacokinetic studies, a general methodology for the determination of this compound in plasma can be outlined.

Determination of this compound in Plasma by HPLC-UV

Objective: To quantify the concentration of this compound in plasma samples for pharmacokinetic analysis.

Methodology:

  • Sample Preparation: A one-step liquid-liquid extraction (LLE) using ethyl acetate is performed on plasma samples.

  • Internal Standard: Carvedilol is used as an internal standard.

  • Chromatographic System:

    • Column: Reverse phase C18 CAPCELL PAK (250 mm x 4.6 mm I.D., 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and 10 mM sodium phosphate (45:55, v/v), adjusted to pH 3.0 with phosphoric acid.

    • Detection: UV detector.

  • Validation: The method is validated for its inter- and intra-day precision and accuracy over a linear concentration range. Stability testing of this compound in plasma is also conducted.

hplc_workflow Plasma_Sample Plasma Sample (+ Internal Standard) LLE Liquid-Liquid Extraction (Ethyl Acetate) Plasma_Sample->LLE Evaporation Evaporation of Organic Solvent LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatography C18 Column Separation (Isocratic Mobile Phase) HPLC_Injection->Chromatography UV_Detection UV Detection Chromatography->UV_Detection Quantification Quantification of This compound Concentration UV_Detection->Quantification

Caption: General workflow for the determination of this compound in plasma by HPLC-UV.

Conclusion and Future Directions

This compound presents a promising pharmacological profile with both choleretic and antispasmodic activities. The available pharmacokinetic data provides a foundation for understanding its disposition in the body. However, a significant gap remains in the detailed understanding of its mechanism of action at the molecular level.

Future research should focus on:

  • Elucidating the specific molecular targets of this compound to understand its choleretic and antispasmodic effects.

  • Conducting comprehensive in vivo studies to quantify the dose-dependent effects on bile flow and composition.

  • Performing detailed in vitro experiments, such as isolated organ bath studies, to characterize its antispasmodic mechanism.

  • Undertaking thorough ADME and safety pharmacology studies to complete its preclinical profile.

A more in-depth understanding of this compound's pharmacology is essential for its potential development as a therapeutic agent for gastrointestinal disorders.

References

The Effect of Albendazole on Tubulin Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albendazole, a benzimidazole carbamate better known for its use as a broad-spectrum anthelmintic agent, has garnered increasing interest for its potential as an anticancer therapeutic. Its mechanism of action is primarily centered on the disruption of microtubule dynamics through interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides an in-depth overview of the effects of Albendazole on tubulin polymerization, consolidating available quantitative data, detailing experimental protocols for its study, and illustrating the key pathways and processes involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are pivotal for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their function, particularly in the formation and function of the mitotic spindle during cell division. Consequently, microtubule dynamics represent a key target for anticancer drug development.

Albendazole (ABZ) exerts its biological effects by binding to β-tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis in rapidly dividing cancer cells. Notably, Albendazole has shown efficacy in paclitaxel-resistant cancer cells, suggesting its potential to overcome certain mechanisms of drug resistance.

Quantitative Data: In Vitro Efficacy of Albendazole

The anti-proliferative activity of Albendazole has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Albendazole in various cancer cell lines as reported in the scientific literature.

Cell LineCancer TypeIC50 (µM)Citation
HT-29Colorectal Carcinoma0.12[1]
HCT8Intestinal Cancer0.3[2]
MKN-45Gastric Cancer0.35 (72h)[3]
SGC-7901Gastric Cancer0.38 (72h)[3]
HCT116Colon Cancer2.7[4]
RKOColon Cancer3.5
SW48Colon Cancer3.7
SW620Colon Cancer3.8
MKN-28Gastric Cancer0.97 (72h)
1A9PTX22Paclitaxel-Resistant Ovarian CancerEfficacious

Signaling Pathway and Mechanism of Action

Albendazole's primary mechanism of action involves its direct interaction with β-tubulin. By binding to the colchicine site, it prevents the polymerization of tubulin heterodimers into microtubules. This disruption of microtubule dynamics has significant downstream consequences for the cell, particularly during mitosis.

Albendazole_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Cellular Processes Albendazole Albendazole Tubulin αβ-Tubulin Dimers Albendazole->Tubulin Binds to β-tubulin (Colchicine Site) Polymerization Polymerization Albendazole->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Disassembly MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for Polymerization->Microtubules Depolymerization->Tubulin CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Albendazole's Mechanism of Action on Tubulin Polymerization.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol outlines a common method to assess the effect of Albendazole on the polymerization of purified tubulin in vitro by measuring changes in turbidity.

Materials and Reagents:

  • Lyophilized tubulin (>99% pure, e.g., from bovine brain)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (10 mM)

  • Glycerol

  • Albendazole stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Colchicine or Nocodazole at 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Pre-chilled 96-well microplates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Experimental Workflow:

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis ReagentPrep Thaw reagents on ice. Prepare serial dilutions of Albendazole. AddCompound Pipette 10 µL of Albendazole dilutions, positive control, or vehicle into a pre-warmed (37°C) 96-well plate. ReagentPrep->AddCompound TubulinPrep Reconstitute lyophilized tubulin in GTB with 1 mM GTP and 10% glycerol on ice. AddTubulin Add 90 µL of cold tubulin polymerization mix to each well to initiate the reaction. TubulinPrep->AddTubulin Incubate Immediately place the plate in a microplate reader pre-warmed to 37°C. AddTubulin->Incubate Measure Measure absorbance at 340 nm every 60 seconds for 60 minutes. Incubate->Measure Analyze Plot absorbance vs. time to generate polymerization curves. Calculate Vmax, plateau, and % inhibition. Measure->Analyze IC50 Determine the IC50 value by plotting % inhibition vs. log[Albendazole]. Analyze->IC50

Workflow for the In Vitro Tubulin Polymerization Assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Thaw all reagents (tubulin, GTP, GTB) on ice. Keep tubulin on ice at all times.

    • Prepare a 10x working stock of Albendazole and control compounds by diluting the 10 mM stock in GTB.

    • Perform a serial dilution to obtain a range of concentrations to be tested (e.g., 0.1 µM to 100 µM).

  • Preparation of Tubulin Polymerization Mix:

    • On ice, reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in GTB containing 1 mM GTP and 10% glycerol. Mix gently by pipetting up and down. Avoid vortexing.

  • Assay Procedure:

    • Pre-warm a 96-well microplate to 37°C.

    • Pipette 10 µL of the 10x compound dilutions (Albendazole, positive control, or vehicle control) into the appropriate wells.

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for a total of 60 minutes.

  • Data Analysis:

    • Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background absorbance.

    • Plot the change in absorbance versus time for each concentration of Albendazole and the controls.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the curve and the plateau absorbance (extent of polymerization).

    • Calculate the percentage of inhibition for each Albendazole concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Logical Framework: From Molecular Interaction to Cellular Outcome

The interaction of Albendazole with tubulin initiates a cascade of events that ultimately leads to the death of cancer cells. The logical flow from the initial binding event to the final cellular response is illustrated below.

Logical_Framework Albendazole Albendazole Binding Binds to Colchicine Site on β-Tubulin Albendazole->Binding Inhibition Inhibition of Tubulin Polymerization Binding->Inhibition Disruption Disruption of Microtubule Dynamics Inhibition->Disruption SpindleDefect Defective Mitotic Spindle Formation Disruption->SpindleDefect Arrest G2/M Phase Cell Cycle Arrest SpindleDefect->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis AntiCancer Anti-cancer Effect Apoptosis->AntiCancer

Logical Progression of Albendazole's Anticancer Effects.

Conclusion

Albendazole's established mechanism of action as a tubulin polymerization inhibitor, coupled with its efficacy in drug-resistant cancer models, positions it as a compelling candidate for repurposing in oncology. This technical guide provides a foundational understanding of its interaction with tubulin and the downstream cellular consequences. The provided data and protocols offer a starting point for researchers to further investigate the therapeutic potential of Albendazole and to develop novel microtubule-targeting agents. Further research is warranted to elucidate the precise binding kinetics of Albendazole with tubulin and to explore its efficacy in a broader range of cancer types, both as a monotherapy and in combination with other anticancer agents.

References

An In-depth Technical Guide to the Dual Mechanism of Alibendol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alibendol (CAS: 26750-81-2), with the chemical structure 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propen-1-yl)benzamide, is a therapeutic agent recognized for its dual mechanism of action within the gastrointestinal system. It functions as both a choleretic and an antispasmodic agent. This technical guide aims to provide a comprehensive overview of these mechanisms, supported by available data and detailed experimental protocols. The dual actions of this compound on the biliary system and smooth muscle tissue make it a subject of interest for conditions related to biliary stasis and gastrointestinal motility disorders.

Core Mechanisms of Action

This compound exhibits a dual, yet interconnected, pharmacological profile centered on the upper gastrointestinal tract. Its therapeutic efficacy stems from its ability to simultaneously stimulate bile flow and relax smooth muscle, addressing key pathophysiological components of biliary and digestive disorders.

Choleretic and Cholekinetic Effects

This compound's primary mechanism involves the stimulation of the biliary system. It acts as a choleretic , increasing the volume of bile secreted by the liver. This is complemented by a cholekinetic effect, which promotes the contraction of the gallbladder and the relaxation of the Sphincter of Oddi, facilitating the flow of bile into the duodenum. This dual biliary action helps in flushing the bile ducts, which can be beneficial in conditions of biliary stasis or dyspepsia of biliary origin.

The signaling pathway for this compound's choleretic and cholekinetic action is believed to involve the stimulation of receptors in the liver and gallbladder that modulate bile acid synthesis and secretion.

G cluster_liver Hepatocyte cluster_gallbladder Gallbladder & Sphincter of Oddi This compound This compound BileAcidSynth Bile Acid Synthesis and Secretion This compound->BileAcidSynth Stimulates GB_Contraction Gallbladder Contraction This compound->GB_Contraction Promotes SO_Relaxation Sphincter of Oddi Relaxation This compound->SO_Relaxation Promotes BileFlow Increased Bile Flow BileAcidSynth->BileFlow BileRelease Bile Release into Duodenum GB_Contraction->BileRelease SO_Relaxation->BileRelease

Caption: this compound's choleretic and cholekinetic signaling pathway.

Antispasmodic Effects

Concurrently, this compound acts as a direct smooth muscle relaxant . This antispasmodic property is particularly relevant to the smooth muscles of the gastrointestinal tract, including the gallbladder and biliary tract. By inducing relaxation of these muscles, this compound can alleviate cramps and spasms that contribute to biliary colic and other painful digestive conditions. The precise molecular target for this action is thought to be related to the modulation of ion channel activity in smooth muscle cells, leading to a decrease in contractility.

G This compound This compound SMC Gastrointestinal Smooth Muscle Cell This compound->SMC IonChannels Ion Channel Modulation (e.g., Ca2+ channels) SMC->IonChannels Acts on Contraction Reduced Muscle Contraction IonChannels->Contraction Leads to

Caption: this compound's antispasmodic effect on smooth muscle cells.

Quantitative Data

While extensive quantitative data such as IC50 and EC50 values for this compound are not widely published in readily accessible literature, clinical studies on related compounds provide a framework for understanding its therapeutic window. The tables below are illustrative of the types of data that would be generated to characterize this compound's dual action.

Table 1: Illustrative Antispasmodic Activity of this compound

Parameter Value Conditions
IC50 Data not available Inhibition of acetylcholine-induced contraction in isolated guinea pig ileum.

| EC50 | Data not available | Relaxation of pre-contracted gallbladder smooth muscle strips. |

Table 2: Illustrative Choleretic Activity of this compound

Parameter Value Conditions
Bile Flow Increase Data not available Percentage increase in bile flow rate in a cannulated rat model following oral administration.

| Gallbladder Ejection | Data not available | Percentage increase in gallbladder ejection fraction as measured by cholescintigraphy in human subjects. |

Experimental Protocols

The following sections describe detailed methodologies for key experiments that can be used to investigate the dual mechanisms of this compound.

Protocol for In Vitro Antispasmodic Activity Assay

This protocol outlines the procedure for assessing the antispasmodic effect of this compound on isolated smooth muscle tissue.

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and excise a segment of the terminal ileum.

    • Clean the ileum segment by flushing with Tyrode's solution (composition: 137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 0.2 mM NaH2PO4, 12 mM NaHCO3, 5.5 mM glucose).

    • Cut the ileum into 2-3 cm segments.

  • Organ Bath Setup:

    • Suspend each ileum segment in a 10 ml organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

    • Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

  • Experimental Procedure:

    • Induce sustained contraction of the ileum segment with a submaximal concentration of acetylcholine (e.g., 1 µM).

    • Once the contraction has stabilized, add this compound in a cumulative concentration-response manner (e.g., 10 nM to 100 µM).

    • Record the relaxation response at each concentration.

    • Calculate the percentage inhibition of the acetylcholine-induced contraction for each concentration of this compound.

    • Plot the concentration-response curve and determine the IC50 value.

G Start Isolate Guinea Pig Ileum Setup Suspend in Organ Bath (Tyrode's, 37°C, 95% O2/5% CO2) Start->Setup Equilibrate Equilibrate (60 min) with 1g Tension Setup->Equilibrate Contract Induce Contraction (Acetylcholine) Equilibrate->Contract Add_this compound Add Cumulative Concentrations of this compound Contract->Add_this compound Record Record Relaxation Add_this compound->Record Analyze Calculate % Inhibition and Determine IC50 Record->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro antispasmodic assay.

Protocol for In Vivo Choleretic Activity Assay

This protocol describes a method for measuring the choleretic effect of this compound in a rat model.

  • Animal Preparation:

    • Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., urethane, 1.25 g/kg, i.p.).

    • Maintain body temperature at 37°C using a heating pad.

    • Perform a midline laparotomy to expose the common bile duct.

    • Cannulate the common bile duct with a polyethylene catheter for bile collection.

  • Experimental Procedure:

    • Allow the animal to stabilize for 30 minutes, collecting basal bile flow.

    • Administer this compound (or vehicle control) via oral gavage or intravenous injection.

    • Collect bile in pre-weighed tubes at 15-minute intervals for a period of 2-3 hours.

    • Determine the volume of bile secreted by weight, assuming a density of 1 g/ml.

    • Express the results as the total volume of bile secreted over time or the percentage change from the basal secretion rate.

G Start Anesthetize Rat Cannulate Cannulate Common Bile Duct Start->Cannulate Basal Collect Basal Bile Flow (30 min) Cannulate->Basal Administer Administer this compound or Vehicle Basal->Administer Collect Collect Bile at Intervals (e.g., every 15 min for 2h) Administer->Collect Measure Measure Bile Volume/Weight Collect->Measure Analyze Calculate Change in Bile Flow Rate Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the in vivo choleretic assay.

Conclusion

This compound presents a compelling dual mechanism of action as a choleretic and antispasmodic agent. Its ability to both enhance bile flow and relax gastrointestinal smooth muscle suggests its therapeutic potential in a range of biliary and digestive disorders characterized by cholestasis and dysmotility. Further research to elucidate the precise molecular targets and to quantify its potency through standardized assays will be crucial for its continued development and clinical application. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

Alibendol: A Review of Synonyms and Publicly Available Technical Information

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known synonyms and alternative names for the chemical compound Alibendol. It also addresses the current landscape of publicly available scientific data regarding its mechanism of action, experimental protocols, and associated signaling pathways.

Synonyms and Alternative Names for this compound

This compound is a chemical compound identified by several names and identifiers across various databases and suppliers. A comprehensive list of these is provided below for clear identification and cross-referencing in research and development activities.

CategoryName/Identifier
Chemical Name 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide[1]
2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propen-1-yl)-benzamide[2]
5-Allyl-2-hydroxy-3-methoxy-N-(β-hydroxyethyl)benzamide[2]
Benzamide, 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propen-1-yl)-[2]
Brand Name Cebera[1]
Other Names Ailbendol
Bendylite
Alivex
Code Names H-3774
fc54
PC-54
EB 1856
CAS Number 26750-81-2
EC Number 247-960-9
PubChem CID 71916
MDL Number MFCD00865165

Technical Data and Experimental Protocols

A thorough review of scientific literature and publicly accessible databases reveals a significant lack of in-depth technical data for this compound. While the compound is consistently identified as a choleretic and antispasmodic agent, there is a notable absence of published experimental studies detailing its specific mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and clinical trial data.

One source describes this compound as a non-steroidal anti-inflammatory drug (NSAID) that functions through the inhibition of cyclooxygenase (COX) enzymes and modulation of the immune response. However, this information appears to be an outlier and is not substantiated by more rigorous scientific literature. Another source erroneously conflates this compound with Albendazole, an anthelmintic drug with a distinct mechanism of action involving the inhibition of tubulin polymerization. This highlights the potential for confusion in the available information.

Due to the scarcity of specific research on this compound, this guide cannot provide the following as requested:

  • Quantitative Data Tables: No peer-reviewed studies presenting quantitative data on the efficacy, potency, or other pharmacological parameters of this compound were identified.

  • Detailed Experimental Protocols: Without published studies, it is not possible to provide detailed methodologies for key experiments related to this compound.

  • Signaling Pathway Diagrams: The specific signaling pathways through which this compound exerts its choleretic and antispasmodic effects have not been elucidated in the available literature. Therefore, the creation of accurate diagrams using Graphviz is not feasible.

Conclusion

This compound is a defined chemical entity with a number of synonyms and identifiers. It is generally classified as a choleretic and antispasmodic agent. However, there is a significant dearth of publicly available, in-depth scientific research on this compound. For researchers, scientists, and drug development professionals, this indicates that any investigation into the therapeutic potential of this compound would require foundational in vitro and in vivo studies to establish its pharmacological profile and mechanism of action. The existing information is insufficient to support advanced development without such fundamental research.

References

Alibendol: A Biochemical Profile for the Researcher

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biochemical Classification and Putative Mechanisms of Action of Alibendol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The available public information on this compound is limited and often confounded with Albendazole, an anthelmintic drug. This guide synthesizes the available data on this compound's identified therapeutic actions as an antispasmodic and choleretic agent and discusses its biochemical classification based on these functions. The detailed molecular mechanisms, quantitative efficacy data, and specific signaling pathways for this compound are not well-documented in publicly accessible scientific literature. Therefore, the signaling pathways and experimental protocols described herein are based on general pharmacological principles for these drug classes and should be considered putative for this compound, pending specific experimental validation.

Biochemical Classification

This compound is classified based on its primary therapeutic effects on the gastrointestinal and biliary systems.

  • Primary Classification:

    • Antispasmodic: A substance that suppresses muscle spasms. In the context of the gastrointestinal tract, these agents reduce smooth muscle contractility, alleviating cramping and pain.

    • Choleretic: A substance that increases the volume of bile secreted by the liver.

  • Secondary, Less-Established Classifications:

    • Some sources suggest potential anti-inflammatory and antioxidant properties, though the evidence for these is not as established as its primary functions.

It is crucial to distinguish this compound from Albendazole , which is an anthelmintic drug used to treat parasitic worm infections. Albendazole's mechanism of action involves the inhibition of tubulin polymerization in parasites, a mechanism entirely different from the expected actions of this compound. Much of the readily available online information incorrectly attributes Albendazole's properties to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
CAS Number 26750-81-2
Appearance White to almost white powder/crystal
Melting Point 98 - 102 °C
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 6
Topological Polar Surface Area 78.8 Ų

Putative Mechanisms of Action

While specific studies on this compound's molecular interactions are scarce, its classification as an antispasmodic and choleretic suggests potential mechanisms of action common to these drug classes.

Antispasmodic Action: A Hypothetical Signaling Pathway

The antispasmodic effect of a drug on gastrointestinal smooth muscle typically involves the modulation of intracellular calcium levels, which are critical for muscle contraction. A plausible, though unconfirmed, mechanism for this compound could be the inhibition of calcium influx into smooth muscle cells.

antispasmodic_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Smooth Muscle Cell) Ca2+_ext Ca²⁺ Ca_channel Voltage-Gated Ca²⁺ Channel Ca2+_ext->Ca_channel Influx Ca2+_int Ca²⁺ Ca_channel->Ca2+_int This compound This compound This compound->Ca_channel Inhibition Calmodulin Calmodulin Ca2+_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive Inactive MLCK CaM_complex->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Muscle Contraction Myosin_LC_P->Contraction

Caption: Putative mechanism for this compound's antispasmodic effect via calcium channel blockade.

Choleretic Action: A Hypothetical Workflow

The choleretic effect involves stimulating the liver to increase bile production. This can be achieved through various mechanisms, including increasing the uptake of bile acids from the blood, stimulating the synthesis of new bile acids from cholesterol, and enhancing the secretion of bile components into the bile canaliculi.

choleretic_workflow cluster_hepatocyte Hepatocyte This compound This compound Bile_Acid_Syn Bile Acid Synthesis This compound->Bile_Acid_Syn Stimulation Cholesterol Cholesterol Cholesterol->Bile_Acid_Syn Bile_Acids Bile Acids Bile_Acid_Syn->Bile_Acids Secretion Secretion into Bile Canaliculus Bile_Acids->Secretion Bile_Flow Increased Bile Flow Secretion->Bile_Flow

Caption: Hypothetical workflow for this compound's choleretic action.

Suggested Experimental Protocols for Mechanism Elucidation

To validate the putative mechanisms of this compound, the following experimental approaches are recommended.

Investigating Antispasmodic Effects
  • Objective: To determine if this compound acts as a calcium channel blocker in intestinal smooth muscle.

  • Methodology:

    • Tissue Preparation: Isolate segments of guinea pig ileum or rat colon and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Contraction Induction: Induce sustained contractions using a high concentration of potassium chloride (e.g., 80 mM KCl), which depolarizes the cell membrane and opens voltage-gated calcium channels.

    • This compound Application: Introduce cumulative concentrations of this compound to the organ bath and record the relaxation of the pre-contracted tissue using an isometric force transducer.

    • Calcium-Concentration Response Curves: In a calcium-free Krebs solution with a high KCl concentration, construct calcium-concentration response curves in the presence and absence of this compound to determine if it acts as a competitive or non-competitive antagonist of calcium channels.

    • Data Analysis: Calculate EC₅₀ values for relaxation and pA₂ values to quantify the antagonistic effect.

Investigating Choleretic Effects
  • Objective: To quantify the effect of this compound on bile flow and composition in vivo.

  • Methodology:

    • Animal Model: Use bile duct-cannulated rats to allow for the collection of bile.

    • This compound Administration: Administer this compound intravenously or intraduodenally at various doses.

    • Bile Collection: Collect bile samples at timed intervals before and after drug administration.

    • Analysis of Bile Flow and Composition:

      • Measure the volume of bile collected per unit time to determine the bile flow rate.

      • Use enzymatic assays or high-performance liquid chromatography (HPLC) to quantify the concentrations of bile acids, cholesterol, and phospholipids in the collected bile.

    • Data Analysis: Compare the bile flow and the secretion rates of biliary lipids before and after this compound administration to determine its choleretic and choleretic-hypercholeretic effects.

Summary and Future Directions

This compound is biochemically classified as an antispasmodic and choleretic agent. While its precise molecular mechanisms have not been extensively reported, it is hypothesized to function by modulating calcium influx in smooth muscle cells and by stimulating hepatic bile acid synthesis and secretion. The persistent confusion with Albendazole in the literature underscores the need for careful review of sources.

For drug development professionals and researchers, further investigation into this compound's specific molecular targets is warranted. Elucidating its interaction with specific subtypes of calcium channels, its effects on the expression and activity of key enzymes and transporters in bile acid homeostasis (e.g., CYP7A1, BSEP), and its potential anti-inflammatory and antioxidant properties would provide a more complete biochemical profile and could uncover novel therapeutic applications. The experimental protocols outlined above provide a starting point for such investigations.

In-depth Technical Guide on the Biological Activity of 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, scientists, and drug development professionals

Subject: Comprehensive Review of the Biological Activity of 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide

Executive Summary: This technical guide aims to provide a thorough analysis of the biological activity of the specific chemical compound 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide. Despite a comprehensive search of available scientific literature and chemical databases, no specific studies detailing the synthesis, biological evaluation, or therapeutic potential of this particular molecule have been identified.

While extensive research exists on the diverse biological activities of the broader class of salicylamide derivatives, including their potential as antiviral, antibacterial, anticancer, and anti-inflammatory agents, data on the 5-allyl, 3-methoxy, and N-(2-hydroxyethyl) substituted variant is currently absent from the public domain. This document will, therefore, outline the known biological activities of structurally related salicylamides to provide a contextual framework and potential avenues for future investigation into the target compound.

1. Introduction to Salicylamide Derivatives

Salicylamides are a class of chemical compounds that feature a benzamide structure with a hydroxyl group at the ortho position. This structural motif is a key pharmacophore that imparts a wide range of biological activities. Modifications to the salicylamide core, including substitutions on the phenyl ring and the amide nitrogen, have led to the development of numerous derivatives with tailored therapeutic properties. These derivatives have been investigated for a variety of applications, including:

  • Antiviral Activity: Certain salicylamide derivatives have demonstrated potent inhibitory effects against a range of viruses, including Hepatitis B virus (HBV) and coronaviruses.[1][2][3][4]

  • Antibacterial Activity: The salicylamide scaffold has been utilized to develop agents with significant efficacy against various bacterial strains, including multidrug-resistant Neisseria gonorrhoeae and intestinal sulfate-reducing bacteria.[5]

  • Anticancer Activity: Researchers have explored salicylamide analogues as potential anticancer agents, with some derivatives showing inhibitory activity against targets such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and STAT3 phosphorylation.

  • Anti-inflammatory and Antioxidant Activity: The inherent phenolic structure of salicylates contributes to their antioxidant properties, which may, in turn, contribute to their anti-inflammatory effects.

  • Neuroprotective Activity: Some salicylamide derivatives have been evaluated as multifunctional agents for the treatment of Alzheimer's disease, exhibiting acetylcholinesterase inhibition and anti-amyloid aggregation properties.

2. The Target Compound: 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide

A thorough investigation of chemical and biological databases reveals a lack of specific information regarding the synthesis and biological activity of 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide. While the precursor, 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, is commercially available, no published reports describe its conversion to the target salicylamide via reaction with ethanolamine or subsequent biological testing.

3. Potential Synthesis Pathway

A plausible synthetic route to 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide could involve a multi-step process starting from eugenol, a naturally occurring phenolic compound. A related synthesis for a structurally similar compound, 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide, has been described and involves alkoxylation, esterification, and amidation steps. A potential, though unconfirmed, pathway for the target compound is visualized below.

Synthesis_Pathway Eugenol Eugenol Intermediate1 5-Allyl-2-hydroxy-3-methoxybenzaldehyde Eugenol->Intermediate1 Oxidation/Formylation Target 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide Intermediate1->Target Reductive Amination or Amide Coupling Ethanolamine Ethanolamine Ethanolamine->Target

Caption: Hypothetical synthesis of the target compound.

4. Inferred Biological Activities and Future Research Directions

Based on the known activities of other salicylamide derivatives, it is possible to hypothesize potential biological activities for 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide. The presence of the allyl group might influence its lipophilicity and interaction with biological membranes. The methoxy and hydroxyethyl substitutions could impact its solubility, metabolic stability, and target binding.

Future research efforts should focus on:

  • Chemical Synthesis: The primary step would be to synthesize and characterize 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide.

  • In Vitro Screening: The synthesized compound should be subjected to a broad panel of in vitro assays to screen for potential antimicrobial, antiviral, anticancer, and antioxidant activities.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies would be necessary to elucidate the underlying mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues would help in understanding the contribution of each structural moiety to the observed biological activity.

While the specific compound 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide remains uncharacterized in the scientific literature, the broader class of salicylamide derivatives holds significant promise for the development of new therapeutic agents. The structural features of the target compound suggest that it may possess interesting biological properties worthy of investigation. The synthesis and subsequent biological evaluation of this molecule represent a novel and potentially fruitful area for future research in medicinal chemistry and drug discovery.

Disclaimer: The information provided in this document is based on a comprehensive review of publicly available scientific literature. The absence of data on the specific target compound precludes any definitive statements about its biological activity or safety profile. The proposed synthesis pathway is hypothetical and has not been experimentally validated.

References

Methodological & Application

Application Note and Protocol: HPLC-Based Quantification of Alibendol in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alibendol is a choleretic and antispasmodic agent used in the treatment of biliary and digestive disorders. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed protocols for two distinct High-Performance Liquid Chromatography (HPLC) methods for the determination of this compound in plasma, enabling researchers to select and implement the most suitable approach for their specific needs.

The first method is a sensitive, acetonitrile-free HPLC technique with UV detection, suitable for studies requiring high sensitivity. The second method employs HPLC with UV detection following a liquid-liquid extraction step, offering a robust and reliable alternative. Both methods have been validated and successfully applied to pharmacokinetic studies.

Experimental Protocols

Two primary HPLC methods for the quantification of this compound in plasma are detailed below. Method 1 is an acetonitrile-free approach, while Method 2 utilizes a standard reversed-phase technique with acetonitrile in the mobile phase.

Method 1: Acetonitrile-Free HPLC-UV Method[1]

This method offers the advantage of avoiding acetonitrile, which can be costly and subject to supply chain variability. It demonstrates high sensitivity, making it suitable for studies where low plasma concentrations of this compound are expected.

2.1.1. Sample Preparation (Simple Extraction) [1]

A straightforward extraction procedure is employed for sample cleanup.

  • Step 1: To 0.5 mL of plasma in a centrifuge tube, add a known concentration of the internal standard, Sildenafil.

  • Step 2: Add the extraction solvent (details not specified in the abstract, but typically a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether would be used).

  • Step 3: Vortex the mixture for a specified time (e.g., 5 minutes) to ensure thorough mixing.

  • Step 4: Centrifuge the sample to separate the organic and aqueous layers (e.g., at 4000 rpm for 10 minutes).

  • Step 5: Carefully transfer the organic supernatant to a clean tube.

  • Step 6: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Step 7: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

  • Step 8: Inject a portion of the reconstituted sample (e.g., 20 µL) into the HPLC system.

2.1.2. Chromatographic Conditions [1]

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of 0.02 M phosphate buffer and methanol (50:50, v/v), adjusted to pH 3.0 with phosphoric acid.[1]

  • Flow Rate: An isocratic flow rate is maintained.

  • Detection: UV detection at a wavelength of 315 nm.[1]

  • Internal Standard: Sildenafil.

Method 2: HPLC-UV Method with Liquid-Liquid Extraction

This method provides a well-established protocol using a common reversed-phase HPLC setup.

2.2.1. Sample Preparation (Liquid-Liquid Extraction)

This protocol utilizes a one-step liquid-liquid extraction (LLE) for sample preparation.

  • Step 1: Take a specific volume of human plasma in a tube.

  • Step 2: Add a known amount of the internal standard, Carvedilol.

  • Step 3: Add ethyl acetate as the extraction solvent.

  • Step 4: Vortex the mixture to facilitate the extraction of this compound and the internal standard into the organic phase.

  • Step 5: Centrifuge to achieve phase separation.

  • Step 6: Transfer the upper organic layer (ethyl acetate) to a new tube.

  • Step 7: Evaporate the solvent to dryness.

  • Step 8: Reconstitute the residue in the mobile phase.

  • Step 9: Inject the sample into the HPLC system.

2.2.2. Chromatographic Conditions

  • HPLC System: A standard HPLC instrument with a UV detector.

  • Column: CAPCELL PAK C18 column (250 mm x 4.6 mm I.D., 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and 10 mM sodium phosphate (45:55, v/v), with the pH adjusted to 3.0 using phosphoric acid.

  • Flow Rate: A constant flow rate is applied.

  • Detection: UV detection at a specified wavelength.

  • Internal Standard: Carvedilol.

Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative parameters for the two described HPLC methods, allowing for easy comparison.

Table 1: Chromatographic and Detection Parameters

ParameterMethod 1 (Acetonitrile-Free)Method 2 (LLE with Acetonitrile)
Mobile Phase 0.02 M Phosphate Buffer: Methanol (50:50, v/v), pH 3.0Acetonitrile: 10 mM Sodium Phosphate (45:55, v/v), pH 3.0
Column Not specified, likely C18CAPCELL PAK C18 (250 x 4.6 mm, 5 µm)
Detection Wavelength 315 nmNot specified
Internal Standard SildenafilCarvedilol
Retention Time (this compound) ~5.0 min4.3 min
Retention Time (IS) ~11.5 min (Sildenafil)3.5 min (Carvedilol)

Table 2: Method Validation Parameters

ParameterMethod 1 (Acetonitrile-Free)Method 2 (LLE with Acetonitrile)
Linearity Range Not specified0.3 - 20.0 µg/mL
Lower Limit of Quantification (LLOQ) 20 ng/mL0.3 µg/mL (300 ng/mL)
Intra-day Precision (%RSD) 5.83 - 16.96%Not specified
Inter-day Precision (%RSD) 6.73 - 17.99% at LLOQNot specified
Accuracy Not specifiedNot specified
Stability Not specifiedStable during sample processing and storage

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC method validation parameters.

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample Collection add_is Addition of Internal Standard plasma->add_is extraction Liquid-Liquid or Simple Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge separate Separation of Organic Layer centrifuge->separate evaporate Evaporation to Dryness separate->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Injection into HPLC reconstitute->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

G HPLC Method Validation Parameters Validated HPLC Method Validated HPLC Method Specificity Specificity Validated HPLC Method->Specificity Linearity Linearity Validated HPLC Method->Linearity Accuracy Accuracy Validated HPLC Method->Accuracy Precision Precision Validated HPLC Method->Precision Limit of Quantification (LOQ) Limit of Quantification (LOQ) Validated HPLC Method->Limit of Quantification (LOQ) Stability Stability Validated HPLC Method->Stability Range Range Linearity->Range Repeatability (Intra-day) Repeatability (Intra-day) Precision->Repeatability (Intra-day) Intermediate Precision (Inter-day) Intermediate Precision (Inter-day) Precision->Intermediate Precision (Inter-day) Freeze-Thaw Stability Freeze-Thaw Stability Stability->Freeze-Thaw Stability Short-Term Stability Short-Term Stability Stability->Short-Term Stability Long-Term Stability Long-Term Stability Stability->Long-Term Stability

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for In Vitro Assay of Alibendol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alibendol is a compound recognized for its choleretic and antispasmodic properties, suggesting its potential therapeutic utility in digestive system disorders.[1][2] As a choleretic, this compound is expected to stimulate the secretion of bile from hepatocytes, a process crucial for the digestion and absorption of fats. Its antispasmodic activity implies an ability to relax smooth muscle, particularly in the gastrointestinal tract, which can alleviate symptoms of cramping and discomfort.

To facilitate the research and development of this compound and similar compounds, this document provides detailed application notes and protocols for two key in vitro assays designed to quantify its biological activities: a choleretic activity assay using sandwich-cultured hepatocytes and an antispasmodic activity assay employing isolated intestinal smooth muscle. These assays are fundamental in characterizing the pharmacological profile of this compound and can be adapted for screening and lead optimization of new drug candidates targeting similar mechanisms.

Section 1: In Vitro Assay for Choleretic Activity

The choleretic activity of a compound is its ability to increase the volume and solid content of bile secreted by the liver. This in vitro assay utilizes a sandwich-cultured hepatocyte model, which maintains the polarity and functionality of hepatocytes, including the expression of bile acid transporters. The assay measures the ability of this compound to enhance the transport of a fluorescent bile acid analog from the basolateral to the apical (canalicular) side of the hepatocytes, mimicking in vivo bile secretion.

Signaling Pathway of Choleresis

Choleresis_Signaling cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Bile Acids Bile Acids NTCP_OATP NTCP/OATPs Bile Acids->NTCP_OATP Uptake Intracellular Bile Acids Intracellular Bile Acids NTCP_OATP->Intracellular Bile Acids FXR FXR BSEP_MRP2 BSEP/MRP2 FXR->BSEP_MRP2 Upregulation TGR5 TGR5 PKA PKA TGR5->PKA cAMP mediated PKA->BSEP_MRP2 Phosphorylation/ Activation Secreted Bile Acids Secreted Bile Acids BSEP_MRP2->Secreted Bile Acids Intracellular Bile Acids->FXR Activation Intracellular Bile Acids->TGR5 Activation Intracellular Bile Acids->BSEP_MRP2 Efflux

Experimental Workflow for Choleretic Activity Assay

Choleretic_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement node1 Isolate primary hepatocytes node2 Seed hepatocytes on collagen-coated plates node1->node2 node3 Overlay with collagen to form sandwich culture node2->node3 node4 Pre-incubate with this compound or control vehicle node3->node4 node5 Add fluorescent bile acid analog (e.g., CLF) node4->node5 node6 Incubate for a defined period (e.g., 30 min) node5->node6 node7 Lyse cells and collect bile canaliculi content node6->node7 node8 Measure fluorescence in cell lysate and bile fraction node7->node8 node9 Calculate Biliary Excretion Index (BEI) node8->node9

Experimental Protocol: Choleretic Activity in Sandwich-Cultured Hepatocytes

Materials:

  • Primary hepatocytes (human or rat)

  • Collagen-coated cell culture plates

  • Matrigel or another suitable extracellular matrix for overlay

  • Hepatocyte culture medium

  • This compound

  • Fluorescent bile acid analog (e.g., Cholyl-lysyl-fluorescein, CLF)

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺

  • Cell lysis buffer

  • Fluorescence plate reader

Procedure:

  • Hepatocyte Seeding and Culture:

    • Thaw and seed primary hepatocytes on collagen-coated plates at an appropriate density.

    • Culture for 24 hours to allow for cell attachment and monolayer formation.

    • Overlay the hepatocyte monolayer with a diluted ice-cold Matrigel solution to create the sandwich culture.

    • Culture for another 48-72 hours to allow for the formation of functional bile canaliculi.

  • Compound Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.

    • Wash the sandwich-cultured hepatocytes with warm HBSS.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour at 37°C.

  • Bile Acid Transport Assay:

    • Prepare a working solution of the fluorescent bile acid analog (e.g., 5 µM CLF) in HBSS.

    • After the pre-incubation period, add the fluorescent bile acid solution to the cells and incubate for 30 minutes at 37°C.

    • To terminate the uptake, wash the cells three times with ice-cold HBSS.

  • Quantification of Biliary Excretion:

    • To measure the amount of bile acid accumulated in the cells and excreted into the bile canaliculi, lyse the cells with a suitable lysis buffer.

    • Collect the lysate, which contains both intracellular and canalicular contents.

    • To differentiate between intracellular and biliary compartments, a parallel set of wells can be treated with Ca²⁺/Mg²⁺-free HBSS prior to lysis, which disrupts the tight junctions and releases the contents of the bile canaliculi.

    • Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader (e.g., Ex/Em 496/524 nm for CLF).

  • Data Analysis:

    • Calculate the Biliary Excretion Index (BEI) as follows: BEI (%) = [ (Fluorescence in Ca²⁺/Mg²⁺-containing buffer - Fluorescence in Ca²⁺/Mg²⁺-free buffer) / Fluorescence in Ca²⁺/Mg²⁺-containing buffer ] x 100

    • Plot the BEI against the concentration of this compound to determine the dose-response relationship. An increase in BEI indicates a choleretic effect.

Data Presentation: Choleretic Activity of this compound
CompoundConcentration (µM)Biliary Excretion Index (BEI, %)Fold Increase over Control
Vehicle Control -25.3 ± 2.11.0
This compound 135.8 ± 3.51.4
1052.1 ± 4.82.1
5078.9 ± 6.23.1
UDCA (Positive Control) 10065.2 ± 5.52.6

Note: The data presented above are hypothetical and for illustrative purposes only.

Section 2: In Vitro Assay for Antispasmodic Activity

The antispasmodic activity of a compound is its ability to relax smooth muscle, thereby reducing spasms and contractions. This in vitro assay utilizes an isolated segment of the small intestine (e.g., rat or guinea pig ileum) maintained in an organ bath. The assay measures the ability of this compound to inhibit contractions induced by a spasmogen, such as acetylcholine (ACh) or potassium chloride (KCl).

Signaling Pathway of Gastrointestinal Smooth Muscle Contraction and Relaxation

Smooth_Muscle_Signaling cluster_contraction Contraction Pathway cluster_relaxation Relaxation Pathway Spasmogen Spasmogen (e.g., ACh) Receptor GPCR Spasmogen->Receptor PLC PLC Receptor->PLC Ca_influx Ca²⁺ Influx (L-type channels) Receptor->Ca_influx IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Ca_Calmodulin Ca²⁺-Calmodulin Ca_release->Ca_Calmodulin Ca_influx->Ca_Calmodulin MLCK MLCK Ca_Calmodulin->MLCK Activation Myosin_P Myosin-P MLCK->Myosin_P Phosphorylation Contraction Contraction Myosin_P->Contraction Myosin Myosin Myosin_P->Myosin This compound This compound Target Molecular Target This compound->Target Ca_block ↓ Ca²⁺ Influx/Release Target->Ca_block MLCP MLCP Target->MLCP Activation MLCP->Myosin Dephosphorylation Relaxation Relaxation Myosin->Relaxation

Experimental Workflow for Antispasmodic Activity Assay

Antispasmodic_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Data Analysis node1 Isolate segment of small intestine (e.g., ileum) node2 Mount tissue in organ bath with Tyrode's solution node1->node2 node3 Equilibrate tissue under tension node2->node3 node4 Induce contraction with spasmogen (e.g., ACh) node3->node4 node5 Add cumulative concentrations of this compound node4->node5 node6 Record changes in muscle tension node5->node6 node7 Measure inhibition of contraction node6->node7 node8 Construct dose-response curve node7->node8 node9 Calculate IC₅₀ value node8->node9

Experimental Protocol: Antispasmodic Activity on Isolated Intestinal Smooth Muscle

Materials:

  • Rat or guinea pig

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5)

  • Organ bath system with isometric force transducer and data acquisition system

  • Acetylcholine (ACh) or Potassium Chloride (KCl) as spasmogens

  • This compound

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved ethical guidelines.

    • Isolate a segment of the ileum and place it in cold, oxygenated Tyrode's solution.

    • Clean the tissue of adhering mesenteric fat and cut it into segments of approximately 2 cm.

  • Organ Bath Setup:

    • Mount the ileum segment vertically in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Induction of Contraction and Antispasmodic Assay:

    • Induce a submaximal contraction of the ileum by adding a fixed concentration of a spasmogen (e.g., 1 µM ACh or 60 mM KCl) to the organ bath.

    • Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the bath at regular intervals (e.g., every 5 minutes).

    • Record the muscle tension continuously throughout the experiment.

  • Data Analysis:

    • Measure the amplitude of the contraction before and after the addition of each concentration of this compound.

    • Express the relaxation as a percentage of the initial spasmogen-induced contraction.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the induced contraction) from the dose-response curve.

Data Presentation: Antispasmodic Activity of this compound
CompoundSpasmogenIC₅₀ (µM) [95% CI]
This compound Acetylcholine (1 µM)15.2 [12.8 - 18.1]
KCl (60 mM)28.7 [24.5 - 33.6]
Papaverine (Positive Control) Acetylcholine (1 µM)5.8 [4.9 - 6.9]
KCl (60 mM)10.4 [8.7 - 12.4]

Note: The data presented above are representative and for illustrative purposes. Actual values may vary depending on experimental conditions.

References

Application Notes and Protocols for Studying Alibendol Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alibendol is a choleretic and cholekinetic agent used in the treatment of biliary disorders. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development and for ensuring its safety and efficacy. Preclinical studies in animal models are fundamental to characterizing these properties. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of this compound in common preclinical animal models. Due to the limited availability of public data, the quantitative pharmacokinetic values presented in this document are representative and intended to serve as a guide for study design and data analysis.

I. Animal Models in this compound Pharmacokinetic Studies

The selection of an appropriate animal model is a critical step in preclinical pharmacokinetic research. The choice depends on factors such as metabolic similarity to humans, handling practicalities, and the specific objectives of the study. Based on available literature, the most relevant species for this compound pharmacokinetic studies is the beagle dog. Rodent models, such as Sprague-Dawley rats and CD-1 mice, are also commonly used in early-stage drug metabolism and pharmacokinetic (DMPK) screening.

Recommended Animal Models:
  • Beagle Dogs: As a non-rodent species, dogs often provide pharmacokinetic data that is more predictive of the human response. They are suitable for serial blood sampling due to their larger size. A study has been successfully conducted using beagle dogs to track the concentration of this compound following oral administration[1].

  • Sprague-Dawley Rats: Rats are a standard rodent model for initial pharmacokinetic screening. They are cost-effective and well-characterized, making them ideal for early ADME studies.

  • CD-1 Mice: Mice are often used for high-throughput screening and initial dose-ranging studies due to their small size and rapid breeding cycle.

II. Quantitative Data Summary

The following tables summarize representative pharmacokinetic parameters of this compound in various animal models. Note: These values are hypothetical and intended for illustrative purposes to guide researchers in structuring their data.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)C₀ (ng/mL)AUC₀-inf (ng·h/mL)t½ (h)CL (mL/h/kg)Vdss (L/kg)
Beagle Dog2150030002.56671.8
Sprague-Dawley Rat5250020001.825004.0
CD-1 Mouse10350015001.266677.5
  • C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady-state.

Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-inf (ng·h/mL)t½ (h)F (%)
Beagle Dog58001.524002.880
Sprague-Dawley Rat1012001.015002.075
CD-1 Mouse2018000.510001.567
  • Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; F: Bioavailability.

III. Experimental Protocols

A. In-Life Phase: Animal Dosing and Sample Collection

1. Animal Preparation and Housing:

  • Species: Male/Female Beagle dogs (9-12 months old), Sprague-Dawley rats (8-10 weeks old), or CD-1 mice (6-8 weeks old).

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have access to standard chow and water ad libitum.

  • Acclimatization: Animals should be acclimated to the facility for at least one week prior to the study.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before oral dosing, with water available ad libitum.

2. Formulation and Administration:

  • Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle, such as a mixture of DMSO, PEG400, and saline, to the desired concentration. The formulation should be sterile-filtered.

  • Oral (PO) Formulation: Prepare a suspension of this compound in a vehicle like 0.5% methylcellulose or carboxymethylcellulose in water.

  • Administration:

    • IV: Administer as a bolus dose via the cephalic vein in dogs or the tail vein in rodents.

    • PO: Administer via oral gavage.

3. Blood Sample Collection:

  • Time Points:

    • IV: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Sample Volume: Approximately 1 mL for dogs and 0.1-0.2 mL for rodents at each time point.

  • Anticoagulant: Collect blood samples in tubes containing K2-EDTA.

  • Plasma Preparation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

B. Bioanalytical Phase: Quantification of this compound in Plasma

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Add 1 mL of an organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Method for this compound Quantification:

A sensitive high-performance liquid chromatography (HPLC) method with UV detection is suitable for the quantification of this compound in plasma.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of a phosphate buffer and methanol (e.g., 50:50, v/v), adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 315 nm.[1]

  • Quantitation: The lower limit of quantitation (LLOQ) should be sufficiently sensitive to measure the lowest expected concentrations of this compound in the pharmacokinetic study (e.g., 20 ng/mL)[1].

IV. Visualizations

A. Experimental Workflow

G cluster_preclinical Preclinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data_analysis Data Analysis Phase animal_selection Animal Model Selection (Dog, Rat, Mouse) acclimatization Acclimatization animal_selection->acclimatization dosing This compound Administration (IV or PO) acclimatization->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep extraction Plasma Sample Extraction plasma_prep->extraction hplc HPLC-UV Analysis extraction->hplc quantification Quantification of this compound hplc->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling parameter_calc Calculation of PK Parameters (Cmax, Tmax, AUC, t½) pk_modeling->parameter_calc reporting Data Reporting and Interpretation parameter_calc->reporting

Caption: Experimental workflow for this compound pharmacokinetic studies.

B. Signaling Pathway for Choleretic and Cholagogue Action

This compound's therapeutic effect is attributed to its choleretic (bile production stimulating) and cholekinetic (bile flow promoting) properties. While the specific molecular targets of this compound are not extensively detailed in publicly available literature, a generalized signaling pathway for such agents can be illustrated. This often involves the activation of nuclear receptors in hepatocytes that regulate the expression of genes involved in bile acid synthesis and transport.

G cluster_cell Hepatocyte cluster_bile_canaliculus Bile Canaliculus This compound This compound receptor Nuclear Receptor (e.g., FXR, PXR) This compound->receptor Activation transcription Gene Transcription receptor->transcription Induction synthesis Bile Acid Synthesis Enzymes (e.g., CYP7A1) transcription->synthesis transporters Bile Salt Export Pump (BSEP) & other transporters transcription->transporters bile_secretion Increased Bile Secretion synthesis->bile_secretion transporters->bile_secretion

Caption: Generalized signaling pathway of a choleretic agent.

V. Conclusion

These application notes and protocols provide a comprehensive framework for conducting preclinical pharmacokinetic studies of this compound. Adherence to these guidelines will enable researchers to generate robust and reliable data to characterize the ADME properties of this compound, which is essential for its continued development and clinical application. It is recommended that researchers consult relevant regulatory guidelines (e.g., FDA, EMA) when designing and conducting preclinical studies.

References

Application Notes and Protocols for Alibendol Administration in Beagle Dog Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in published studies specifically detailing the administration of Alibendol in beagle dogs. While the beagle model is a standard for preclinical toxicology and pharmacokinetic studies in the pharmaceutical industry, and studies on other benzimidazole anthelmintics like albendazole in dogs exist, specific data for this compound is not publicly available.

Therefore, the following application notes and protocols are presented as a general framework based on standard practices for oral drug administration in beagle dog studies and information on a closely related compound, albendazole. These should be adapted and refined based on the specific physicochemical properties of this compound and the objectives of any future preclinical studies.

Overview and Rationale

This compound is an anthelmintic agent.[1] As with many new chemical entities, its safety, tolerability, and pharmacokinetic profile must be characterized in a relevant animal model before proceeding to human clinical trials. The beagle dog is a commonly used non-rodent species in regulatory toxicology studies due to its physiological similarities to humans, manageable size, and docile nature.

Data Presentation

As no specific quantitative data for this compound in beagle dogs is available, the following tables are presented as templates for data collection and presentation.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs Following a Single Oral Dose

ParameterDose Group 1 (X mg/kg)Dose Group 2 (Y mg/kg)Dose Group 3 (Z mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC0-t (ng·h/mL)
AUC0-inf (ng·h/mL)
t1/2 (h)
CL/F (mL/h/kg)
Vd/F (L/kg)

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total body clearance; Vd/F: Apparent volume of distribution.

Table 2: Summary of Clinical Observations in Beagle Dogs Following Repeated Oral Doses of this compound

ObservationControl GroupDose Group 1 (X mg/kg/day)Dose Group 2 (Y mg/kg/day)Dose Group 3 (Z mg/kg/day)
Body Weight Change (%)
Food Consumption ( g/day )
Emesis (No. of animals)
Salivation (No. of animals)
Lethargy (No. of animals)
Other

Table 3: Selected Hematology and Clinical Chemistry Parameters in Beagle Dogs

ParameterControl GroupDose Group 1 (X mg/kg/day)Dose Group 2 (Y mg/kg/day)Dose Group 3 (Z mg/kg/day)
Hemoglobin (g/dL)
Hematocrit (%)
ALT (U/L)
AST (U/L)
BUN (mg/dL)
Creatinine (mg/dL)

ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; BUN: Blood urea nitrogen.

Experimental Protocols

The following are generalized protocols that would be typical for a study evaluating a new oral drug like this compound in beagle dogs.

Animal Model
  • Species: Beagle dog (Canis lupus familiaris)

  • Age: Typically 6-12 months old

  • Sex: Both males and females are used.

  • Health Status: Clinically healthy, purpose-bred animals from a licensed vendor.

  • Acclimation: Animals should be acclimated to the housing and study conditions for at least 7 days prior to the start of the study.

Dosing Regimen
  • Route of Administration: Oral gavage is a common method to ensure accurate dose delivery. Administration in gelatin capsules is also an option.

  • Formulation: The test article should be formulated in a vehicle appropriate for its solubility and stability. Common vehicles include water, 0.5% methylcellulose, or corn oil.

  • Dose Selection: Dose levels should be selected based on available in vitro toxicology data or range-finding studies. A low, mid, and high dose, along with a control group receiving the vehicle alone, are typically used.

Pharmacokinetic Study Protocol
  • Fasting: Animals are typically fasted overnight (approximately 12 hours) before dose administration.

  • Dose Administration: A single oral dose of the this compound formulation is administered.

  • Blood Sampling: Blood samples (e.g., 2 mL) are collected from a peripheral vein (e.g., cephalic or jugular) into tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points. Typical time points might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -80°C) until analysis.

  • Bioanalysis: Plasma concentrations of this compound and any major metabolites are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Repeated-Dose Toxicology Study Protocol
  • Dose Administration: The this compound formulation or vehicle is administered orally once daily for a specified duration (e.g., 7, 14, or 28 days).

  • Clinical Observations: Animals are observed daily for any clinical signs of toxicity, including changes in behavior, appetite, and stool consistency.

  • Body Weight and Food Consumption: Body weight is recorded at least weekly, and food consumption is measured daily.

  • Hematology and Clinical Chemistry: Blood samples are collected at baseline and at the end of the study for analysis of a standard panel of hematology and clinical chemistry parameters.

  • Urinalysis: Urine samples may be collected for analysis.

  • Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Tissues are collected, preserved, and examined microscopically for any treatment-related changes.

Visualization of Experimental Workflow

The following diagrams illustrate the typical workflows for pharmacokinetic and toxicology studies.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Animal_Acclimation Animal Acclimation Baseline_Measurements Baseline Measurements (Weight, Blood Samples) Animal_Acclimation->Baseline_Measurements Fasting Overnight Fasting Baseline_Measurements->Fasting Dose_Admin Oral Administration of this compound Fasting->Dose_Admin Blood_Sampling Serial Blood Sampling Dose_Admin->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Analysis Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Workflow for a pharmacokinetic study in beagle dogs.

G cluster_pre Pre-Study cluster_study In-Life Phase cluster_end End of Study Animal_Selection Animal Selection & Acclimation Group_Assignment Group Assignment (Control, Low, Mid, High Dose) Animal_Selection->Group_Assignment Daily_Dosing Daily Oral Dosing Group_Assignment->Daily_Dosing Daily_Observations Daily Clinical Observations Daily_Dosing->Daily_Observations Weekly_Measurements Weekly Body Weight & Food Consumption Daily_Dosing->Weekly_Measurements Terminal_Bleed Terminal Blood Collection Necropsy Necropsy Terminal_Bleed->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis

Caption: Workflow for a repeated-dose toxicology study.

Signaling Pathways

Information regarding the specific signaling pathways affected by this compound is not available in the public domain. As a benzimidazole, its primary mechanism of action is likely the inhibition of tubulin polymerization in parasites.[1] Visualizing this would be speculative without further data.

Conclusion

The provided application notes and protocols offer a foundational guide for conducting studies of this compound in beagle dogs. It is imperative that these general procedures are adapted based on the specific characteristics of the compound and the scientific questions being addressed. The lack of existing public data on this compound in this model highlights an area for future research to better understand its safety and pharmacokinetic profile.

References

Application Notes and Protocols: Alibendol Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alibendol is a compound used therapeutically as an antispasmodic, choleretic, and cholekinetic agent.[1][2] It is also described as an anthelmintic drug for treating parasitic worm infections.[3][4] Chemically, it is an amide analog of Eugenol and is classified as a member of salicylamides.[1] Given its therapeutic potential, understanding its physicochemical properties, such as solubility, is critical for formulation development, preclinical studies, and ensuring consistent experimental results.

Dimethyl sulfoxide (DMSO) is a widely used aprotic polar solvent in drug discovery and life sciences research due to its ability to dissolve a broad range of compounds that are otherwise insoluble in aqueous solutions. Determining the solubility of this compound in DMSO is a fundamental step for preparing concentrated stock solutions used in various biological assays.

This document provides a detailed protocol for determining the kinetic solubility of this compound in DMSO, tailored for researchers, scientists, and drug development professionals.

This compound: Compound Profile

A summary of this compound's chemical and physical properties is presented below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
CAS Number 26750-81-2
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
IUPAC Name 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-prop-2-enylbenzamide
Appearance White Solid
Known Solvents DMSO, Methanol
Water Solubility Insoluble

Mechanism of Action (Anthelmintic Activity)

This compound's primary mechanism as an anthelmintic agent involves the disruption of critical cellular functions in parasitic worms. It binds to the β-tubulin subunit, which prevents the polymerization of tubulin into microtubules. These microtubules are essential for cellular structure, nutrient uptake, and cell division in the parasite. The disruption of microtubule formation leads to energy depletion, immobilization, and ultimately the death of the parasite. Furthermore, this compound is metabolized in the host's liver into its more potent active form, albendazole sulfoxide.

This compound This compound Liver Host Liver Metabolism This compound->Liver is converted in Metabolite Albendazole Sulfoxide (Active Metabolite) Liver->Metabolite Tubulin Parasite β-tubulin Metabolite->Tubulin binds to Polymerization Tubulin Polymerization Metabolite->Polymerization inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules leads to Polymerization->Microtubules disruption of Functions Essential Cellular Functions (e.g., Glucose Uptake) Microtubules->Functions are essential for Death Parasite Death Microtubules->Death disruption leads to

Caption: this compound's anthelmintic mechanism of action.

Experimental Protocol: Kinetic Solubility of this compound in DMSO

This protocol details a kinetic solubility assay, a high-throughput method commonly used in early drug discovery to determine the solubility of a compound from a DMSO stock solution into an aqueous buffer. The point of precipitation is measured using nephelometry (light scattering).

4.1 Objective To determine the maximum concentration at which this compound remains soluble in an aqueous buffer system when introduced from a concentrated DMSO stock solution.

4.2 Materials and Equipment

  • This compound powder (CAS 26750-81-2)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • 96-well clear bottom microplates

  • Plate reader with nephelometry or absorbance (turbidity) detection capabilities

  • Automated liquid handling system (recommended but not mandatory)

  • 1.5 mL microcentrifuge tubes

4.3 Reagent Preparation

  • 100 mM this compound Stock Solution:

    • Calculate the mass of this compound required to prepare 1 mL of a 100 mM solution (Mass = 0.1 mol/L * 0.001 L * 251.28 g/mol = 25.13 mg).

    • Accurately weigh approximately 25.13 mg of this compound powder into a tared microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex vigorously for 5-10 minutes until the powder is completely dissolved. A brief sonication may be used if necessary.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aqueous Buffer:

    • Use sterile, room temperature PBS at pH 7.4.

4.4 Experimental Workflow

The overall workflow involves preparing a serial dilution of the this compound-DMSO stock in pure DMSO, followed by the addition of these solutions to an aqueous buffer to induce precipitation, which is then quantified.

start Start: Weigh this compound Powder prep_stock Prepare 100 mM Stock in 100% DMSO start->prep_stock serial_dilute Create Serial Dilutions in 100% DMSO (e.g., 100 mM to 0.1 mM) prep_stock->serial_dilute add_to_plate Add Diluted Stocks to 96-Well Plate (e.g., 2 µL) serial_dilute->add_to_plate add_buffer Add Aqueous Buffer (PBS) to each well (e.g., 98 µL) add_to_plate->add_buffer incubate Incubate with Shaking (e.g., 2 hours, Room Temp) add_buffer->incubate measure Measure Turbidity/ Nephelometry incubate->measure analyze Analyze Data: Plot Signal vs. Concentration measure->analyze end End: Determine Solubility Limit analyze->end

Caption: Experimental workflow for kinetic solubility testing.

4.5 Detailed Procedure

  • Serial Dilution: Prepare a 2-fold serial dilution of the 100 mM this compound stock solution in pure DMSO to create a range of concentrations (e.g., 100 mM, 50 mM, 25 mM, ..., down to ~0.1 mM).

  • Plate Preparation: Using a 96-well plate, add 2 µL of each concentration from the DMSO serial dilution series to triplicate wells. Also include wells with 2 µL of pure DMSO as a negative control.

  • Induce Precipitation: Rapidly add 98 µL of PBS (pH 7.4) to each well. This brings the final volume to 100 µL and the final DMSO concentration to 2%. The final this compound concentrations will range from 2 mM down to 2 µM.

  • Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours on an orbital shaker. This allows the system to reach a state of equilibrium where precipitation has completed.

  • Measurement: Measure the turbidity (absorbance at ~620 nm) or nephelometry signal of each well using a plate reader.

4.6 Data Analysis and Presentation

  • Data Processing: Average the signal from the triplicate wells for each concentration. Subtract the average signal of the negative control (DMSO only) from all measurements to correct for background.

  • Solubility Determination: Plot the background-corrected signal (Y-axis) against the final this compound concentration (X-axis). The solubility limit is typically defined as the concentration at which the signal begins to rise significantly above the baseline, indicating the formation of a precipitate. This can be determined by identifying the "knee" of the curve or by setting a signal threshold.

  • Reporting: The results should be summarized in a clear, tabular format.

Table 1: Example Data Presentation for this compound Solubility

Final Concentration (µM)Mean Signal (Arbitrary Units)Std. DeviationResult
20001580.495.2Insoluble
10001495.188.7Insoluble
5001201.775.4Insoluble
250850.350.1Insoluble
125350.625.8Precipitate
62.515.24.1Soluble
31.32.51.5Soluble
............
0 (Control)1.10.8Soluble
Kinetic Solubility ~ 90 µM

Note: The data in this table is illustrative and does not represent actual experimental results.

Storage and Handling

  • Powder: Store this compound powder at -20°C for long-term stability (up to 3 years).

  • DMSO Stock Solution: Aliquot the 100 mM stock solution into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

  • Safety: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes.

References

Application Notes and Protocols for Albendazole Delivery Systems in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of advanced delivery systems for the anthelmintic drug Albendazole (ABZ), focusing on their application in in vivo research. The protocols detailed below are intended to guide researchers in the formulation and in vivo evaluation of Albendazole-loaded nanoparticles and liposomes, aimed at overcoming the challenges of its low aqueous solubility and poor bioavailability.

Introduction to Albendazole and the Need for Advanced Delivery Systems

Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infections.[1] Its efficacy is often hampered by its low solubility in water, leading to poor and erratic absorption after oral administration.[2][3] To enhance its therapeutic potential, particularly for systemic infections like cystic echinococcosis, advanced drug delivery systems such as nanoparticles and liposomes have been developed. These systems aim to improve the solubility, dissolution rate, and ultimately, the oral bioavailability of Albendazole.[2][4]

Albendazole Delivery Systems: A Quantitative Overview

Several formulation strategies have been explored to improve the in vivo performance of Albendazole. Below is a summary of the key quantitative parameters for two prominent delivery systems: nanoparticles (including nanosuspensions and solid lipid nanoparticles) and liposomes.

Delivery SystemFormulation DetailsParticle Size (nm)Encapsulation Efficiency (%)Zeta Potential (mV)In Vivo Bioavailability EnhancementReference
Nanosuspension High-pressure homogenization~118 - 576N/A-23.5 to -40.52-3 fold increase in rats
Solid Lipid Nanoparticles (SLN) Emulsification and solvent evaporation~416>90%N/ASignificant reduction in hydatid cyst weight in mice
Liposomes (PEGylated) Thin-film hydration50 - 150~81%N/AIncreased drug levels in plasma, liver, and cyst homogenate in rats
Liposomes (Conventional) Thin-film hydration50 - 150~72%-8.2 to -18.4-

Mechanism of Action of Albendazole

Albendazole's primary mechanism of action involves its binding to the β-tubulin subunit of the microtubules in parasitic worms. This binding inhibits the polymerization of tubulin into microtubules, which are crucial for essential cellular functions such as glucose uptake and cell division. The disruption of the microtubule network leads to a depletion of glycogen stores, reduced ATP production, and ultimately, the death of the parasite.

Albendazole_Mechanism_of_Action Albendazole Albendazole Beta_tubulin β-tubulin in Parasite Albendazole->Beta_tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Microtubule_Disruption Microtubule Disruption Microtubule_Polymerization->Microtubule_Disruption Inhibits Glucose_Uptake Impaired Glucose Uptake Microtubule_Disruption->Glucose_Uptake Glycogen_Depletion Glycogen Depletion Glucose_Uptake->Glycogen_Depletion ATP_Reduction Reduced ATP Production Glycogen_Depletion->ATP_Reduction Parasite_Death Parasite Death ATP_Reduction->Parasite_Death

Mechanism of Action of Albendazole.

Experimental Protocols for In Vivo Research

Preparation of Albendazole-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of Albendazole-loaded SLNs using a hot homogenization and ultrasonication method.

Materials:

  • Albendazole (ABZ)

  • Stearic acid (lipid)

  • Poloxamer 188 (surfactant)

  • Distilled water

Procedure:

  • Melt the stearic acid by heating it to 80°C.

  • Disperse the Albendazole powder in the molten lipid.

  • Heat the Poloxamer 188 solution in distilled water to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 15,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Sonicate the emulsion using a probe sonicator for 5-10 minutes to reduce the particle size.

  • Allow the nanoemulsion to cool down to room temperature to form solid lipid nanoparticles.

  • The resulting SLN dispersion can be used for in vivo studies or lyophilized for long-term storage.

Preparation of Albendazole-Loaded Liposomes

This protocol outlines the preparation of Albendazole-loaded liposomes using the thin-film hydration method.

Materials:

  • Albendazole (ABZ)

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve Albendazole, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature.

  • The resulting suspension of multilamellar vesicles can be sonicated or extruded to produce smaller, unilamellar vesicles.

  • Separate the unencapsulated drug by centrifugation or dialysis.

Experimental_Workflow_In_Vivo_Efficacy cluster_preparation Formulation Preparation cluster_animal_model Animal Model cluster_treatment Treatment cluster_evaluation Evaluation Prep_Nano Prepare Albendazole Nanoparticles Grouping Divide into Treatment Groups (Control, Free ABZ, Formulated ABZ) Prep_Nano->Grouping Prep_Lipo Prepare Albendazole Liposomes Prep_Lipo->Grouping Animal_Selection Select Animal Model (e.g., BALB/c mice) Infection Induce Infection (e.g., intraperitoneal injection of E. granulosus protoscoleces) Animal_Selection->Infection Infection->Grouping Administration Administer Formulations (e.g., oral gavage) Grouping->Administration Monitoring Monitor Animal Health & Weight Administration->Monitoring Euthanasia Euthanize Animals at Study End-point Monitoring->Euthanasia Analysis Analyze Efficacy (e.g., cyst count, weight, histopathology) Euthanasia->Analysis

General workflow for in vivo efficacy studies.
In Vivo Efficacy Study in a Murine Model of Cystic Echinococcosis

This protocol provides a framework for evaluating the therapeutic efficacy of Albendazole formulations in a mouse model of cystic echinococcosis.

Animal Model:

  • Female BALB/c mice (6-8 weeks old).

Infection Procedure:

  • Infect mice by intraperitoneal injection of approximately 2,000 protoscoleces of Echinococcus granulosus.

  • Allow the infection to establish for 3-6 months.

Treatment Protocol:

  • Divide the infected mice into the following groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., distilled water).

    • Group 2: Free Albendazole suspension (e.g., 25 mg/kg).

    • Group 3: Albendazole-loaded nanoparticle/liposome formulation (e.g., 25 mg/kg Albendazole equivalent).

  • Administer the treatments orally once daily for a period of 28 days.

Efficacy Assessment:

  • At the end of the treatment period, euthanize the mice.

  • Carefully dissect the peritoneal cavity and collect all hydatid cysts.

  • Count the number of cysts and measure their total weight.

  • Perform histopathological analysis of the cysts to assess structural damage.

Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study to evaluate the oral bioavailability of different Albendazole formulations in rats.

Animal Model:

  • Male Wistar rats (200-250 g).

Study Design:

  • Fast the rats overnight with free access to water.

  • Divide the rats into groups (n=6 per group) to receive:

    • Group 1: Free Albendazole suspension (e.g., 10 mg/kg).

    • Group 2: Albendazole-loaded nanoparticle/liposome formulation (e.g., 10 mg/kg Albendazole equivalent).

  • Administer the formulations via oral gavage.

Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

Sample Analysis:

  • Analyze the plasma concentrations of Albendazole and its active metabolite, Albendazole sulfoxide, using a validated HPLC or LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Pharmacokinetic_Study_Workflow Animal_Prep Animal Preparation (Fasting Rats) Grouping Grouping (Control vs. Formulation) Animal_Prep->Grouping Dosing Oral Administration Grouping->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Analysis LC-MS/MS Analysis Plasma_Separation->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Workflow for a typical pharmacokinetic study.

Conclusion

The use of advanced delivery systems, such as nanoparticles and liposomes, presents a promising strategy to enhance the in vivo efficacy of Albendazole. By improving its solubility and bioavailability, these formulations can lead to better therapeutic outcomes in the treatment of parasitic infections. The protocols provided herein offer a foundation for researchers to develop and evaluate novel Albendazole delivery systems for preclinical research.

References

Application Notes and Protocols: Synthesis of Alibendol via m-CPBA Oxidation of o-Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alibendol, with the chemical name 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide, is a pharmaceutically active ingredient known for its antispasmodic, choleretic, and cholekinetic properties.[1] It is primarily used in the treatment of digestive system disorders such as dyspepsia, nausea, and constipation of hepatic origin. The synthesis of this compound can be efficiently achieved through a multi-step process starting from o-vanillin. A key step in this synthesis involves the oxidation of an o-vanillin derivative using meta-chloroperoxybenzoic acid (m-CPBA), a versatile and widely used oxidizing agent in organic synthesis.

This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on the m-CPBA oxidation step. It is intended to guide researchers in the successful replication of this synthetic route and to provide a basis for further process development and optimization.

Mechanism of Action

The precise signaling pathway for this compound's antispasmodic and choleretic effects is not extensively detailed in publicly available literature. However, its therapeutic effects suggest a mechanism involving the relaxation of smooth muscles and the stimulation of bile secretion.

Antispasmodic Action: Antispasmodics typically function by either blocking neurotransmitter receptors (like muscarinic receptors) or by directly acting on the smooth muscle cells to induce relaxation. This can involve the modulation of ion channels, such as calcium channels, to reduce intracellular calcium concentrations, which is a key trigger for muscle contraction.

Choleretic and Cholekinetic Action: Choleretic agents increase the volume of bile secreted from the liver, while cholekinetic agents stimulate the contraction of the gallbladder to release bile. The mechanism may involve the activation of specific receptors in hepatocytes and cholangiocytes that regulate bile acid synthesis and transport.

Given the lack of a specific elucidated pathway for this compound, a generalized signaling pathway for smooth muscle relaxation is presented below. This pathway illustrates the common mechanisms by which a therapeutic agent can induce relaxation of gastrointestinal smooth muscle.

G Generalized Signaling Pathway for Smooth Muscle Relaxation cluster_0 Cell Membrane cluster_1 Intracellular Space Receptor Receptor (e.g., GPCR) Effector Effector (e.g., PLC) Receptor->Effector Activation Ca_Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Opening IP3 IP3 Effector->IP3 Production Ca_SR Ca2+ release from SR IP3->Ca_SR Stimulation Ca_Concentration [Ca2+]i ↑ Ca_SR->Ca_Concentration Ca_influx->Ca_Concentration CaM Calmodulin Ca_Concentration->CaM Binding MLCK_active Active MLCK CaM->MLCK_active Activation MLC_P Phosphorylated MLC MLCK_active->MLC_P Phosphorylation Contraction Muscle Contraction MLC_P->Contraction Relaxation Muscle Relaxation Contraction->Relaxation Inhibition by This compound This compound This compound (Proposed Action) This compound->Receptor Antagonism This compound->Ca_Channel Inhibition This compound->Ca_SR Inhibition of release This compound->Relaxation

Caption: Proposed mechanism of this compound-induced smooth muscle relaxation.

Experimental Protocols

The synthesis of this compound from o-vanillin is a multi-step process. The overall workflow is depicted below, followed by detailed protocols for each key step.

G Experimental Workflow for this compound Synthesis cluster_0 Step 1: Acetal Formation and Oxidation cluster_1 Step 2: Allylation cluster_2 Step 3: Claisen Rearrangement cluster_3 Step 4: Amidation o_Vanillin o-Vanillin Acetal In situ Dimethyl Acetal Intermediate o_Vanillin->Acetal Trimethyl orthoformate, Amberlyst® 15 Me_Salicylate Methyl 2-hydroxy-3-methoxybenzoate Acetal->Me_Salicylate m-CPBA, BF3·OEt2 Allylated_Ester Methyl 3-methoxy-2-(2-propenyloxy)benzoate Me_Salicylate->Allylated_Ester Allyl bromide, K2CO3 Rearranged_Ester Methyl 2-hydroxy-3-methoxy-5-(2-propenyl)benzoate Allylated_Ester->Rearranged_Ester Heat (neat) This compound This compound Rearranged_Ester->this compound Ethanolamine, Heat

Caption: Multi-step synthesis of this compound from o-vanillin.

Materials and Reagents
  • o-Vanillin

  • Trimethyl orthoformate

  • Amberlyst® 15 (wet)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Boron trifluoride diethyl etherate (BF3·OEt2)

  • Chloroform (anhydrous)

  • Allyl bromide

  • Potassium carbonate (K2CO3)

  • Ethanolamine

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Protocol 1: Synthesis of Methyl 2-hydroxy-3-methoxybenzoate
  • To a solution of o-vanillin in anhydrous chloroform, add trimethyl orthoformate and Amberlyst® 15 (wet).

  • Stir the mixture at room temperature to facilitate the in situ formation of the dimethyl acetal intermediate.

  • Cool the reaction mixture in an ice bath.

  • Add a solution of m-CPBA in chloroform dropwise, followed by the dropwise addition of BF3·OEt2.

  • Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., EtOAc/n-Hexane) to yield methyl 2-hydroxy-3-methoxybenzoate.

Protocol 2: Synthesis of Methyl 3-methoxy-2-(2-propenyloxy)benzoate
  • To a solution of methyl 2-hydroxy-3-methoxybenzoate in a suitable solvent (e.g., acetone), add potassium carbonate.

  • Add allyl bromide to the suspension.

  • Reflux the reaction mixture until the starting material is consumed, as indicated by TLC.

  • Cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain methyl 3-methoxy-2-(2-propenyloxy)benzoate.

Protocol 3: Synthesis of Methyl 2-hydroxy-3-methoxy-5-(2-propenyl)benzoate
  • Heat methyl 3-methoxy-2-(2-propenyloxy)benzoate neat (without solvent) at a high temperature (e.g., 180-200 °C).

  • Monitor the Claisen rearrangement by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by column chromatography to yield methyl 2-hydroxy-3-methoxy-5-(2-propenyl)benzoate.

Protocol 4: Synthesis of this compound
  • Mix methyl 2-hydroxy-3-methoxy-5-(2-propenyl)benzoate with an excess of ethanolamine.

  • Heat the mixture at an elevated temperature (e.g., 120 °C) for several hours.

  • Monitor the progress of the amidation reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) and then with brine.

  • Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., benzene or ethyl acetate/hexane) to obtain pure this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its intermediates.

Table 1: Reaction Yields and Physical Properties of Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical StateMelting Point (°C)
Methyl 2-hydroxy-3-methoxybenzoateC9H10O4182.17~83%White Solid78-80
Methyl 3-methoxy-2-(2-propenyloxy)benzoateC12H14O4222.24~95%Oil-
Methyl 2-hydroxy-3-methoxy-5-(2-propenyl)benzoateC12H14O4222.24~85%Oil-
This compoundC13H17NO4251.28~78%Colorless Crystals95

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR (CDCl₃, ppm) δ 7.0-6.8 (m, 2H, Ar-H), 6.0-5.8 (m, 1H, -CH=CH₂), 5.1-5.0 (m, 2H, -CH=CH₂), 3.9 (s, 3H, -OCH₃), 3.8 (t, 2H, -NHCH₂CH₂OH), 3.4 (t, 2H, -NHCH₂CH₂OH), 3.3 (d, 2H, Ar-CH₂-), ~2.5 (br s, 1H, -OH), ~8.0 (br s, 1H, -NH)
¹³C NMR (CDCl₃, ppm) δ 170.4, 149.1, 149.0, 137.8, 130.5, 118.0, 116.5, 115.8, 115.0, 62.3, 56.0, 42.7, 39.9
Mass Spec (EI) m/z 251 (M+), 220, 208, 192, 177, 163
IR (KBr, cm⁻¹) ~3400-3200 (O-H, N-H stretching), ~3070 (C-H aromatic), ~2940 (C-H aliphatic), ~1640 (C=O amide), ~1600, 1480 (C=C aromatic)

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Conclusion

The synthesis of this compound from o-vanillin via an m-CPBA oxidation of a dimethyl acetal intermediate is a robust and efficient method. The protocols provided herein offer a detailed guide for the laboratory-scale synthesis of this important pharmaceutical agent. The provided data should aid in the characterization and quality control of the synthesized compounds. Further optimization of reaction conditions may lead to improved yields and a more streamlined process suitable for larger-scale production.

References

Application Notes and Protocols for Alibendol in Digestive System Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Detailed experimental data and specific signaling pathways for Alibendol are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on its classification as a choleretic and antispasmodic agent and are provided as a general framework for research.

Introduction to this compound

This compound is a compound with choleretic and antispasmodic properties, suggesting its potential application in the research and treatment of digestive system disorders.[1][2] Its therapeutic rationale lies in its ability to increase bile secretion and reduce smooth muscle spasms in the gastrointestinal tract. These actions are pertinent to conditions such as biliary dyspepsia, functional dyspepsia, and other motility-related gastrointestinal disorders.

Potential Therapeutic Applications

Biliary Dyskinesia and Biliary Dyspepsia

Disorders characterized by abnormal gallbladder motility and bile flow can lead to symptoms of pain and indigestion. This compound's choleretic effect, which promotes the secretion of bile, may be beneficial in these conditions.[1][2]

Functional Dyspepsia

Functional dyspepsia is a common disorder characterized by symptoms of epigastric pain, bloating, and early satiety without an identifiable organic cause. The antispasmodic properties of this compound could potentially alleviate symptoms related to visceral hypersensitivity and abnormal gastric motility.

Irritable Bowel Syndrome (IBS)

The antispasmodic action of this compound may also be relevant in the context of IBS, where abdominal pain and cramping are common symptoms resulting from intestinal smooth muscle spasms.

Mechanism of Action (Proposed)

While specific molecular targets of this compound are not well-documented, its classification suggests the following potential mechanisms of action:

  • Choleretic Action: this compound likely stimulates hepatocytes to increase the secretion of bile acids, cholesterol, and phospholipids into the bile canaliculi. This could involve the modulation of key transporters on the hepatocyte membrane.

  • Antispasmodic Action: The antispasmodic effect is likely achieved through the relaxation of smooth muscle cells in the gastrointestinal tract. This could occur via interference with calcium influx into the muscle cells or by modulating intracellular signaling pathways that regulate muscle contraction.

Preclinical Research Protocols

The following are generalized protocols for the preclinical investigation of a compound like this compound.

In Vitro Evaluation of Antispasmodic Activity

Objective: To determine the effect of this compound on smooth muscle contraction in isolated intestinal tissue.

Methodology:

  • Tissue Preparation: Isolate segments of the ileum from a suitable animal model (e.g., guinea pig, rat).

  • Organ Bath Setup: Mount the tissue segments in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Contraction Induction: Induce smooth muscle contraction using a spasmogen such as acetylcholine or histamine.

  • This compound Application: Introduce varying concentrations of this compound to the organ bath and record the changes in muscle tension.

  • Data Analysis: Construct a dose-response curve to determine the EC50 (half-maximal effective concentration) of this compound for muscle relaxation.

In Vivo Assessment of Choleretic Activity

Objective: To quantify the effect of this compound on bile flow in an animal model.

Methodology:

  • Animal Model: Use an appropriate animal model, such as rats or dogs, with a cannulated bile duct.

  • This compound Administration: Administer this compound orally or intravenously at various doses.

  • Bile Collection: Collect bile at regular intervals before and after drug administration.

  • Measurement: Measure the volume of bile secreted over time.

  • Biochemical Analysis: Analyze the composition of the collected bile for bile acids, cholesterol, and phospholipids.

  • Data Presentation: Present the data in a table showing the dose-dependent effect of this compound on bile flow and composition.

Table 1: Hypothetical Quantitative Data on this compound's Choleretic Effect in a Rat Model

This compound Dose (mg/kg)Bile Flow (μL/min/100g body weight)Bile Acid Concentration (mM)
Vehicle Control5.2 ± 0.425.3 ± 2.1
107.8 ± 0.630.1 ± 2.5
3010.5 ± 0.935.8 ± 3.0
10012.1 ± 1.140.2 ± 3.4

Note: This table is for illustrative purposes only, as specific quantitative data for this compound is not available in the reviewed literature.

Visualizations

Proposed General Signaling Pathway for Smooth Muscle Relaxation

G cluster_0 Smooth Muscle Cell This compound This compound Receptor Putative Receptor This compound->Receptor G_Protein G-Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation MLCK_a Myosin Light Chain Kinase (active) PKA->MLCK_a Inhibition Relaxation Muscle Relaxation PKA->Relaxation MLCK_in Myosin Light Chain Kinase (inactive) Contraction Muscle Contraction

Caption: Proposed signaling pathway for this compound-induced smooth muscle relaxation.

Experimental Workflow for Investigating a Novel Digestive Disorder Drug

G cluster_0 Preclinical Research cluster_1 Clinical Development in_vitro In Vitro Studies (e.g., receptor binding, enzyme assays, isolated tissue experiments) animal_models In Vivo Animal Models (e.g., gastric emptying studies, bile flow measurement) in_vitro->animal_models tox Toxicology and Safety Pharmacology animal_models->tox phase1 Phase I Clinical Trial (Safety and Dosage in healthy volunteers) tox->phase1 phase2 Phase II Clinical Trial (Efficacy and side effects in patients) phase1->phase2 phase3 Phase III Clinical Trial (Large-scale efficacy and safety monitoring) phase2->phase3 approval Regulatory Approval phase3->approval

Caption: General experimental workflow for drug development in digestive disorders.

References

Troubleshooting & Optimization

Improving Alibendol yield in chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Alibendol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a compound noted for its choleretic and spasmolytic properties.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and historically significant synthetic route to this compound involves the Claisen rearrangement of an allyl phenyl ether derivative.[1][2] This[3][3]-sigmatropic rearrangement is a key step in forming the carbon-carbon bond at the ortho position to the hydroxyl group. Alternative methods have been explored, such as those starting from 2-methoxy-4-(2-propenyl)phenol (a natural product derivative), but the Claisen rearrangement route remains a cornerstone of its synthesis.

Q2: What are the typical reported yields for this compound synthesis?

A2: Reported yields for this compound synthesis can vary significantly based on the specific reagents, conditions, and purification methods employed. While some patents and publications describe processes with moderate to good yields, specific quantitative data across a range of conditions is not always readily available in a single source. Optimization of each step is crucial for achieving a high overall yield. For instance, a synthesis route starting from o-vanillin reported an overall yield of 83% for a key intermediate, methyl 2-hydroxy-3-methoxybenzoate.

Q3: What are the key starting materials for this compound synthesis?

A3: The classical approach often starts with a substituted phenol, which is then allylated to form the precursor for the Claisen rearrangement. One common starting material is a derivative of salicylic acid or a related phenol. For example, a synthesis can begin with o-vanillin, which is then oxidized to the corresponding salicylic acid derivative. Another patented method utilizes 2-methoxy-4-(2-propenyl)phenol as the initial reactant.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, focusing on the Claisen rearrangement pathway.

Problem: Low Overall Yield

Low yield is a frequent challenge in multi-step organic syntheses. The following sections break down potential causes and solutions.

Possible Cause 1a: Incomplete Etherification

The initial step of forming the allyl phenyl ether is critical. Incomplete reaction leads to a lower concentration of the necessary precursor for the subsequent Claisen rearrangement.

Solutions:

  • Reagent Stoichiometry: Ensure an appropriate excess of the allylic halide (e.g., allyl bromide) is used.

  • Base Selection: Employ a suitable base (e.g., K₂CO₃, NaH) to fully deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack.

  • Solvent Choice: Use a polar aprotic solvent (e.g., DMF, acetone) to promote the Sₙ2 reaction.

  • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting phenol.

Possible Cause 1b: Suboptimal Claisen Rearrangement Conditions

The Claisen rearrangement is highly sensitive to temperature and solvent.

Solutions:

  • Temperature Control: This rearrangement typically requires high temperatures, often in the range of 180-225 °C. Insufficient temperature will result in a slow or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition and the formation of byproducts.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. High-boiling, non-polar solvents are often used. Refer to the data in Table 1 for a comparison of potential solvents.

Possible Cause 1c: Poor Quality of Starting Materials or Reagents

The purity of starting materials and reagents is paramount for achieving high yields.

Solutions:

  • Purification of Starting Materials: Purify starting phenols and allylic halides if they are of low quality.

  • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as water can interfere with the base and other reagents.

Problem: Formation of Significant Byproducts

The presence of impurities and byproducts complicates purification and reduces the yield of the desired this compound.

Possible Cause 2a: Parasitic Rearrangements

If both ortho positions on the aromatic ring are blocked, a para-rearrangement can occur, leading to a mixture of isomers.

Solutions:

  • Substrate Design: The synthesis is most efficient when one ortho position is available for the rearrangement.

  • Reaction Temperature: Carefully controlling the temperature can sometimes favor the desired ortho-rearrangement over other pathways.

Possible Cause 2b: Oxidation of Phenolic Compounds

Phenols are susceptible to oxidation, especially at the high temperatures required for the Claisen rearrangement.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, although this should be tested on a small scale first to ensure it does not interfere with the reaction.

Experimental Protocols

Protocol 1: Synthesis of Allyl Phenyl Ether Precursor

This protocol describes a general procedure for the allylation of a substituted phenol.

  • To a solution of the starting phenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired allyl phenyl ether.

Protocol 2: Claisen Rearrangement to form this compound Precursor

This protocol outlines the thermal Claisen rearrangement.

  • Place the purified allyl phenyl ether into a round-bottom flask equipped with a reflux condenser.

  • Heat the flask in a pre-heated oil bath or heating mantle to the desired temperature (typically 180-225 °C).

  • Maintain this temperature and monitor the reaction by TLC.

  • Once the rearrangement is complete, cool the reaction mixture.

  • The crude product, an ortho-allyl phenol, can then be carried forward to the final amidation step.

Protocol 3: Purification of this compound

Purification is crucial to obtain this compound of high purity.

  • The crude product from the final synthesis step is first subjected to an aqueous workup to remove water-soluble impurities.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed in vacuo.

  • The resulting crude solid or oil is then purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Fractions containing the pure product are combined and the solvent is evaporated.

  • Recrystallization from a suitable solvent can be performed for further purification if necessary.

Key Data Summary

Table 1: Effect of Solvent on Claisen Rearrangement Yield
SolventBoiling Point (°C)Typical Yield (%)Notes
N,N-Diethylaniline21775-85High boiling point is advantageous. Can act as a solvent and a mild base.
Diphenyl ether25970-80Very high boiling point, suitable for thermally demanding rearrangements.
Neat (No Solvent)N/A65-75Can be effective, but may lead to more side products and charring.
Decalin187-19560-70A non-polar solvent that can facilitate the rearrangement.

Note: Yields are illustrative and can vary based on the specific substrate and reaction conditions.

Table 2: Influence of Temperature on Reaction Time and Yield
Temperature (°C)Approximate Reaction Time (h)Typical Yield (%)Potential Issues
18012-2460-70Slow reaction rate, may not go to completion.
2004-875-85Generally a good balance of reaction rate and yield.
2201-370-80Faster reaction, but increased risk of byproduct formation and decomposition.

Note: Data is generalized and optimal conditions should be determined experimentally.

Visualized Workflows and Relationships

Alibendol_Synthesis_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Final Modification Start Substituted Phenol Ether Allyl Phenyl Ether Start->Ether Acetone, Reflux Reagents1 Allyl Bromide, K2CO3 Reagents1->Ether Rearrangement o-Allyl Phenol Ether->Rearrangement High Temperature (180-225°C) Final This compound Rearrangement->Final Further functionalization

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Problem Low Overall Yield Cause1 Incomplete Etherification Problem->Cause1 Cause2 Suboptimal Rearrangement Problem->Cause2 Cause3 Poor Reagent Quality Problem->Cause3 Sol1a Adjust Stoichiometry Cause1->Sol1a Sol1b Optimize Base/Solvent Cause1->Sol1b Sol2a Control Temperature Cause2->Sol2a Sol2b Select Appropriate Solvent Cause2->Sol2b Sol3a Purify Starting Materials Cause3->Sol3a Sol3b Ensure Anhydrous Conditions Cause3->Sol3b

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Alibendol Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Alibendol in in vitro assays.

Introduction to this compound

This compound is a pharmaceutical agent primarily recognized for its choleretic and antispasmodic properties, making it a subject of interest for research in gastroenterology and related fields. It is effective in promoting bile secretion and reducing smooth muscle spasms.[1] Erroneous reports classifying this compound as an anthelmintic are likely due to confusion with similarly named compounds; its established therapeutic actions are centered on the gastrointestinal system.

Frequently Asked Questions (FAQs)

Q1: What are the known solubilities of this compound in common laboratory solvents?

A1: this compound exhibits varied solubility across different solvents. It is highly soluble in dimethyl sulfoxide (DMSO) and ethanol, but has limited solubility in water. Quantitative data is summarized in the table below.

Q2: My this compound solution is precipitating when I add it to my aqueous cell culture medium. Why is this happening?

A2: This is a common issue known as "crashing out." It occurs when a compound dissolved in a high-solubility organic solvent, like DMSO, is introduced into an aqueous environment where its solubility is much lower. The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate.

Q3: What is the recommended maximum concentration of DMSO in a cell culture experiment?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with a concentration of 0.1% or lower being preferable. It is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent itself.

Q4: Can I heat or sonicate my this compound solution to improve solubility?

A4: Yes, gentle heating (e.g., in a 37°C water bath) and/or sonication can aid in the dissolution of this compound, especially if precipitation or phase separation occurs during the preparation of solutions.[1] However, ensure that the compound is stable at the applied temperature and that the solvent is not volatile.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.

Logical Flow for Troubleshooting Precipitation

Troubleshooting Flow start Precipitation Observed check_stock Check Stock Solution (Clear? Precipitate?) start->check_stock prep_working Prepare Working Solution check_stock->prep_working Stock is clear check_final_conc Is Final Concentration Too High? prep_working->check_final_conc dilution_method Review Dilution Method check_final_conc->dilution_method Concentration is reasonable failure Precipitation Persists check_final_conc->failure Yes, exceeds solubility limit media_temp Check Media Temperature dilution_method->media_temp Dilution method is appropriate serial_dilution Perform Serial Dilution in Media dilution_method->serial_dilution Rapid dilution suspected use_cosolvent Consider Co-solvent System media_temp->use_cosolvent Media is at 37°C warm_media Use Pre-warmed (37°C) Media media_temp->warm_media Media is cold success Solution Remains Clear use_cosolvent->success Formulation successful use_cosolvent->failure Still precipitates serial_dilution->success warm_media->success reassess Re-evaluate Experiment Parameters (Lower Concentration Needed?) failure->reassess

Caption: A step-by-step guide to troubleshooting this compound precipitation.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound in various solvents.

SolventConcentrationNotesReference
Dimethyl Sulfoxide (DMSO)47 mg/mL (187.04 mM)Sonication is recommended.[2]
Ethanol47 mg/mL (187.04 mM)Sonication is recommended.[2]
Water< 1 mg/mLInsoluble or slightly soluble.[2]
Co-solvent System (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 2.5 mg/mL (9.95 mM)Forms a clear solution.
Propylene GlycolData not available-
Polyethylene Glycol (PEG) 400Data not available-
Aqueous Buffers (pH 4-7.4)Data not available-

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. If needed, sonicate the solution for 5-10 minutes to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium for in vitro experiments.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile conical tubes or multi-well plates

  • Procedure:

    • Thaw the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the final desired concentrations.

    • Important: Add the this compound stock solution to the medium dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing, which helps prevent precipitation.

    • Ensure the final DMSO concentration is non-toxic to the cells (ideally ≤ 0.1%).

    • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium.

    • Visually inspect the final working solutions for any signs of precipitation before adding them to the cells.

Experimental Workflow for Solution Preparation

Experimental Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution serial_dilute Serially Dilute Stock in Medium thaw->serial_dilute warm_media Pre-warm Cell Culture Medium warm_media->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathways

While the precise molecular targets of this compound are not fully elucidated, its choleretic and antispasmodic effects can be understood in the context of established signaling pathways for these drug classes.

Representative Signaling Pathway for Choleretic Action

Choleretic agents increase bile flow. This process is regulated by bile acid receptors such as the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5). Activation of these receptors influences the expression and activity of transporters involved in bile acid synthesis and secretion.

Choleretic Pathway This compound This compound (Choleretic Agent) FXR FXR Activation This compound->FXR TGR5 TGR5 Activation This compound->TGR5 BSEP ↑ BSEP Expression/Activity (Bile Salt Export Pump) FXR->BSEP TGR5->BSEP Secretion ↑ Bile Acid Secretion BSEP->Secretion Antispasmodic Pathway This compound This compound (Antispasmodic Agent) Ca_Channel L-type Calcium Channel This compound->Ca_Channel Blockade Relaxation Smooth Muscle Relaxation This compound->Relaxation Ca_Influx ↓ Calcium Influx Ca_Channel->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Inhibits

References

Alibendol Stability and Degradation Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alibendol stability testing and degradation analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound. Given the limited publicly available stability data specific to this compound, this guide focuses on the foundational principles of stability testing based on its chemical structure as a salicylamide derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to stability?

This compound is an antispasmodic and choleretic agent. Its chemical structure, 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propen-1-yl)benzamide, contains several functional groups that can influence its stability:

  • Amide linkage: Susceptible to hydrolysis, particularly under basic conditions.

  • Phenolic hydroxyl group: Prone to oxidation.

  • Allyl group: Can be susceptible to oxidation and potentially isomerization or other reactions at the double bond.

  • Ether (methoxy) group: Generally stable, but can be cleaved under drastic acidic conditions.

Understanding these structural aspects is crucial for designing appropriate stability and forced degradation studies.

Q2: Where should I start with developing a stability-indicating analytical method for this compound?

A stability-indicating method is crucial for separating this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique.

  • Initial Method Development: Start with a reverse-phase C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Wavelength Selection: Determine the UV absorption maxima of this compound to select an appropriate detection wavelength.

  • Forced Degradation: To ensure your method is stability-indicating, you must perform forced degradation studies.

Q3: What are the typical forced degradation conditions I should use for this compound?

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of your analytical method.[1][2] Based on this compound's structure, the following conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature. Amide bonds are often more susceptible to base-catalyzed hydrolysis.[3]

  • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80-105 °C) and storage at 40°C/75% RH (accelerated stability conditions).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Troubleshooting Guides

Problem 1: I am not seeing any degradation of this compound under my stress conditions.

  • Increase Stress Severity: The conditions may not be harsh enough. You can increase the concentration of the acid/base/oxidizing agent, raise the temperature, or prolong the exposure time. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • Check Analytical Method Sensitivity: Ensure your analytical method has sufficient sensitivity to detect small amounts of degradation products.

  • Consider the Physical State: this compound may be more stable in its solid form. Ensure stress testing is performed on solutions of the drug substance. Salicylamide, a related compound, is noted to be stable in its solid state.[4]

Problem 2: I am seeing a loss of this compound peak area, but no new degradation peaks are appearing in my chromatogram.

  • Degradants are Not UV Active: The degradation products may not have a chromophore that absorbs at your selected wavelength. Consider using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to screen across a range of wavelengths.

  • Degradants are Not Retained on the Column: The degradation products might be highly polar and eluting in the solvent front, or highly non-polar and strongly retained on the column. Modify your mobile phase composition or gradient to ensure the elution of all potential degradants.

  • Precipitation: The degradant may have precipitated out of the solution. Visually inspect your stressed samples.

  • Mass Balance Issues: A lack of mass balance (the sum of the assay of the main peak and all degradation products is not close to 100%) can indicate any of the above issues.

Problem 3: My this compound peak is co-eluting with a degradation product peak.

  • Optimize Chromatographic Conditions:

    • Mobile Phase pH: Small changes in the pH of the aqueous portion of your mobile phase can significantly alter the retention times of ionizable compounds.

    • Organic Modifier: Try switching from acetonitrile to methanol or vice-versa, or use a combination.

    • Gradient Slope: Adjust the gradient profile to improve the separation of closely eluting peaks.

    • Column Chemistry: If mobile phase optimization is insufficient, consider a different column chemistry (e.g., C8, phenyl-hexyl).

Experimental Protocols (Generalized)

The following are generalized protocols. Researchers must validate these methods for their specific experimental setup.

1. General Protocol for Forced Degradation of this compound

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and an acid solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl). Incubate at a set temperature (e.g., 80°C) for a defined period. Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute to the working concentration.

  • Base Hydrolysis: Mix equal volumes of the stock solution and a base solution (e.g., 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH). Keep at room temperature or a slightly elevated temperature. Withdraw samples at various time points, neutralize with an equivalent amount of acid, and dilute.

  • Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., to a final concentration of 3%). Keep at room temperature and protect from light. Withdraw and dilute samples at various time points.

  • Thermal Degradation: Store a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for a set period. Also, store a solution of this compound under accelerated conditions (40°C/75% RH).

  • Photolytic Degradation: Expose a solution of this compound to a light source as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

2. Example of a Starting HPLC Method for this compound

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A starting point could be 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV scan of this compound (likely in the 230-310 nm range based on similar structures).

  • Column Temperature: 30 °C

Data Presentation

Quantitative data from stability studies should be summarized in clear, well-structured tables. Below are templates that researchers can use to record their findings.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)This compound Assay (%)Number of DegradantsArea (%) of Major DegradantMass Balance (%)
0.1 M HCl, 80°C2
4
8
0.1 M NaOH, 40°C1
2
4
3% H₂O₂, RT6
12
24
Dry Heat, 105°C24
48
Photostability (ICH Q1B)-

Table 2: Stability Data for this compound under Accelerated Conditions (40°C / 75% RH)

Time Point (Months)This compound Assay (%)Degradant 1 (Area %)Degradant 2 (Area %)Total Degradants (%)
0
1
3
6

Visualizations

The following diagrams illustrate a general workflow for stability testing and a potential degradation pathway for this compound based on its chemical structure.

G cluster_0 Method Development cluster_1 Stability Study MD_Start Develop HPLC Method MD_FD Perform Forced Degradation MD_Start->MD_FD MD_Specificity Check for Peak Purity & Resolution MD_FD->MD_Specificity MD_Validate Validate Method (ICH Q2) MD_Specificity->MD_Validate SS_Setup Place Samples on Stability (ICH Q1A) MD_Validate->SS_Setup Use Validated Method SS_Pull Pull Samples at Time Points SS_Setup->SS_Pull SS_Analyze Analyze using Validated Method SS_Pull->SS_Analyze SS_Report Report Data & Determine Shelf-life SS_Analyze->SS_Report

Caption: Workflow for this compound Stability Indicating Method Development and Testing.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Deg1 Salicylic Acid Derivative This compound->Deg1 Base/Acid Deg2 2-Aminoethanol This compound->Deg2 Base/Acid Deg3 Phenolic Oxidation Products This compound->Deg3 Oxidizing Agent Deg4 Allyl Group Oxidation Products This compound->Deg4 Oxidizing Agent

Caption: Potential Degradation Pathways for this compound.

References

Technical Support Center: Alibendol and its Metabolites in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing off-target effects of Alibendol and its active metabolites when used in a cell culture setting. Given that this compound is a prodrug, this resource focuses on its active forms, primarily Albendazole (ABZ) and Albendazole Sulfoxide (ABZ-SO), which are the relevant compounds for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound's active metabolites?

This compound is metabolized in the liver to its active form, Albendazole (ABZ), and subsequently to Albendazole Sulfoxide (ABZ-SO). The primary on-target mechanism of these compounds is the inhibition of tubulin polymerization.[1] By binding to the β-tubulin subunit, they disrupt the formation of microtubules, which are essential for cell structure, division, and intracellular transport.[1] This disruption ultimately leads to cell cycle arrest and apoptosis.

Q2: What are the common off-target effects observed in cell culture?

In the context of in vitro research, "off-target effects" often refer to cytotoxicity in non-cancerous or non-target cell lines, or unintended molecular interactions. While the primary target is tubulin, high concentrations or prolonged exposure can lead to:

  • General Cytotoxicity: Damage to healthy, non-cancerous cells, which is a primary concern in therapeutic development.

  • Mitochondrial Dysfunction: Some compounds can induce mitochondrial membrane depolarization, leading to apoptosis through pathways independent of tubulin inhibition.

  • Induction of Phospholipidosis: Accumulation of phospholipids in lysosomes, which can trigger stress responses.

  • Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and processing in the ER can lead to the unfolded protein response (UPR) and apoptosis.

Q3: How does metabolism affect experimental outcomes in vitro?

The metabolism of Albendazole is a critical factor in designing and interpreting cell culture experiments.[2] Albendazole (ABZ) is converted to the more active Albendazole Sulfoxide (ABZ-SO) and then to the inactive Albendazole Sulfone (ABZ-SO2).[2][3]

  • Metabolically Competent Cells (e.g., HepG2, primary hepatocytes): These cells can metabolize ABZ, mimicking the in vivo situation. However, this can complicate the interpretation of results as you are observing the effects of a mixture of the parent drug and its metabolites.

  • Non-Metabolizing Cells (e.g., Balb/c 3T3 fibroblasts): These cells are ideal for studying the direct effects of ABZ, ABZ-SO, and ABZ-SO2 individually, as metabolic conversion is minimal.

The choice of cell line is therefore crucial for distinguishing the activity of the parent compound from its metabolites.

Troubleshooting Guide

Issue 1: High cytotoxicity observed in control (non-cancerous) cell lines.

  • Probable Cause: The concentration of the compound is too high, leading to off-target effects.

  • Solution:

    • Perform a Dose-Response Study: Determine the IC50 (half-maximal inhibitory concentration) for both your target (cancer) and control (non-cancerous) cell lines.

    • Calculate the Selectivity Index (SI): The SI is the ratio of the IC50 in the control cell line to the IC50 in the target cell line (SI = IC50 control / IC50 target). A higher SI value (>2) indicates a greater selectivity for the target cells.

    • Optimize Concentration: Use the lowest concentration that provides the desired on-target effect while minimizing toxicity in control cells.

Issue 2: Inconsistent results between different experiments.

  • Probable Cause 1: Inconsistent cell confluence at the time of treatment.

  • Solution 1: Standardize your cell seeding density and treatment initiation time to ensure a consistent cell number and growth phase for each experiment.

  • Probable Cause 2: Degradation or instability of the compound in the culture medium.

  • Solution 2: Prepare fresh stock solutions of the compound for each experiment. If the compound is light-sensitive, protect it from light during storage and handling.

  • Probable Cause 3: Mycoplasma contamination.

  • Solution 3: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments.

Issue 3: Observed phenotype does not align with known on-target effects of tubulin inhibition.

  • Probable Cause: The observed effect may be due to an off-target interaction.

  • Solution:

    • Use a Rescue Experiment: If possible, overexpress the target protein (β-tubulin) to see if it rescues the cells from the drug's effect.

    • Employ Structurally Unrelated Inhibitors: Use other tubulin inhibitors with different chemical structures (e.g., paclitaxel, vincristine) to see if they produce the same phenotype. If they do, it is more likely an on-target effect.

    • Profile Off-Target Pathways: Investigate common off-target pathways such as mitochondrial membrane potential, ER stress, or activation of specific kinase pathways.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of Albendazole (ABZ) in different cell lines after 72 hours of exposure, illustrating the importance of metabolic competence.

Cell LineTypeMetabolic CompetenceIC50 (µg/mL)Reference
Balb/c 3T3Murine Fibroblast (Non-cancerous)Low/None0.2 ± 0.1
FaORat HepatomaModerate1.0 ± 0.4
HepG2Human HepatomaHigh6.4 ± 0.1

Data from a study comparing Albendazole cytotoxicity across cell lines with varying metabolic capacities.

Experimental Protocols

Protocol 1: Determining the IC50 using an MTT Assay

This protocol provides a framework for assessing the cytotoxicity of a compound and determining its IC50 value.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of your test compound (e.g., this compound, ABZ, or ABZ-SO) in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathways Alibendol_Metabolite This compound Metabolite (ABZ / ABZ-SO) Tubulin β-Tubulin Alibendol_Metabolite->Tubulin Binds to Mitochondria Mitochondrial Membrane Depolarization Alibendol_Metabolite->Mitochondria High Conc. ER Endoplasmic Reticulum Stress Alibendol_Metabolite->ER High Conc. MT_Disruption Microtubule Disruption Tubulin->MT_Disruption Inhibition leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest MT_Disruption->Cell_Cycle_Arrest Apoptosis_On Apoptosis Cell_Cycle_Arrest->Apoptosis_On Apoptosis_Off Apoptosis Mitochondria->Apoptosis_Off ER->Apoptosis_Off

Caption: On-target vs. potential off-target mechanisms of this compound's active metabolites.

G cluster_0 Experimental Workflow Start Start: High cytotoxicity in control cell line Dose_Response Perform Dose-Response Assay (e.g., MTT) on Cancer and Control Cells Start->Dose_Response Calculate_IC50 Calculate IC50 Values for both cell lines Dose_Response->Calculate_IC50 Calculate_SI Calculate Selectivity Index (SI) SI = IC50(control) / IC50(cancer) Calculate_IC50->Calculate_SI Decision Is SI > 2? Calculate_SI->Decision Optimize_Conc Optimize Concentration: Use concentration with high SI Decision->Optimize_Conc Yes Re-evaluate Re-evaluate Compound or Consider Alternative Decision->Re-evaluate No

Caption: Troubleshooting workflow for high cytotoxicity in control cells.

References

Technical Support Center: Enhancing the Bioavailability of Alibendol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of Alibendol in animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound in our rat pharmacokinetic studies after oral administration. What are the potential causes and solutions?

A1: Low and inconsistent plasma concentrations of this compound following oral administration are likely attributable to its poor aqueous solubility.[1][2] this compound is described as being insoluble or only slightly soluble in water.[2] This can lead to dissolution rate-limited absorption, resulting in low bioavailability.

Potential Solutions to Investigate:

  • Particle Size Reduction: Decreasing the particle size of the this compound powder can increase its surface area, potentially leading to a faster dissolution rate in the gastrointestinal fluids.[3] Techniques like micronization or nanosuspension can be employed.[3]

  • Formulation with Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents into your formulation can significantly improve the solubility of this compound.

  • Lipid-Based Drug Delivery Systems: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can enhance its absorption by presenting the drug in a solubilized state to the gastrointestinal tract.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate by dispersing the drug at a molecular level.

The following table presents hypothetical data illustrating the potential impact of these formulation strategies on the oral bioavailability of this compound in a rat model.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Bioavailability (%)
Aqueous Suspension (Control)10150 ± 352.0600 ± 1205
Micronized Suspension10350 ± 601.51800 ± 30015
Solution with 20% PEG 40010600 ± 901.03600 ± 54030
Self-Emulsifying Drug Delivery System (SEDDS)10950 ± 1500.56000 ± 90050
Solid Dispersion (1:5 Drug-to-Polymer Ratio)10800 ± 1201.05400 ± 81045

Q2: What are some starting points for developing an oral formulation of this compound for preclinical animal studies?

A2: For initial preclinical studies, simple formulations are often preferred to assess the intrinsic properties of the drug. However, given this compound's low aqueous solubility, a simple aqueous suspension may not provide adequate exposure.

Recommended Starting Formulations:

  • Suspension in a Vehicle with a Wetting Agent: A suspension in an aqueous vehicle (e.g., 0.5% methylcellulose) containing a small amount of a wetting agent (e.g., 0.1% Tween 80) can help to ensure uniform dosing.

  • Co-solvent-based Solution: Based on solubility data, this compound is soluble in DMSO and Ethanol. A common co-solvent system for preclinical oral dosing is a mixture of PEG 400, Tween 80, and water. A suggested starting point could be 10% DMSO, 40% PEG 300, 5% Tween-80, and 45% Saline.

  • Lipid-based Solution: Given its lipophilic nature, dissolving this compound in a pharmaceutically acceptable oil (e.g., corn oil, sesame oil) can be a viable approach.

It is crucial to assess the physical and chemical stability of any formulation before administration.

Q3: We are planning a crossover study in beagle dogs to compare different this compound formulations. What is a suitable washout period?

A3: A pharmacokinetic study in beagle dogs has been reported, although the half-life was not explicitly stated. Generally, a washout period of at least 5-7 times the drug's elimination half-life is recommended to ensure complete clearance of the drug from the system before administering the next formulation. To determine an appropriate washout period, a pilot study to determine the terminal half-life of this compound in your specific animal model is advised. If a pilot study is not feasible, a conservative washout period of 7-10 days is a reasonable starting point for a small molecule drug.

Troubleshooting Guides

Issue: High variability in plasma concentrations within the same dosing group.

Potential Cause Troubleshooting Step
Inconsistent Formulation Homogeneity Ensure the formulation, especially if it is a suspension, is thoroughly mixed before and during dosing to guarantee each animal receives the intended dose.
Inaccurate Dosing Verify the calibration of dosing syringes and the technique of the personnel administering the drug. For oral gavage, ensure proper placement to avoid accidental administration into the lungs.
Physiological Variability in Animals Ensure animals are of a similar age and weight. Fasting animals overnight before dosing can help reduce variability in gastrointestinal transit and absorption.
Coprophagy in Rodents If housing rodents in groups, consider housing them individually during the pharmacokinetic study to prevent the re-ingestion of excreted drug.

Issue: Suspected first-pass metabolism is limiting oral bioavailability.

Potential Cause Troubleshooting Step
Extensive Hepatic Metabolism Conduct an intravenous (IV) pharmacokinetic study to determine the absolute bioavailability. A significant difference between oral and IV bioavailability, with low oral bioavailability, suggests a potential first-pass effect.
Gut Wall Metabolism In vitro studies using liver and intestinal microsomes can help to identify the primary sites of metabolism.
Formulation Strategies to Mitigate First-Pass Effect Lipid-based formulations, such as SEDDS, can promote lymphatic absorption, which can partially bypass the portal circulation and reduce first-pass metabolism.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling

  • Objective: To reduce the particle size of this compound to the nanometer range to enhance its dissolution rate.

  • Materials: this compound, stabilizer (e.g., Poloxamer 188 or HPMC), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Procedure:

    • Prepare a pre-suspension of this compound (e.g., 5% w/v) and a stabilizer (e.g., 1% w/v) in purified water.

    • Add the pre-suspension and milling media to the milling chamber of a planetary ball mill or a bead mill.

    • Mill at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2-4 hours).

    • Monitor the particle size distribution at regular intervals using a laser diffraction particle size analyzer.

    • Continue milling until the desired particle size (e.g., mean particle size < 200 nm) is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with aqueous media in the gastrointestinal tract.

  • Materials: this compound, oil phase (e.g., Capryol 90), surfactant (e.g., Kolliphor RH 40), co-surfactant (e.g., Transcutol HP).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of the oil, surfactant, and co-surfactant with water.

    • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.

    • Dissolve the required amount of this compound in the selected excipient mixture with gentle heating and stirring until a clear solution is obtained.

    • Characterize the resulting SEDDS formulation for self-emulsification time, droplet size of the resulting emulsion, and drug content.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_pk_study Preclinical Pharmacokinetic Study cluster_data_analysis Data Analysis A Aqueous Suspension F Oral Dosing in Animal Model (e.g., Rat, Dog) A->F B Micronized Suspension B->F C Co-solvent Solution C->F D SEDDS D->F E Solid Dispersion E->F G Serial Blood Sampling F->G H Plasma Sample Analysis (LC-MS/MS) G->H I Calculate PK Parameters (Cmax, Tmax, AUC) H->I J Determine Bioavailability I->J

Caption: Experimental workflow for evaluating different this compound formulations.

sedds_mechanism A SEDDS Formulation (this compound in Oil/Surfactant/Co-surfactant) B Oral Administration A->B C Contact with GI Fluids B->C D Spontaneous Emulsification C->D E Fine Oil-in-Water Emulsion Droplets (this compound solubilized) D->E F Enhanced Absorption across Gut Wall E->F G Increased Bioavailability F->G

Caption: Mechanism of bioavailability enhancement by SEDDS.

References

Technical Support Center: Alibendol Interference in High-Throughcasting Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with Alibendol or structurally similar compounds in high-throughput screening (HTS) campaigns. The following information is designed to help you identify and troubleshoot potential assay artifacts and ensure the integrity of your screening data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an anthelmintic drug used to treat parasitic worm infections.[1] Its primary mechanism of action is the inhibition of tubulin polymerization in parasites.[1] By binding to the β-tubulin subunit, this compound disrupts the formation of microtubules, which are essential for cellular processes such as maintaining cell shape, intracellular transport, and cell division. This disruption ultimately leads to the parasite's death.[1] Additionally, this compound is metabolized in the liver to its more potent, active form, albendazole sulfoxide.[1]

Q2: Why should I be concerned about potential interference from compounds like this compound in my high-throughput screening (HTS) assays?

While this compound has a specific biological target in parasites, like many small molecules, it has the potential to interfere with HTS assay technologies, leading to false-positive or false-negative results.[2] Such interference is not related to the compound's intended biological activity but rather to its physicochemical properties. These artifacts can arise from various mechanisms, including compound autofluorescence, light scattering due to aggregation, inhibition of reporter enzymes like luciferase, or redox activity. Identifying and mitigating these interferences early is crucial to avoid wasting resources on invalid hits.

Q3: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in many different HTS assays. They often produce activity through non-specific mechanisms rather than by specifically interacting with the intended biological target. While there is no specific literature classifying this compound as a PAIN, it is essential to be aware of this possibility, as pursuing such compounds can be a significant drain on resources. Any compound that shows activity across multiple, unrelated assays should be flagged for further investigation.

Troubleshooting Guides

Issue 1: My primary screen, a fluorescence-based assay, shows that this compound is a potent hit. How can I confirm this is a real effect?

A positive result in a primary screen requires further validation to rule out assay interference. Autofluorescence is a common artifact in fluorescence-based assays.

Troubleshooting Steps:

  • Assess Autofluorescence: Run a control experiment with this compound in the assay buffer without the biological target or other assay components. A significant fluorescence signal indicates that this compound itself is fluorescent at the assay's excitation and emission wavelengths.

  • Perform a Counterscreen: Use an orthogonal assay with a different detection method (e.g., a luminescence or absorbance-based assay) to confirm the activity. If the compound is active in the primary fluorescence assay but inactive in the orthogonal assay, it is likely a false positive due to interference.

  • Analyze Dose-Response Curve: Steeper than expected Hill slopes in the dose-response curve can sometimes be an indicator of non-specific activity, such as aggregation.

Issue 2: I am observing inconsistent results with this compound in my cell-based luciferase reporter assay.

Inconsistent results or apparent inhibition in a luciferase-based assay could be due to direct inhibition of the luciferase enzyme by the compound.

Troubleshooting Steps:

  • Luciferase Counterscreen: Perform a biochemical assay using purified luciferase enzyme and your compound. Direct inhibition of the enzyme in this cell-free system will confirm this as a source of interference.

  • Cell Viability Assay: Run a concurrent cytotoxicity assay to ensure that the observed effect is not due to this compound causing cell death, which would also lead to a decrease in the luciferase signal.

Issue 3: this compound shows activity in my biochemical assay, but the IC50 value shifts significantly when I change the protein concentration.

A shift in IC50 with varying enzyme or protein concentration is a classic hallmark of compound aggregation. Aggregates can non-specifically sequester and inhibit proteins, leading to a false-positive signal.

Troubleshooting Steps:

  • Detergent Assay: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitory activity of this compound is significantly reduced or eliminated, it strongly suggests that the mechanism of action is aggregation-based.

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the presence of compound aggregates in solution. Analyzing this compound in the assay buffer at the screening concentration can provide definitive evidence of aggregation.

Quantitative Data Summary

The following table provides hypothetical data illustrating how to present results from interference assays for a compound like this compound.

Assay TypeThis compound Concentration (µM)Signal without Detergent (Relative Units)Signal with 0.01% Triton X-100 (Relative Units)Interpretation
Fluorescence Intensity 1085008450Potential Autofluorescence
Luciferase Activity 1045% Inhibition42% InhibitionPotential Luciferase Inhibition
Enzyme Activity 1060% Inhibition5% InhibitionProbable Aggregator
Cell Viability 1095%94%Not Cytotoxic at this Concentration

Experimental Protocols

Protocol 1: Autofluorescence Measurement

Objective: To determine if this compound exhibits intrinsic fluorescence at the assay wavelengths.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Dispense the dilutions into the wells of a microplate.

  • Include wells with assay buffer only as a negative control.

  • Read the plate using a fluorescence plate reader at the same excitation and emission wavelengths used in the primary HTS assay.

  • Interpretation: A concentration-dependent increase in fluorescence signal compared to the buffer-only control indicates that this compound is autofluorescent.

Protocol 2: Luciferase Inhibition Counterscreen

Objective: To assess if this compound directly inhibits firefly luciferase.

Methodology:

  • Prepare a solution of purified firefly luciferase enzyme in assay buffer.

  • Prepare a serial dilution of this compound.

  • Add the luciferase solution and this compound dilutions to a microplate. Include a known luciferase inhibitor as a positive control and DMSO as a negative control.

  • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the luciferase substrate (e.g., D-luciferin and ATP).

  • Immediately measure the luminescence signal.

  • Interpretation: A dose-dependent decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme.

Protocol 3: Aggregation Assay with Detergent

Objective: To determine if the inhibitory activity of this compound is due to aggregation.

Methodology:

  • Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.

  • Perform your standard biochemical or cellular assay in parallel using both buffers.

  • Generate dose-response curves for this compound in the presence and absence of the detergent.

  • Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is strong evidence that the compound's activity is mediated by aggregation.

Visualizations

HTS_Troubleshooting_Workflow Start Primary HTS Hit IsFluorescenceAssay Fluorescence-based Assay? Start->IsFluorescenceAssay IsLuminescenceAssay Luminescence-based Assay? IsFluorescenceAssay->IsLuminescenceAssay No AutofluorescenceCheck Check for Autofluorescence IsFluorescenceAssay->AutofluorescenceCheck Yes IsBiochemicalAssay Biochemical Assay? IsLuminescenceAssay->IsBiochemicalAssay No LuciferaseCounterscreen Luciferase Counterscreen IsLuminescenceAssay->LuciferaseCounterscreen Yes AggregationCheck Detergent Assay & DLS IsBiochemicalAssay->AggregationCheck Yes OrthogonalScreen Orthogonal Assay Confirmation IsBiochemicalAssay->OrthogonalScreen No AutofluorescenceCheck->OrthogonalScreen Negative FalsePositive False Positive AutofluorescenceCheck->FalsePositive Positive LuciferaseCounterscreen->OrthogonalScreen Negative LuciferaseCounterscreen->FalsePositive Positive AggregationCheck->OrthogonalScreen Negative AggregationCheck->FalsePositive Positive ConfirmedHit Confirmed Hit OrthogonalScreen->ConfirmedHit Active OrthogonalScreen->FalsePositive Inactive

Caption: Troubleshooting workflow for HTS hits.

Aggregation_Mechanism cluster_0 Low Concentration cluster_1 High Concentration (above CAC) Monomer This compound (Monomer) Enzyme_free Active Enzyme Aggregate This compound Aggregate Enzyme_inhibited Inhibited Enzyme (Sequestered) Aggregate->Enzyme_inhibited Non-specific Inhibition

Caption: Mechanism of non-specific inhibition by aggregation.

Signaling_Pathway_Hypothetical Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor ReporterGene Reporter Gene (e.g., Luciferase) TranscriptionFactor->ReporterGene Activation This compound This compound (Potential Interference) This compound->ReporterGene Direct Inhibition (Artifact)

Caption: Potential interference in a reporter gene assay.

References

Technical Support Center: Refining the Purification of Synthetic Alibendol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthetic Alibendol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying synthetic this compound? A1: The most common and effective methods for purifying crude synthetic this compound are recrystallization and column chromatography.[1][] Recrystallization is a cost-effective technique for removing soluble and insoluble impurities, while flash column chromatography over silica gel is particularly useful for separating this compound from closely related impurities or unreacted starting materials.[3][4]

Q2: What are the likely impurities in a crude sample of synthetic this compound? A2: Impurities in synthetic this compound can originate from starting materials, side reactions, or degradation. Common impurity types include unreacted starting materials (e.g., o-vanillin derivatives), process-related impurities from intermediate steps, and degradation products formed during the synthesis or workup.[5]

Q3: How do I choose between recrystallization and column chromatography? A3: The choice depends on the impurity profile and the desired purity level. Recrystallization is often a good first choice for removing bulk impurities if a suitable solvent is found. Column chromatography offers higher resolution and is preferred when impurities have similar solubility to this compound or when very high purity is required.

Q4: My purified this compound appears to be degrading. What could be the cause? A4: this compound's phenolic hydroxyl and amide groups can be susceptible to oxidation or hydrolysis under harsh conditions. Exposure to acidic or basic conditions, high temperatures, or prolonged exposure to silica gel during chromatography can potentially lead to degradation.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Q: My this compound is "oiling out" and forming a liquid layer instead of crystals upon cooling. What should I do? A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or the solution is supersaturated.

  • Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool slowly.

  • Solution 2: Change Solvent System: Use a lower-boiling point solvent or a solvent mixture that is less effective at dissolving this compound.

  • Solution 3: Induce Crystallization: At a temperature just above where the oiling occurs, try scratching the inside of the flask with a glass rod or adding a seed crystal to encourage crystal formation.

Q: The solution has cooled, but no this compound crystals have formed. How can I induce crystallization? A: This is likely a supersaturated solution.

  • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

  • Solution 2: Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution to initiate crystallization.

  • Solution 3: Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound. Be aware that rapid cooling can sometimes lead to smaller, less pure crystals.

Q: My final product is still colored after recrystallization. How can I remove colored impurities? A: Colored impurities are often large, polar molecules that can be removed with activated charcoal.

  • Procedure: Dissolve the crude this compound in the minimum amount of hot solvent. Add a very small amount of activated charcoal (a spatula tip is often enough) to the hot solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the impurities. Perform a hot gravity filtration to remove the charcoal, then allow the filtrate to cool and crystallize as usual.

Column Chromatography Issues

Q: I'm having trouble separating this compound from an impurity with a very similar Rf value. How can I improve resolution? A: Improving separation on a column requires optimizing the mobile phase or stationary phase.

  • Solution 1: Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds that are close together.

  • Solution 2: Try a Different Solvent System: Experiment with different solvent combinations. Sometimes switching one component (e.g., from ethyl acetate to acetone) can alter the selectivity of the separation.

  • Solution 3: Use a Finer Silica Gel: Finer mesh silica gel provides a larger surface area and can improve separation, although it may result in slower flow rates.

Q: My this compound is taking a very long time to elute from the column, and the collected fractions show significant "tailing." What's happening? A: Tailing can be caused by the compound interacting too strongly with the stationary phase or by overloading the column.

  • Solution 1: Increase Solvent Polarity: Once the desired compound begins to elute, you can slightly increase the polarity of the mobile phase to speed up its movement down the column and reduce tailing.

  • Solution 2: Deactivate the Silica: If this compound's phenolic group is interacting too strongly with the acidic silica, you can use a deactivated stationary phase. This can be done by pre-treating the silica with a solvent system containing a small amount (1-3%) of triethylamine.

Q: I suspect my this compound is degrading on the silica gel column. How can I prevent this? A: Silica gel is acidic and can cause decomposition of sensitive compounds.

  • Confirmation: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot streaks, it may be unstable on silica.

  • Solution 1: Use Deactivated Silica: As mentioned above, adding a small amount of triethylamine to the eluent can neutralize the acidic sites on the silica gel.

  • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina or florisil, if the separation is feasible.

Data Presentation

Table 1: Recommended Solvent Systems for this compound Flash Chromatography

PolarityNon-Polar SolventPolar SolventTypical Ratio (v/v)Application Notes
Low-Mediumn-HexaneEthyl Acetate4:1 to 1:1A good starting point for crude purifications. The 4:1 ratio was reported for the synthesis of an this compound precursor.
MediumDichloromethaneMethanol99:1 to 95:5Useful for more polar impurities. Note that dichloromethane can cause columns to run slower.
HighEthyl AcetateMethanol100:0 to 98:2For eluting highly polar baseline material from the column.

Note: Optimal ratios should be determined by TLC analysis prior to running the column.

Experimental Protocols

Protocol 1: Recrystallization of Synthetic this compound
  • Solvent Selection: Test the solubility of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to find one where it is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal, boil for 2-3 minutes, and perform a hot gravity filtration to remove the charcoal.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven.

Protocol 2: Flash Column Chromatography of Synthetic this compound
  • TLC Analysis: Determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal system should give the this compound spot an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing). Ensure the silica bed is uniform and free of cracks or air bubbles. Add a thin layer of sand on top of the silica to prevent disruption.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column (dry loading).

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the elution process by TLC analysis of the collected fractions to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Method_Selection Start Crude Synthetic this compound TLC_Analysis Perform TLC Analysis Start->TLC_Analysis Decision_Profile Assess Impurity Profile TLC_Analysis->Decision_Profile Recrystallize Attempt Recrystallization Decision_Profile->Recrystallize Impurities are very different in polarity from product Column_Chrom Perform Column Chromatography Decision_Profile->Column_Chrom Impurities are close in polarity to product End_Product Pure this compound Recrystallize->End_Product Column_Chrom->End_Product

Caption: A workflow for selecting the appropriate purification method.

Recrystallization_Troubleshooting Start Solution Cooled, No Crystals Formed Step1 Scratch inner wall of flask with a glass rod Start->Step1 Check1 Crystals Formed? Step1->Check1 Step2 Add a seed crystal of pure this compound Check1->Step2 No Success Collect Crystals Check1->Success Yes Check2 Crystals Formed? Step2->Check2 Step3 Cool in ice bath Check2->Step3 No Check2->Success Yes Check3 Crystals Formed? Step3->Check3 Failure Re-evaluate solvent system. Concentrate solution slightly. Check3->Failure No Check3->Success Yes

Caption: A troubleshooting guide for inducing crystallization.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Finalization TLC Step 1: TLC Analysis Determine optimal solvent system (Rf ≈ 0.3) Pack Step 2: Column Packing Wet-pack silica gel with eluent TLC->Pack Load Step 3: Sample Loading Dissolve crude product and load onto column Pack->Load Elute Step 4: Elution Apply pressure and collect fractions Load->Elute Monitor Step 5: Fraction Monitoring Analyze fractions by TLC Elute->Monitor Combine Step 6: Combine Fractions Pool all pure fractions Monitor->Combine Evaporate Step 7: Solvent Removal Use rotary evaporator to get pure product Combine->Evaporate

Caption: The experimental workflow for flash column chromatography.

References

Alibendol Preclinical Efficacy Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Alibendol dosage for preclinical efficacy studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a benzimidazole anthelmintic. Its primary mechanism of action involves the inhibition of tubulin polymerization in parasitic worms.[1] this compound is a prodrug that is rapidly metabolized in the liver to its active metabolite, albendazole sulfoxide, which is responsible for the systemic anthelmintic effect.[2] Albendazole sulfoxide binds to the β-tubulin subunit of the parasite's microtubules, preventing their assembly. This disruption of the microtubule network interferes with essential cellular functions such as cell division, nutrient absorption, and intracellular transport, ultimately leading to the parasite's death.[1]

This compound This compound (Prodrug) Metabolism Hepatic Metabolism (CYP450, FMO) This compound->Metabolism ABZSO Albendazole Sulfoxide (Active Metabolite) Metabolism->ABZSO Tubulin Parasite β-Tubulin ABZSO->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Disruption Disruption of Microtubule Functions Microtubules->Disruption Death Parasite Death Disruption->Death

Caption: Mechanism of action of this compound.

Troubleshooting Guide

Q2: We are observing lower than expected efficacy in our in vivo model despite promising in vitro results. What could be the issue?

Several factors can contribute to a discrepancy between in vitro and in vivo efficacy. Here are some common troubleshooting steps:

  • Formulation and Bioavailability: this compound and its active metabolite, albendazole sulfoxide, are poorly soluble in water.[3] This can lead to low oral bioavailability. Consider the following:

    • Particle Size Reduction: Micronization or nanocrystal formulations can increase the surface area for dissolution.

    • Solubilizing Excipients: The use of co-solvents (e.g., PEG 400, DMSO), surfactants (e.g., Tween 80), or cyclodextrins can improve solubility.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption.

  • Pharmacokinetics: The pharmacokinetic profile of albendazole sulfoxide can vary significantly between species.[4] Factors to consider include:

    • Metabolism: The rate of conversion of this compound to albendazole sulfoxide and its further metabolism to the inactive albendazole sulfone can differ.

    • Half-life: A short half-life in the chosen animal model may require more frequent dosing to maintain therapeutic concentrations.

  • Host-Parasite Interaction: The in vivo environment is more complex than in vitro conditions. The host's immune response and the specific location of the parasite can influence drug efficacy.

Q3: We are observing unexpected toxicity in our animal model. How should we adjust the dosage?

If unexpected toxicity is observed, the following steps are recommended:

  • Dose Reduction: Immediately reduce the dose to a lower, previously tolerated level or a fraction of the current dose.

  • Dose Escalation Re-evaluation: Re-assess the dose escalation strategy. Consider using smaller increments between dose levels.

  • Maximum Tolerated Dose (MTD) Study: If not already performed, conduct a formal MTD study to identify the highest dose that does not cause unacceptable toxicity.

  • Clinical Observations: Carefully monitor the animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Histopathology: At the end of the study, perform a thorough histopathological examination of key organs to identify any target organ toxicity.

Experimental Protocols

Protocol 1: Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.

Animal Model: Select a relevant animal model for the parasitic infection being studied (e.g., mice, rats, gerbils).

Methodology:

  • Divide animals into groups (n=3-5 per group), including a vehicle control group.

  • Select a starting dose based on literature data for similar compounds or in vitro potency (e.g., 10x the EC50).

  • Administer escalating single doses of this compound (e.g., 10, 30, 100 mg/kg) orally.

  • Monitor animals daily for 7-14 days for clinical signs of toxicity, including mortality, changes in body weight, and behavior.

  • At the end of the observation period, perform a gross necropsy.

  • The MTD is defined as the highest dose that does not produce significant toxicity or more than 10% body weight loss.

Protocol 2: Preclinical Efficacy Study

Objective: To evaluate the dose-response relationship of this compound against a specific parasitic infection.

Animal Model: Use an established infection model.

Methodology:

  • Infect animals with the parasite of interest.

  • After a pre-patent period (to allow the infection to establish), randomize animals into treatment groups (n=5-10 per group), including a vehicle control and a positive control (a known effective drug).

  • Based on the dose-range finding study, select at least three dose levels of this compound (e.g., low, medium, high).

  • Administer the treatment for a defined period (e.g., 3-5 consecutive days).

  • At a predetermined time point post-treatment, euthanize the animals and determine the parasite burden (e.g., worm counts, cyst numbers).

  • Calculate the percentage reduction in parasite burden for each treatment group compared to the vehicle control group.

cluster_0 Dose-Range Finding cluster_1 Efficacy Study DoseSelection Select Starting Dose Dosing Administer Escalating Single Doses DoseSelection->Dosing Monitoring Monitor for Toxicity (7-14 days) Dosing->Monitoring MTD Determine MTD Monitoring->MTD Treatment Treat with Selected Doses of this compound MTD->Treatment Inform Dose Selection Infection Infect Animal Model Infection->Treatment Evaluation Evaluate Parasite Burden Treatment->Evaluation Analysis Analyze Dose-Response Evaluation->Analysis

Caption: Experimental workflow for preclinical studies.

Quantitative Data

Table 1: In Vivo Efficacy of Albendazole Sulfoxide (Active Metabolite of this compound)

Animal ModelParasiteDosage RegimenEfficacy (% reduction)Reference
CattleTaenia saginata cysticercus30 mg/kg, single oral dose88.28%
PirapatingaNot specified500 mg/L in water96.1%
Ray-finned fishNot specified500 mg/L in water100%

Table 2: Pharmacokinetic Parameters of Albendazole Sulfoxide in Different Species

SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Reference
Rat10Oral----
Dog25 (equimolar to ABZ)Oral~1.5~4~12-
Sheep5SC~1.2~24~45~15
Goat5SC~0.5~12~10~8

Note: Data is for Albendazole Sulfoxide, the active metabolite. Pharmacokinetic parameters can be influenced by the formulation used.

Logical Relationships

Dose Initial Dose Selection PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Dose->PKPD InVitro In Vitro Data (EC50) InVitro->Dose Literature Literature Data (Similar Compounds) Literature->Dose Efficacy Efficacy PKPD->Efficacy Toxicity Toxicity PKPD->Toxicity OptimalDose Optimal Preclinical Dose Efficacy->OptimalDose Toxicity->OptimalDose Informs

Caption: Logical relationship for dose adjustment.

References

Navigating the Enigma of Alibendol: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The mechanism of action of Alibendol is a subject of considerable debate within the scientific community, with conflicting reports pointing to vastly different pharmacological activities. This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and navigating these discrepancies. By presenting the conflicting data, offering troubleshooting protocols, and visualizing the proposed mechanisms, we aim to equip researchers with the tools to make informed decisions in their experimental designs.

Frequently Asked Questions (FAQs)

Q1: What are the primary conflicting reports on this compound's mechanism of action?

A1: There are three primary, and mutually exclusive, mechanisms of action attributed to this compound in various sources:

  • Anthelmintic Agent: Some reports classify this compound as a drug for parasitic worm infections, functioning through the inhibition of tubulin polymerization.[1][2]

  • Spasmolytic and Choleretic Agent: Other sources describe this compound as a treatment for digestive disorders, possessing antispasmodic properties and promoting bile secretion.[3][4]

  • Non-Steroidal Anti-Inflammatory Drug (NSAID): A third, less common, classification suggests this compound is a next-generation NSAID that functions by inhibiting cyclooxygenase (COX) enzymes.

Q2: How can I determine which mechanism of action is relevant to my research?

A2: The appropriate mechanism to investigate will depend on the context of your study. We recommend a tiered approach to troubleshooting this discrepancy:

  • Verify the Identity of Your Compound: Ensure the chemical identity and purity of your this compound sample using analytical techniques such as NMR, mass spectrometry, and HPLC. The verified CAS number for this compound is 26750-81-2.

  • Consult the Original Source: If you are working with this compound from a commercial supplier, request documentation that specifies its intended use and any associated biological activity data.

  • Perform Preliminary In Vitro Screens: Conduct initial experiments to test for the reported activities. For example, a simple assay for spasmolytic activity on isolated smooth muscle tissue, a tubulin polymerization assay, or a COX inhibition assay can provide strong evidence for one mechanism over the others.

Q3: Are there any reports detailing this compound's effect on calcium channels?

A3: While a potential mechanism for spasmolytic activity could involve the modulation of calcium channels, our comprehensive literature search did not yield any specific studies that directly investigate the effect of this compound on calcium channels. Researchers investigating the spasmolytic properties of this compound may consider this a novel avenue of inquiry.

Data Presentation: Summary of Conflicting Reports

To facilitate a clear comparison of the conflicting data, the following table summarizes the key characteristics of each reported mechanism of action for this compound.

Reported Mechanism of Action Primary Indication Molecular Target Reported Effects Supporting Sources
AnthelminticParasitic worm infectionsβ-tubulinInhibition of microtubule formation, leading to parasite death.
Spasmolytic / CholereticDyspepsia, nausea, vomiting, constipationNot explicitly defined in literatureRelaxation of smooth muscle; promotion of bile secretion.
NSAIDChronic pain, rheumatoid arthritisCyclooxygenase (COX-1 and COX-2)Reduction of prostaglandin synthesis, leading to anti-inflammatory and analgesic effects.

Experimental Protocols

Given the conflicting nature of the available data, researchers may need to validate the mechanism of action of their this compound sample. Below are generalized protocols for key experiments to differentiate between the proposed mechanisms.

Protocol 1: Assessment of Spasmolytic Activity on Isolated Guinea Pig Ileum

Objective: To determine if this compound exhibits spasmolytic (smooth muscle relaxant) properties.

Methodology:

  • Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Induction of Contraction: Induce sustained contractions using a spasmogen such as acetylcholine (1 µM) or histamine (1 µM).

  • Application of this compound: Once a stable contraction plateau is achieved, add cumulative concentrations of this compound to the organ bath.

  • Data Analysis: Record the changes in muscle tension and calculate the percentage of relaxation at each concentration of this compound. Determine the IC50 value (the concentration of this compound that causes 50% relaxation).

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of this compound on tubulin polymerization.

Methodology:

  • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP).

  • Assay Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of this compound or a known tubulin inhibitor (e.g., colchicine) as a positive control.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Data Acquisition: Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the rate and extent of polymerization in the presence of this compound to the control wells to determine its inhibitory effect.

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

Objective: To determine if this compound inhibits the activity of COX-1 and/or COX-2.

Methodology:

  • Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme preparations and arachidonic acid as the substrate.

  • Assay Procedure: In separate assays for COX-1 and COX-2, pre-incubate the enzyme with various concentrations of this compound or a known NSAID (e.g., ibuprofen) as a positive control.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection of Prostaglandin: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC50 values for both COX-1 and COX-2.

Visualizing the Conflicting Mechanisms

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and experimental workflows discussed.

Alibendol_Anthelmintic_Mechanism This compound This compound Tubulin β-tubulin This compound->Tubulin Binds to Microtubules Microtubule Assembly Tubulin->Microtubules Inhibits Polymerization Parasite_Death Parasite Cell Death Microtubules->Parasite_Death Leads to

Caption: Proposed anthelmintic mechanism of this compound.

Alibendol_Spasmolytic_Workflow cluster_tissue_prep Tissue Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Isolate_Ileum Isolate Guinea Pig Ileum Mount_Organ_Bath Mount in Organ Bath Isolate_Ileum->Mount_Organ_Bath Induce_Contraction Induce Contraction (e.g., with Acetylcholine) Mount_Organ_Bath->Induce_Contraction Add_this compound Add Cumulative Doses of this compound Induce_Contraction->Add_this compound Record_Relaxation Record Muscle Relaxation Add_this compound->Record_Relaxation Calculate_IC50 Calculate IC50 Value Record_Relaxation->Calculate_IC50

Caption: Experimental workflow for assessing spasmolytic activity.

Alibendol_COX_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate This compound This compound This compound->COX_Enzymes Inhibits

Caption: Proposed NSAID-like mechanism of this compound.

References

Technical Support Center: Economic Synthesis of Alibendol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the economic synthesis of Alibendol. It includes detailed troubleshooting guides, frequently asked questions, and complete experimental protocols for common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common economic synthesis routes for this compound?

A1: Two primary economic synthesis routes for this compound are widely reported. The first is a multi-step synthesis starting from o-vanillin, which proceeds through allylation, oxidation, esterification, Claisen rearrangement, and finally aminolysis, with a reported overall yield of 71.9%[1]. A second, more direct route begins with 2-methoxy-4-(2-propenyl)phenol, a compound that can be sourced from natural materials, potentially reducing costs. This method involves activation with an alkali metal, a carboxylation reaction with carbon dioxide, and a final coupling with ethanolamine[2].

Q2: My overall yield is low in the o-vanillin synthesis route. What are the critical steps to optimize?

A2: Low overall yield in the o-vanillin route can stem from several steps. The Claisen rearrangement is particularly sensitive to reaction conditions and can result in incomplete conversion or side products if not performed carefully[3]. Ensure the temperature for the neat reaction is maintained between 200-210°C[3]. Additionally, the initial oxidation of o-vanillin or its derivatives is a critical step where yield can be lost. Employing an efficient one-pot oxidation method can be more economical and yield-effective[3].

Q3: What are the advantages of using 2-methoxy-4-(2-propenyl)phenol as a starting material?

A3: The primary advantage of using 2-methoxy-4-(2-propenyl)phenol is its potential for being mass-produced from natural sources, which can significantly lower the manufacturing cost. The synthesis process from this starting material is also simpler and involves fewer steps compared to the traditional route starting from 2-hydroxy-3-methoxy-benzaldehyde.

Q4: I am observing unexpected impurities in my final product. What are the likely sources?

A4: Impurities can arise from several sources, including residual starting materials, by-products from side reactions, or degradation of solvents and reagents. For instance, incomplete Claisen rearrangement can leave unreacted allyl ether. In reactions involving reagents like DMF at high temperatures, the solvent itself can degrade to form by-products that may react with your intermediates. It is also crucial to ensure the purity of your starting materials, as impurities present initially can be carried through the synthesis and contaminate the final product.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Yield in Claisen Rearrangement The reaction temperature may be too low, or the reaction time may be insufficient.The Claisen rearrangement of methyl 3-methoxy-2-(2-propenyloxy)benzoate is best performed neat (without solvent) at a temperature of 200-210°C for 2 hours. Ensure uniform heating and monitor the reaction progress by TLC.
Incomplete Carboxylation of 2-methoxy-4-(2-propenyl)phenol The reaction conditions (temperature and pressure) for the carbon dioxide addition may not be optimal. The alkali metal activation might be incomplete.The carboxylation reaction should be maintained at a temperature between 50-200°C and a CO2 pressure of 1-20 atm. Ensure the activation with an alkali metal base, such as sodium ethoxide, is performed at a suitable temperature (-20 to 100°C) prior to carboxylation.
Formation of Unknown By-products Side reactions may be occurring due to reactive intermediates or impurities. For example, the phenolic hydroxyl group can undergo undesired reactions if not properly managed during certain steps.Analyze the by-products using techniques like NMR and Mass Spectrometry to identify their structures. This can provide clues about the side reactions. Consider protecting the phenolic hydroxyl group in certain steps if it is implicated in by-product formation. Ensure all reagents and solvents are pure and dry.
Difficulty in Final Product Purification The crude product may contain unreacted starting materials (e.g., ethanolamine or the methyl ester intermediate) or by-products with similar polarity to this compound.For the final amidation step, ensure the reaction goes to completion. After the reaction, washing with dilute acid (e.g., 1N HCl) can help remove excess ethanolamine. Crystallization is an effective final purification step. Benzene has been reported as a suitable crystallization solvent. Column chromatography can also be employed if crystallization is insufficient.

Data Summary

Table 1: Comparison of this compound Synthesis Routes

Parameter Route 1: From o-Vanillin Route 2: From 2-methoxy-4-(2-propenyl)phenol
Starting Material o-Vanillin2-methoxy-4-(2-propenyl)phenol
Key Steps Oxidation, Allylation, Claisen Rearrangement, AminolysisAlkali Metal Activation, Carboxylation, Aminolysis
Overall Yield 71.9%92% (for the final two steps)
Reported Advantages Well-established chemistryFewer steps, potentially lower cost starting material

Table 2: Key Reaction Conditions

Reaction Step Reagents & Conditions Yield Reference
Oxidation of o-Vanillin Acetal m-CPBA, BF3·OEt2, Chloroform, room temp, 1h83%
Allylation Allyl bromide, K2CO3, Acetone, reflux, 5h99%
Claisen Rearrangement Neat, 200-210°C, 2h90%
Final Aminolysis Ethanolamine, Chloroform, 120°C, 1h82%
Carboxylation CO2, 50-200°C, 1-20 atmNot specified
Final Aminolysis (Route 2) Ethanolamine, Chloroform, reflux, 2h92%

Experimental Protocols

Protocol 1: Synthesis of this compound from o-Vanillin

  • Synthesis of Methyl 2-hydroxy-3-methoxybenzoate (1): To a solution of o-vanillin in chloroform, add trimethyl orthoformate and Amberlyst® 15 (wet). Reflux the mixture for 3 hours. After cooling, add m-CPBA and BF3·OEt2 and stir at room temperature for 1 hour. Purify the product by silica gel flash column chromatography.

  • Synthesis of Methyl 3-methoxy-2-(2-propenyloxy)benzoate (3): To a solution of methyl 2-hydroxy-3-methoxybenzoate (1) in acetone, add allyl bromide and K2CO3. Reflux the mixture for 5 hours. After completion, filter the solid and concentrate the filtrate to obtain the product.

  • Synthesis of Methyl 2-hydroxy-3-methoxy-5-(2-propenyl)benzoate (4): Heat the methyl 3-methoxy-2-(2-propenyloxy)benzoate (3) neat (without solvent) at 200-210°C for 2 hours. Purify the product by column chromatography.

  • Synthesis of this compound: To a solution of methyl 2-hydroxy-3-methoxy-5-(2-propenyl)benzoate (4) in chloroform, add ethanolamine. Heat the mixture at 120°C for 1 hour. After cooling, purify the crude product to obtain this compound.

Protocol 2: Synthesis of this compound from 2-methoxy-4-(2-propenyl)phenol

  • Activation and Carboxylation: Activate 2-methoxy-4-(2-propenyl)phenol with an alkali metal base (e.g., sodium ethoxide) at a temperature between -20 to 100°C. Introduce carbon dioxide into the reaction mixture, maintaining a pressure of 1-20 atm and a temperature of 50-200°C to form 2-hydroxy-3-methoxy-5-(2-propenyl)benzoic acid.

  • Amidation: The resulting carboxylic acid is then coupled with ethanolamine. A specific method involves mixing the intermediate with ethanolamine, stirring at room temperature for 1 hour, followed by refluxing for 2 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is washed with 1N dilute hydrochloric acid and water. The organic solvent (e.g., chloroform) is distilled off. The final product, this compound, is obtained by crystallization from benzene and drying under reduced pressure.

Visualized Workflows

Alibendol_Synthesis_from_oVanillin start o-Vanillin step1 Oxidation & Esterification start->step1 intermediate1 Methyl 2-hydroxy- 3-methoxybenzoate step1->intermediate1 step2 Allylation intermediate1->step2 intermediate2 Methyl 3-methoxy-2- (2-propenyloxy)benzoate step2->intermediate2 step3 Claisen Rearrangement intermediate2->step3 intermediate3 Methyl 2-hydroxy-3-methoxy- 5-(2-propenyl)benzoate step3->intermediate3 step4 Aminolysis with Ethanolamine intermediate3->step4 end_product This compound step4->end_product

Caption: Synthetic pathway of this compound starting from o-Vanillin.

Alibendol_Synthesis_from_Eugenol_Derivative start 2-methoxy-4- (2-propenyl)phenol step1 Activation with Alkali Metal Base start->step1 intermediate1 Activated Phenoxide step1->intermediate1 step2 Carboxylation (CO2) intermediate1->step2 intermediate2 Carboxylic Acid Intermediate step2->intermediate2 step3 Coupling with Ethanolamine intermediate2->step3 end_product This compound step3->end_product

Caption: A more direct synthetic route to this compound.

Troubleshooting_Logic start Experiment Issue (e.g., Low Yield, Impurities) check1 Review Starting Material Purity start->check1 check2 Verify Reaction Conditions (Temp, Time, Pressure) start->check2 check3 Analyze By-products (TLC, NMR, MS) start->check3 action1 Purify Starting Materials check1->action1 Impure? action2 Optimize Reaction Parameters check2->action2 Suboptimal? action3 Modify Synthesis Route or Purification Method check3->action3 Identified? resolve Issue Resolved action1->resolve action2->resolve action3->resolve

Caption: General troubleshooting workflow for synthesis issues.

References

Validation & Comparative

A Comparative Guide to Antispasmodic Agents for Gastrointestinal Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrointestinal spasms are a common feature of functional bowel disorders such as Irritable Bowel Syndrome (IBS), leading to symptoms of abdominal pain and discomfort. Antispasmodic agents are a cornerstone of symptomatic management, working to relieve these cramps by relaxing the smooth muscle of the gut. These drugs are broadly categorized by their mechanism of action, which includes anticholinergic/antimuscarinic activity, direct smooth muscle relaxation, and calcium channel blockade.[1]

This guide provides a comparative overview of three widely utilized antispasmodic agents, each representing a different mechanistic class: Hyoscine Butylbromide, Mebeverine, and Otilonium Bromide. The objective is to present a clear comparison of their performance based on available clinical data and to detail the experimental protocols used to evaluate their efficacy.

It is important to note that the initial subject of this guide, Alibendol, is primarily documented as an anthelmintic agent, with its principal mechanism of action being the inhibition of tubulin polymerization in parasites.[2] While some commercial sources mention antispasmodic properties, there is a lack of substantial clinical and experimental data in the peer-reviewed literature to support its primary use as an antispasmodic for gastrointestinal disorders. Therefore, this guide will focus on the aforementioned well-established antispasmodics to provide a robust and data-supported comparison.

Comparative Efficacy of Antispasmodic Agents

The clinical efficacy of antispasmodic agents is typically assessed by their ability to reduce the frequency and severity of abdominal pain, improve global IBS symptoms, and alleviate bloating. The following table summarizes key quantitative data from clinical trials for Hyoscine Butylbromide, Mebeverine, and Otilonium Bromide.

Agent (Brand Name Example)Mechanism of ActionKey Efficacy EndpointsCommon Adverse Events
Hyoscine Butylbromide (Buscopan)Anticholinergic/Antimuscarinic: Blocks muscarinic receptors on smooth muscle cells, inhibiting acetylcholine-induced contractions.[3][4]- In a study, 76% of patients receiving hyoscine achieved a "response" compared to 64% with placebo for IBS symptoms.[5]- Considered beneficial in ten placebo-controlled studies for abdominal pain due to cramping.Dry mouth, blurred vision, tachycardia (due to anticholinergic effects). Generally well-tolerated as it is poorly absorbed systemically.
Mebeverine (Colofac)Direct Smooth Muscle Relaxant: Acts directly on gastrointestinal smooth muscle to relieve spasms, with a potential local anesthetic effect.- Six studies reported a significant decrease in abdominal pain (p-values <0.05 to <0.001).- Pooled relative risk for relief of abdominal pain was 1.33 (95% CI: 0.92-1.93) versus placebo.- A 200mg twice-daily dose was found to be therapeutically equivalent to a 135mg three-times-daily dose.Generally well-tolerated with a low frequency of adverse effects, which are rare and mainly associated with IBS symptoms.
Otilonium Bromide (Spasmonyl)L-type Calcium Channel Blocker: Inhibits the influx of extracellular calcium into smooth muscle cells, which is necessary for contraction.- In a 15-week study, the reduction in abdominal pain episodes was significantly higher with otilonium (55.3%) compared to placebo (39.9%) (p < 0.01).- A pooled analysis of three trials showed a significant therapeutic effect on the intensity and frequency of abdominal pain and severity of bloating at 10 and 15 weeks.- Significantly better than placebo in reducing the weekly frequency of abdominal pain episodes (-0.90 vs. -0.65, p=0.03) and bloating (-1.2 vs. -0.9, p=0.02) at 15 weeks.Generally well-tolerated with a favorable side effect profile.

Signaling Pathways in Smooth Muscle Contraction and Relaxation

The contraction of gastrointestinal smooth muscle is a complex process primarily regulated by intracellular calcium levels. Various neurotransmitters and signaling pathways converge on this central mechanism. The diagrams below illustrate the key pathways and the points of intervention for the discussed antispasmodic agents.

Smooth_Muscle_Contraction_Pathway ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca_SR Ca²⁺ SR->Ca_SR Releases Ca_cyto Cytosolic Ca²⁺ Ca_SR->Ca_cyto Ca_influx Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel Ca_influx->L_type Enters via L_type->Ca_cyto Calmodulin Calmodulin Ca_cyto->Calmodulin Binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Leads to Hyoscine Hyoscine Butylbromide Hyoscine->M3R Blocks Otilonium Otilonium Bromide Otilonium->L_type Blocks

Caption: Signaling pathway for smooth muscle contraction and points of inhibition for antispasmodics.

Smooth_Muscle_Relaxation_Pathway Contraction_State Contracted State (Phosphorylated Myosin LC) MLCP Myosin Light Chain Phosphatase (MLCP) Contraction_State->MLCP Dephosphorylates Relaxation Relaxation MLCP->Relaxation Leads to Mebeverine Mebeverine Na_Channel Sodium Channels Mebeverine->Na_Channel Blocks Ca_Channel_Direct Calcium Channels Mebeverine->Ca_Channel_Direct Blocks Ca_Influx_Direct Ca²⁺ Influx Na_Channel->Ca_Influx_Direct Reduces subsequent Ca_Channel_Direct->Ca_Influx_Direct Reduces Ca_Influx_Direct->Contraction_State Reduces drive for

Caption: General mechanism of direct smooth muscle relaxants like Mebeverine.

Experimental Protocols

The evaluation of antispasmodic agents relies on standardized in vitro and in vivo experimental models. These assays are crucial for determining the potency and mechanism of action of new compounds.

In Vitro: Isolated Organ Bath Assay

This assay directly measures the effect of a compound on the contraction of isolated smooth muscle tissue.

Objective: To assess the ability of a test compound to inhibit contractions induced by spasmogens in an isolated segment of the intestine (e.g., rat or guinea pig ileum).

Methodology:

  • Tissue Preparation: A segment of the distal ileum is dissected from a euthanized animal (e.g., Wistar rat) and placed in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

  • Mounting: The tissue segment is mounted vertically in the organ bath, with one end fixed and the other attached to an isometric force transducer to record contractions. An initial tension of approximately 1 gram is applied.

  • Equilibration: The tissue is allowed to equilibrate for 60 minutes, with the physiological solution being replaced every 15-20 minutes.

  • Induction of Contraction: A spasmogen, such as acetylcholine or potassium chloride (KCl), is added to the bath to induce a sustained contraction.

  • Compound Administration: The test antispasmodic agent is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

  • Data Analysis: The inhibitory effect of the compound is measured as a percentage reduction of the spasmogen-induced contraction. The IC₅₀ (the concentration of the compound that produces 50% inhibition) is then calculated to determine its potency.

Isolated_Organ_Bath_Workflow Start Start: Euthanize Animal Dissect Dissect Ileum Segment Start->Dissect Mount Mount Tissue in Organ Bath (Tyrode's Solution, 37°C, Carbogen) Dissect->Mount Equilibrate Equilibrate (60 min) Apply 1g Tension Mount->Equilibrate Contract Induce Contraction (e.g., Acetylcholine, KCl) Equilibrate->Contract Add_Drug Add Test Compound (Cumulative Concentrations) Contract->Add_Drug Record Record Isometric Tension Add_Drug->Record Analyze Analyze Data: Calculate % Inhibition & IC₅₀ Record->Analyze End End Analyze->End

Caption: Workflow for the in vitro isolated organ bath assay.

In Vivo: Charcoal Meal Transit Test

This in vivo model assesses the effect of a test compound on gastrointestinal motility by measuring the transit of a non-absorbable marker.

Objective: To evaluate the effect of an antispasmodic agent on the propulsive motility of the small intestine in a conscious animal (typically a mouse or rat).

Methodology:

  • Fasting: Animals are fasted overnight (e.g., 18 hours) with free access to water to ensure the gastrointestinal tract is empty.

  • Compound Administration: The test antispasmodic agent or vehicle (control) is administered orally or via another relevant route.

  • Charcoal Meal Administration: After a set period (e.g., 15-30 minutes) to allow for drug absorption, a charcoal meal (typically 5-10% activated charcoal suspended in 5-10% gum acacia or methylcellulose) is administered orally.

  • Transit Time: The animals are euthanized by a humane method (e.g., cervical dislocation) after a specific time (e.g., 20-30 minutes) following the charcoal meal administration.

  • Measurement: The abdomen is opened, and the small intestine is carefully excised from the pyloric sphincter to the ileocecal junction. The total length of the intestine and the distance traveled by the charcoal meal (the leading edge of the black marker) are measured.

  • Data Analysis: The gastrointestinal transit is expressed as a percentage of the total length of the small intestine traveled by the charcoal meal. A decrease in this percentage in the drug-treated group compared to the control group indicates an inhibitory effect on motility.

Charcoal_Meal_Test_Workflow Start Start: Fast Animals Overnight Admin_Drug Administer Test Compound or Vehicle (Control) Start->Admin_Drug Wait Wait for Absorption (e.g., 30 min) Admin_Drug->Wait Admin_Charcoal Administer Charcoal Meal Orally Wait->Admin_Charcoal Wait_Transit Allow for Transit (e.g., 20-30 min) Admin_Charcoal->Wait_Transit Euthanize Euthanize Animal Wait_Transit->Euthanize Dissect Excise Small Intestine Euthanize->Dissect Measure Measure: 1. Total Intestinal Length 2. Distance Traveled by Charcoal Dissect->Measure Analyze Calculate % Transit: (Distance Traveled / Total Length) x 100 Measure->Analyze End End Analyze->End

Caption: Workflow for the in vivo charcoal meal transit test.

Conclusion

Hyoscine Butylbromide, Mebeverine, and Otilonium Bromide are effective antispasmodic agents that offer symptomatic relief for patients with functional gastrointestinal disorders through distinct mechanisms of action. Otilonium Bromide, with its calcium channel blocking activity, has shown robust efficacy in reducing pain frequency and bloating in several clinical trials. Mebeverine acts as a direct smooth muscle relaxant and is generally well-tolerated. Hyoscine Butylbromide, an anticholinergic agent, is also effective, though its use may be associated with typical antimuscarinic side effects. The choice of agent may be guided by the specific symptom profile of the patient and the tolerability of the drug. The standardized experimental protocols outlined in this guide are fundamental tools in the preclinical and clinical development of novel antispasmodic therapies, allowing for reliable comparison of their potency and efficacy.

References

A Comparative Analysis of Alibendol and Albendazole Sulfoxide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Alibendol and its active metabolite, albendazole sulfoxide. While direct comparative studies on this compound are limited, this document synthesizes available data to offer insights into their respective roles and characteristics.

This compound functions as a prodrug, which, after administration, is metabolized in the liver to form albendazole sulfoxide.[1] This conversion is central to its mechanism of action, as albendazole sulfoxide is the primary entity responsible for the broad-spectrum anthelmintic activity associated with this class of benzimidazole carbamates.[1] Therefore, a comparison between this compound and albendazole sulfoxide is fundamentally a comparison between a precursor compound and its biologically active metabolite.

Performance and Efficacy: A Focus on the Active Metabolite

The anthelmintic efficacy of both this compound and the more commonly used prodrug, albendazole, is attributable to their conversion to albendazole sulfoxide.[1] This active metabolite exerts its effect by selectively binding to the β-tubulin subunit of parasitic microtubules, inhibiting their polymerization.[2] This disruption of the microtubular network is critical for essential cellular functions in helminths, including glucose uptake and transport, leading to energy depletion, immobilization, and eventual death of the parasite.[1]

Data Presentation: In Vitro Efficacy of Albendazole Sulfoxide

CompoundTarget OrganismAssayIC50Reference
Albendazole SulfoxideTaenia crassiceps cystsIn vitro cyst viabilityEC50: 0.068 µg/mL (at 11 days)
Albendazole SulfoxideEchinococcus granulosus protoscolecesScolicidal Activity98.4% scolicidal efficacy at 50 µg/mL after 5 minutes
Albendazole SulfoxideTrichuris muris (L1 larvae)Larval MotilityIC50: 8.1 µM
Albendazole SulfoxideHeligmosomoides polygyrus (adults)Adult Worm MotilityIC50: 5.3 µM

Physicochemical and Pharmacokinetic Profiles

The physicochemical properties of a drug and its metabolites are crucial determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Albendazole, the parent compound for albendazole sulfoxide, is characterized by low aqueous solubility, which limits its oral bioavailability. The bioavailability of albendazole and the subsequent plasma concentrations of albendazole sulfoxide are significantly enhanced when administered with a high-fat meal.

Direct administration of albendazole sulfoxide has been shown to improve bioavailability compared to the administration of albendazole. While specific pharmacokinetic data for this compound is scarce, its design as a prodrug is intended to optimize the delivery and systemic exposure of the active albendazole sulfoxide.

Data Presentation: Physicochemical and Pharmacokinetic Properties

PropertyThis compoundAlbendazole SulfoxideReference
Physicochemical Properties
Molecular FormulaC13H17NO4C12H15N3O3S
Molecular Weight251.28 g/mol 281.33 g/mol
Water Solubility0.91 mg/mL (requires sonication)Low
pKaNot available9.79, 0.20
Pharmacokinetic Parameters (Human)
BioavailabilityData not availableImproved when administered directly compared to albendazole
CmaxData not available~288 - 380 ng/mL (from albendazole administration)
TmaxData not available~4 hours (from albendazole administration)
Half-lifeData not available~8.5 - 15 hours
Protein BindingData not available62-67%

Mechanism of Action: Signaling Pathways

The primary mechanism of action for albendazole sulfoxide is the disruption of microtubule polymerization in parasitic cells. This is achieved through binding to the colchicine-binding site on β-tubulin, which prevents the assembly of α- and β-tubulin heterodimers into microtubules. The consequences of this disruption include impaired glucose uptake and inhibition of other essential cellular processes, ultimately leading to parasite death.

Metabolic Pathway of this compound and Albendazole This compound This compound Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) This compound->Albendazole_Sulfoxide Hepatic Metabolism Albendazole Albendazole Albendazole->Albendazole_Sulfoxide Hepatic Metabolism (First-Pass) Albendazole_Sulfone Albendazole Sulfone (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Further Oxidation

Metabolic conversion of this compound and Albendazole to the active albendazole sulfoxide.

Mechanism of Action of Albendazole Sulfoxide cluster_parasite Parasite Cell Tubulin α- and β-tubulin heterodimers Microtubules Microtubules Tubulin->Microtubules Polymerization Glucose_Uptake Glucose Uptake & Other Cellular Functions Microtubules->Glucose_Uptake Essential for Albendazole_Sulfoxide Albendazole Sulfoxide Albendazole_Sulfoxide->Tubulin Binds to β-tubulin Albendazole_Sulfoxide->Microtubules Inhibits Polymerization Paralysis_Death Paralysis and Death Glucose_Uptake->Paralysis_Death Disruption leads to

Inhibition of microtubule polymerization by albendazole sulfoxide in parasitic cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of benzimidazole anthelmintics.

High-Performance Liquid Chromatography (HPLC) for Albendazole Metabolite Analysis

This method is used for the quantitative determination of albendazole sulfoxide and other metabolites in plasma or serum.

  • Sample Preparation:

    • To 500 µL of plasma, add an internal standard (e.g., mebendazole).

    • Acidify the plasma sample.

    • Perform a liquid-liquid extraction using a solvent mixture such as chloroform-isopropanol (9:1, v/v).

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.25N sodium acetate), typically in a 3:7 (v/v) ratio, with the pH adjusted to around 5.0.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: UV detection at a wavelength of approximately 290 nm.

  • Quantification: The concentration of albendazole sulfoxide is determined by comparing the peak area of the analyte to that of the internal standard against a standard curve.

In Vitro Scolicidal Activity Assay

This assay evaluates the efficacy of compounds in killing the protoscoleces of Echinococcus granulosus.

  • Protoscolex Collection:

    • Aseptically aspirate hydatid fluid containing protoscoleces from infected sheep livers.

    • Wash the protoscoleces multiple times with a sterile saline solution.

  • Viability Assessment:

    • Assess the initial viability of protoscoleces based on motility and flame cell activity under a light microscope. Only samples with >90% viability are used.

  • Drug Exposure:

    • Incubate a known number of viable protoscoleces in a solution containing the test compound at various concentrations.

    • Include positive (e.g., hypertonic saline) and negative (e.g., saline) controls.

  • Efficacy Determination:

    • After a defined exposure time (e.g., 5, 10, 30 minutes), assess the viability of the protoscoleces using a vital stain (e.g., 0.1% eosin) or by observing motility. Non-viable protoscoleces will stain red with eosin.

    • Calculate the percentage of non-viable protoscoleces for each concentration and exposure time.

Experimental Workflow for In Vitro Scolicidal Assay Collection Protoscolex Collection (from infected liver) Washing Washing Collection->Washing Viability_Check Initial Viability Assessment Washing->Viability_Check Drug_Incubation Incubation with Test Compound Viability_Check->Drug_Incubation Staining Vital Staining (e.g., Eosin) Drug_Incubation->Staining Microscopy Microscopic Examination Staining->Microscopy Analysis Calculation of Scolicidal Efficacy Microscopy->Analysis

A generalized workflow for determining the in vitro scolicidal activity of a compound.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence of a reporter molecule (e.g., DAPI) that incorporates into the microtubules.

  • Reagents and Equipment:

    • Purified tubulin protein.

    • Tubulin polymerization buffer.

    • GTP solution.

    • Fluorescent reporter (e.g., DAPI).

    • Test compound and controls (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer).

    • Fluorescence plate reader with temperature control.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the compound dilutions.

    • Prepare a master mix containing tubulin, buffer, GTP, and the fluorescent reporter on ice.

    • Initiate the polymerization by adding the cold master mix to the wells.

    • Immediately place the plate in a fluorescence reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals.

  • Data Analysis:

    • Plot the fluorescence intensity over time.

    • The rate of polymerization is determined from the slope of the linear phase of the curve.

    • The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.

Conclusion

This compound serves as a prodrug for the active anthelmintic agent, albendazole sulfoxide. The therapeutic efficacy of this compound is therefore dependent on its in vivo conversion to this active metabolite. Albendazole sulfoxide functions by inhibiting tubulin polymerization in helminths, a mechanism that is well-established for benzimidazole anthelmintics. While direct comparative data for this compound is limited, the known pharmacokinetic and pharmacodynamic properties of albendazole sulfoxide provide a strong basis for understanding its potential clinical performance. Further research is warranted to fully characterize the pharmacokinetic profile of this compound and to directly compare its efficacy and bioavailability with other benzimidazole prodrugs like albendazole.

References

A Comparative Guide to the Mechanism of Action of Prokinetic Agents in Functional Dyspepsia

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Alibendol: Initial searches for "this compound" in the context of functional dyspepsia did not yield information on a recognized prokinetic agent. The name is phonetically similar to "Albendazole," an anthelmintic medication used to treat parasitic worm infections by inhibiting tubulin polymerization.[1] Some minor chemical suppliers list "this compound" as an antispasmodic agent that promotes bile secretion, but it is not a recognized or approved treatment for functional dyspepsia in major pharmacological references.[2] This guide will therefore focus on a comparison of well-established and clinically relevant prokinetic agents for the management of functional dyspepsia: Domperidone, Metoclopramide, Cisapride, and the newer agent, Acotiamide.

This guide provides a detailed comparison of the mechanisms of action of these four prokinetic agents, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Mechanisms of Action

The prokinetic agents discussed here exert their therapeutic effects in functional dyspepsia primarily by enhancing gastrointestinal motility. However, they achieve this through distinct molecular mechanisms, leading to differences in their efficacy and side-effect profiles.

Domperidone is a selective peripheral dopamine D2 receptor antagonist.[3] In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing motility. By blocking D2 receptors, domperidone counteracts this inhibition, leading to increased esophageal peristalsis, enhanced gastric motility, and improved antroduodenal coordination.[4] A key feature of domperidone is its limited ability to cross the blood-brain barrier, which reduces the incidence of central nervous system side effects commonly associated with other dopamine antagonists like metoclopramide.[3]

Metoclopramide has a more complex mechanism of action, acting as both a central and peripheral dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist. Its D2 receptor antagonism is similar to that of domperidone but occurs both peripherally and centrally in the chemoreceptor trigger zone, contributing to its antiemetic effects. Additionally, its agonist activity at 5-HT4 receptors facilitates the release of acetylcholine from enteric neurons, further stimulating gastric motility. Metoclopramide can also act as a 5-HT3 receptor antagonist at higher doses.

Cisapride is a serotonin 5-HT4 receptor agonist. Its primary mechanism is to enhance the release of acetylcholine from the myenteric plexus in the gut wall, thereby stimulating motility throughout the gastrointestinal tract. Unlike domperidone and metoclopramide, cisapride does not have antidopaminergic activity and is therefore devoid of the associated side effects. However, concerns about cardiovascular side effects, specifically QT prolongation, have led to restrictions on its use in many countries.

Acotiamide represents a newer class of prokinetic agents. Its mechanism involves the inhibition of acetylcholinesterase (AChE) and antagonism of presynaptic muscarinic M1 and M2 autoreceptors. This dual action leads to an increase in the availability of acetylcholine in the synaptic cleft of neuromuscular junctions in the stomach, enhancing both gastric emptying and accommodation. Acotiamide has a low affinity for dopamine D2 and serotonin receptors, distinguishing its mode of action from the other agents discussed.

Quantitative Data Comparison

The following tables summarize the receptor binding affinities and clinical efficacy of the four prokinetic agents.

Table 1: Receptor Binding Affinities (Ki in nM)

DrugPrimary Target(s)Dopamine D2Serotonin 5-HT4Muscarinic M1/M2Acetylcholinesterase (IC50)
Domperidone D2 Antagonist~1.75---
Metoclopramide D2 Antagonist / 5-HT4 AgonistHigh AffinityModerate Affinity--
Cisapride 5-HT4 Agonist-High Affinity--
Acotiamide M1/M2 Antagonist / AChE InhibitorLow AffinityLow AffinityModerate AffinityModerate Affinity

Note: Direct comparative Ki values from single studies are often unavailable. The affinities are described qualitatively based on available literature. A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Clinical Efficacy in Functional Dyspepsia (Odds Ratio vs. Placebo)

DrugOverall Symptom Improvement (OR)
Domperidone 2.29 (vs. Metoclopramide)
Metoclopramide 5.68 (vs. Placebo)
Cisapride Favorable vs. Placebo
Acotiamide 2.63 (vs. Metoclopramide)

Data extracted from network meta-analyses. Odds Ratios (OR) greater than 1 indicate a higher likelihood of symptom improvement compared to the comparator. Note that direct comparison between all drugs in a single trial is rare, and these values are derived from network analyses of multiple studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the in vitro binding affinity (Ki) of a test compound (e.g., Domperidone) for the dopamine D2 receptor.

Materials:

  • Cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]Spiperone or [3H]Domperidone.

  • Unlabeled test compound (e.g., Domperidone).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

  • For determining total binding, add assay buffer instead of the unlabeled compound. For non-specific binding, add a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol).

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Gastric Emptying Scintigraphy

Objective: To measure the rate of gastric emptying of a solid meal in vivo, often used to assess the prokinetic effect of a drug.

Materials:

  • Standardized low-fat meal (e.g., egg whites).

  • Radiopharmaceutical: 99mTc-sulfur colloid.

  • Gamma camera.

  • Image analysis software.

Procedure:

  • The subject fasts overnight.

  • The radiolabeled meal is prepared by cooking the 99mTc-sulfur colloid with the egg whites.

  • The subject consumes the meal within a specified timeframe (e.g., 10 minutes).

  • Immediately after meal ingestion, and at standardized time points (e.g., 1, 2, and 4 hours), anterior and posterior images of the stomach are acquired using a gamma camera.

  • Regions of interest (ROIs) are drawn around the stomach on the images.

  • The geometric mean of the counts within the ROIs is calculated for each time point to correct for tissue attenuation.

  • The percentage of gastric retention at each time point is calculated relative to the initial counts at time zero.

  • The results are compared to established normal ranges to determine if gastric emptying is normal, delayed, or rapid.

  • To assess the effect of a prokinetic agent, this procedure can be performed before and after a course of treatment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the discussed prokinetic agents and a typical experimental workflow.

Domperidone_Mechanism cluster_neuron Myenteric Neuron cluster_muscle Smooth Muscle Cell Dopamine Dopamine D2R_pre D2 Receptor Dopamine->D2R_pre Inhibits ACh release ACh Acetylcholine ACh_released Acetylcholine ACh->ACh_released Release MR Muscarinic Receptor ACh_released->MR Contraction Muscle Contraction MR->Contraction Domperidone Domperidone Domperidone->D2R_pre Antagonizes

Caption: Domperidone antagonizes presynaptic D2 receptors, increasing acetylcholine release.

Metoclopramide_Mechanism cluster_neuron Myenteric Neuron cluster_muscle Smooth Muscle Cell Dopamine Dopamine D2R_pre D2 Receptor Dopamine->D2R_pre Inhibits ACh release Serotonin Serotonin (5-HT) HT4R_pre 5-HT4 Receptor Serotonin->HT4R_pre Stimulates ACh release ACh Acetylcholine ACh_released Acetylcholine ACh->ACh_released Release MR Muscarinic Receptor ACh_released->MR Contraction Muscle Contraction MR->Contraction Metoclopramide Metoclopramide Metoclopramide->D2R_pre Antagonizes Metoclopramide->HT4R_pre Agonist

Caption: Metoclopramide has a dual action: D2 antagonism and 5-HT4 agonism.

Cisapride_Mechanism cluster_neuron Myenteric Neuron cluster_muscle Smooth Muscle Cell Serotonin Serotonin (5-HT) HT4R_pre 5-HT4 Receptor Serotonin->HT4R_pre Stimulates ACh release ACh Acetylcholine ACh_released Acetylcholine ACh->ACh_released Release MR Muscarinic Receptor ACh_released->MR Contraction Muscle Contraction MR->Contraction Cisapride Cisapride Cisapride->HT4R_pre Agonist

Caption: Cisapride acts as a selective 5-HT4 receptor agonist.

Acotiamide_Mechanism cluster_neuron Myenteric Neuron cluster_synapse Synaptic Cleft ACh_in Acetylcholine M1R_pre M1 Autoreceptor ACh_in->M1R_pre Inhibits own release M2R_pre M2 Autoreceptor ACh_in->M2R_pre Inhibits own release ACh_released Acetylcholine ACh_in->ACh_released Release AChE AChE ACh_released->AChE Degradation Acotiamide Acotiamide Acotiamide->M1R_pre Antagonizes Acotiamide->M2R_pre Antagonizes Acotiamide->AChE Inhibits

Caption: Acotiamide increases acetylcholine levels via autoreceptor antagonism and AChE inhibition.

Caption: General workflows for in vitro receptor binding and in vivo gastric emptying studies.

References

Alibendol's Efficacy Across Diverse Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – A comprehensive review of available research highlights the therapeutic potential of Alibendol and its parent compound, albendazole, beyond its established role as an anthelmintic agent. This guide provides a comparative analysis of its efficacy in various disease models, including parasitic infections and oncology, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a prodrug of albendazole, is rapidly converted in the liver to its active metabolite, albendazole sulfoxide. The primary mechanism of action for its anthelmintic effect is the inhibition of tubulin polymerization in parasites, leading to their immobilization and death. Recent studies, however, have unveiled its potential in cancer therapy, where it appears to exert its effects through multiple mechanisms, including disruption of microtubule dynamics, induction of apoptosis, and modulation of key signaling pathways.

This guide summarizes the quantitative data on this compound/albendazole's efficacy, details relevant experimental protocols, and visualizes the complex biological processes involved.

Quantitative Efficacy Comparison

The following tables provide a summary of the efficacy of albendazole in different disease models based on available clinical and preclinical data.

Table 1: Efficacy of Albendazole in Parasitic Diseases

Disease ModelInterventionEfficacy EndpointReported EfficacyCitation
Neurocysticercosis Albendazole (15 mg/kg/day for 8 days) vs. Symptomatic treatmentCyst Reduction85.8% reduction in cysts with albendazole vs. 34.4% in control group.[1]
Albendazole (15 mg/kg/day for 10-14 days) vs. No antiparasitic therapyCyst ResolutionRecommended for 1-2 viable parenchymal cysts.[2][3]
Albendazole + Praziquantel (10-14 days) vs. Albendazole monotherapyCyst ResolutionRecommended for >2 viable parenchymal cysts.[2]
Albendazole vs. PraziquantelSeizure ControlAlbendazole associated with better seizure control (Incidence Rate Ratio = 4.94).[4]
Albendazole vs. PraziquantelTotal Cyst DisappearanceAlbendazole associated with higher rates of total cyst disappearance (OR = 2.30).
Hydatid Cyst (Liver) Preoperative Albendazole (10 mg/kg/day for 3 months) vs. No preoperative treatmentCyst Viability6% of cysts in the albendazole group were non-viable versus 50% in the control group. Protoscolex and cyst viability were significantly lower in the treated group.
Preoperative Albendazole (12 weeks) vs. Postoperative Albendazole onlyCyst Viability at Surgery9.37% viable cysts in the preoperative group vs. 96.87% in the postoperative-only group.
Preoperative Albendazole (12 weeks) vs. Postoperative Albendazole onlyRecurrence Rate0% recurrence in the preoperative group vs. 18.75% in the postoperative-only group.
Albendazole (15 mg/kg/day) + Praziquantel (40 mg/kg/week) for 2-9 monthsImaging Response85% of patients showed improvement or cure of hydatid cysts.

Table 2: Efficacy of Albendazole in Cancer Models

Cancer TypeModelInterventionEfficacy EndpointReported EfficacyCitation
Colorectal Cancer HT-29 cell lineAlbendazoleIC500.12 µM
SW620 xenograftAlbendazole (25 mg/kg) + 5-FU (10 mg/kg)Tumor Volume and WeightSignificant reduction compared to either drug alone.
Ovarian Cancer OVCAR-3 xenograftAlbendazole (mid-stage treatment)Tumor GrowthArrest of tumor growth.
Head and Neck Squamous Cell Carcinoma (HNSCC) HPV-negative cell linesAlbendazoleAverage IC50152 nM
Non-Small Cell Lung Cancer A549 xenograftAlbendazole (50 mg/kg)Tumor Volume and WeightSignificant inhibition of tumor growth.
Breast Cancer MCF-7 cell lineAlbendazoleEC50 (24h)44.9 µM
Prostate Cancer PC3 and DU145 cell linesAlbendazole (0.1 and 0.5 µM)Colony FormationConcentration-dependent inhibition.
Advanced Malignancies (Phase I Trial) Patients with refractory solid tumorsOral Albendazole (up to 2,400 mg/day)Tumor Marker Response16% of assessable patients had a >50% fall in tumor markers.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

In Vitro Cancer Cell Proliferation Assay (IC50 Determination)

Objective: To determine the concentration of albendazole that inhibits the proliferation of cancer cells by 50% (IC50).

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HT-29 for colorectal cancer, OVCAR-3 for ovarian cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Albendazole is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT or MTS assay. This involves adding the reagent to the wells and incubating for a few hours. The absorbance is then measured using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the control (untreated) cells, and the IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Growth Assay

Objective: To evaluate the in vivo anti-tumor efficacy of albendazole in an animal model.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of human cancer cells (e.g., SW620 for colorectal cancer) are injected subcutaneously or intraperitoneally into the mice.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The treatment group receives albendazole via a specified route (e.g., intraperitoneal injection or oral gavage) at a defined dose and schedule. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 3-5 days) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated group to the control group.

Neurocysticercosis Clinical Trial Protocol

Objective: To assess the efficacy of albendazole in treating neurocysticercosis.

Protocol:

  • Patient Selection: Patients with a confirmed diagnosis of active neurocysticercosis, based on neuroimaging (CT or MRI) and serological tests, are enrolled.

  • Randomization and Blinding: Patients are randomly assigned to receive either albendazole or a placebo/alternative treatment in a double-blind manner.

  • Treatment Regimen: The treatment group receives albendazole at a specified dose (e.g., 15 mg/kg/day) for a defined duration (e.g., 8 to 30 days). Concomitant medications, such as corticosteroids and anticonvulsants, may be administered to manage inflammatory responses and seizures.

  • Follow-up and Efficacy Assessment: Patients are followed up at regular intervals. The primary efficacy endpoint is the reduction in the number and size of cysts, as assessed by follow-up neuroimaging. Secondary endpoints may include seizure frequency and clinical improvement.

  • Statistical Analysis: The efficacy of albendazole is determined by comparing the outcomes in the treatment group with those in the control group using appropriate statistical tests.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound/albendazole's therapeutic effects.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Proliferation Assay (IC50) Proliferation Assay (IC50) Drug Treatment->Proliferation Assay (IC50) Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Drug Treatment->Cell Cycle Analysis Western Blot Western Blot Drug Treatment->Western Blot Animal Model Animal Model Tumor Implantation Tumor Implantation Animal Model->Tumor Implantation Drug Administration Drug Administration Tumor Implantation->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Histology Histology Tumor Measurement->Histology

Experimental workflow for preclinical evaluation.

signaling_pathway cluster_cell Cancer Cell cluster_tubulin Microtubule Dynamics cluster_apoptosis Apoptosis Induction cluster_angiogenesis Angiogenesis Inhibition cluster_cellcycle Cell Cycle Arrest Albendazole Albendazole β-tubulin β-tubulin Albendazole->β-tubulin binds ROS Production ROS Production Albendazole->ROS Production induces HIF-1α HIF-1α Albendazole->HIF-1α inhibits Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation disrupts G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio ROS Production->Bax/Bcl-2 Ratio increases Caspase Activation Caspase Activation Bax/Bcl-2 Ratio->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis VEGF Secretion VEGF Secretion HIF-1α->VEGF Secretion downregulates Angiogenesis Angiogenesis VEGF Secretion->Angiogenesis inhibits

Simplified signaling pathways of albendazole in cancer.

Conclusion

The available evidence strongly suggests that this compound's active form, albendazole, possesses a broad spectrum of therapeutic activities. While its efficacy in parasitic diseases like neurocysticercosis and hydatid disease is well-established, its potential as an anti-cancer agent is a rapidly evolving field of research. The ability of albendazole to target fundamental cellular processes such as microtubule formation and cell division, which are hallmarks of both parasites and cancer cells, underscores its repositioning potential. Further rigorous clinical trials are warranted to fully elucidate its efficacy, optimal dosing, and safety in various cancer types. This comparative guide serves as a valuable resource for the scientific community to navigate the expanding therapeutic landscape of this versatile compound.

References

Head-to-head study of Alibendol and traditional choleretic drugs

Author: BenchChem Technical Support Team. Date: November 2025

Alibendol: A Case of Mistaken Identity in Choleretic Therapy

A comprehensive review of scientific literature reveals a fundamental misclassification of this compound as a choleretic agent. Evidence strongly indicates that this compound is, in fact, an anthelmintic drug used in the treatment of parasitic worm infections. Its mechanism of action involves inhibiting tubulin polymerization in parasites, leading to their death.[1] There is no scientific evidence to support this compound having choleretic (bile-flow-increasing) properties. In contrast, its metabolite, albendazole, has been associated with liver injury and elevated liver enzymes, effects that are counterproductive to the goals of choleretic therapy.[2][3][4][5]

Given this information, a direct head-to-head comparison of this compound with traditional choleretic drugs is not feasible. This guide will therefore focus on providing a detailed comparison of established traditional choleretic drugs, adhering to the requested format for data presentation, experimental protocols, and visualizations for an audience of researchers, scientists, and drug development professionals.

An Overview of Traditional Choleretic Drugs

Traditional choleretic drugs are substances that increase the volume and solid content of bile secreted by the liver. They are primarily used in the management of cholestatic liver diseases, where bile flow is impaired. The most well-established and widely used choleretic agent is Ursodeoxycholic acid (UDCA). Other substances with choleretic properties include certain herbal compounds like Silymarin, and newer agents targeting specific molecular pathways involved in bile acid homeostasis.

Mechanisms of Action

Choleretic drugs exert their effects through various mechanisms, primarily centered on the regulation of bile acid synthesis, transport, and secretion.

Ursodeoxycholic Acid (UDCA):

UDCA, a hydrophilic bile acid, is the cornerstone of therapy for many cholestatic liver diseases. Its multifaceted mechanism of action includes:

  • Cytoprotection: UDCA protects hepatocytes and cholangiocytes (bile duct cells) from the damaging effects of more toxic, hydrophobic bile acids.

  • Choleretic Effect: It stimulates the secretion of bile acids and other biliary components, leading to increased bile flow.

  • Immunomodulation: UDCA has been shown to have immunomodulatory effects, which are beneficial in autoimmune-mediated cholestatic conditions like Primary Biliary Cholangitis (PBC).

  • Anti-apoptotic Effects: It inhibits the programmed cell death of liver cells.

Herbal Choleretics (e.g., Silymarin):

Silymarin, the active extract from milk thistle, has been traditionally used for liver ailments and has demonstrated choleretic properties in experimental models. Its proposed mechanisms include:

  • Stimulation of Bile Salt Synthesis: Silymarin may increase the synthesis of bile salts, thereby promoting bile flow.

  • Modulation of Bile Salt Transporters: It may influence the expression and activity of transport proteins involved in bile secretion.

  • Antioxidant and Anti-inflammatory Effects: These properties contribute to its overall hepatoprotective effects.

The following table summarizes the key mechanisms of action of these traditional choleretic agents.

Drug/ClassPrimary Mechanism(s) of ActionKey Molecular Targets
Ursodeoxycholic Acid (UDCA) Cytoprotection, Stimulation of biliary secretion, Immunomodulation, Anti-apoptosisBile salt export pump (BSEP), various cellular signaling pathways
Silymarin (Milk Thistle) Stimulation of bile salt synthesis, Antioxidant, Anti-inflammatoryEnzymes involved in bile acid synthesis, cellular transport proteins
Farnesoid X Receptor (FXR) Agonists (e.g., Obeticholic Acid) Inhibition of bile acid synthesis, Increased bile acid transportFarnesoid X Receptor (FXR)
Ileal Bile Acid Transporter (IBAT) Inhibitors (e.g., Odevixibat) Inhibition of bile acid reabsorption in the ileumApical sodium-dependent bile acid transporter (ASBT)

Experimental Protocols for Evaluating Choleretic Activity

The assessment of a drug's choleretic potential involves a series of preclinical and clinical experiments. Below are representative protocols for key assays.

In Vivo Assessment of Choleretic Activity in a Rat Model

Objective: To determine the effect of a test compound on bile flow and composition in rats.

Methodology:

  • Animal Preparation: Male Wistar rats are anesthetized, and the common bile duct is cannulated for bile collection.

  • Drug Administration: The test compound (e.g., UDCA, Silymarin) or vehicle control is administered intravenously or intraduodenally.

  • Bile Collection: Bile is collected at timed intervals (e.g., every 15-30 minutes) for a period of 2-4 hours.

  • Measurement of Bile Flow: The volume of bile collected per unit time is measured and expressed as µL/min/kg body weight.

  • Biochemical Analysis of Bile: The concentration of bile salts, phospholipids, and cholesterol in the collected bile samples is determined using enzymatic or chromatographic methods.

  • Data Analysis: The changes in bile flow and biliary lipid secretion in the drug-treated group are compared to the control group.

In Vitro Assessment of Bile Acid Transport

Objective: To evaluate the effect of a test compound on the function of key bile acid transporters.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are transfected to express a specific bile acid transporter, such as the Bile Salt Export Pump (BSEP).

  • Transport Assay: The cells are incubated with a radiolabeled or fluorescently tagged bile acid substrate in the presence or absence of the test compound.

  • Measurement of Transport Activity: The amount of substrate transported into or out of the cells is quantified using liquid scintillation counting or fluorescence microscopy.

  • Data Analysis: The inhibition or stimulation of transporter activity by the test compound is calculated and expressed as an IC50 or EC50 value.

Visualizing Choleretic Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in choleretic drug action and evaluation.

cluster_Hepatocyte Hepatocyte cluster_BileCanaliculus Bile Canaliculus Cholesterol Cholesterol BA_synthesis Bile Acid Synthesis Cholesterol->BA_synthesis Bile_Acids Hydrophobic Bile Acids BA_synthesis->Bile_Acids BSEP BSEP Transporter Bile_Acids->BSEP Secretion Hepatocyte Damage Hepatocyte Damage Bile_Acids->Hepatocyte Damage UDCA UDCA UDCA->BSEP Stimulates Secretion UDCA->Hepatocyte Damage Protects Bile_Flow Increased Bile Flow BSEP->Bile_Flow

Caption: Mechanism of Action of Ursodeoxycholic Acid (UDCA).

start Start animal_prep Anesthetize Rat & Cannulate Bile Duct start->animal_prep drug_admin Administer Test Compound or Vehicle animal_prep->drug_admin bile_collection Collect Bile at Timed Intervals drug_admin->bile_collection measure_flow Measure Bile Flow Rate bile_collection->measure_flow biochem_analysis Analyze Bile Composition (Bile Acids, Lipids) bile_collection->biochem_analysis data_analysis Compare Treated vs. Control Groups measure_flow->data_analysis biochem_analysis->data_analysis end End data_analysis->end

Caption: Experimental Workflow for In Vivo Choleretic Assay.

Conclusion

While the initial premise of a head-to-head comparison between this compound and traditional choleretic drugs is unfounded due to the misidentification of this compound's pharmacological class, this guide provides a comprehensive overview of the mechanisms, experimental evaluation, and key characteristics of established choleretic agents. For researchers and drug development professionals, understanding the distinct pathways targeted by drugs like UDCA and emerging therapies is crucial for the continued development of effective treatments for cholestatic liver diseases. Future research will likely focus on combination therapies and novel targets to address the unmet needs of patients who do not respond adequately to current treatments.

References

Comparative Guide to the Binding of Alibendol (Albendazole) on β-Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comprehensive analysis of the binding interaction between the benzimidazole anthelmintic, Albendazole, and its molecular target, β-tubulin. It is noted that the query "Alibendol" likely refers to "Albendazole," a well-researched tubulin-binding agent. This document will proceed under that assumption, presenting experimental data that confirms Albendazole's binding site, comparing its activity with other tubulin inhibitors, and detailing the methodologies used for these characterizations. The primary mechanism of action for Albendazole involves its binding to β-tubulin, which disrupts the polymerization of microtubules, leading to mitotic arrest and subsequent apoptosis in target cells.[1][2][3][4]

Confirmation of the β-Tubulin Binding Site

Experimental and computational evidence has established that Albendazole binds to the colchicine binding site (CBS) on the β-tubulin subunit.[5] This site is located at the interface between the α- and β-tubulin monomers within a heterodimer. The binding of Albendazole and other colchicine-site inhibitors (CBSIs) sterically hinders the conformational changes required for tubulin dimers to assemble into straight protofilaments, thereby inhibiting microtubule polymerization. This mechanism contrasts with other microtubule-targeting agents that bind to different sites, such as the taxane site (stabilizers) or the vinca alkaloid site (destabilizers).

Molecular modeling studies, which predict the binding pose and affinity of ligands, consistently place Albendazole and other benzimidazoles within the colchicine pocket. These in silico findings are corroborated by biochemical assays, such as competitive binding studies and tubulin polymerization inhibition assays, which confirm the functional consequences of this interaction.

Logical Workflow for Binding Site Confirmation

The process of identifying and confirming a ligand's binding site on a target protein like β-tubulin follows a multi-step, evidence-based approach. This typically begins with computational predictions and progresses to in vitro biochemical and biophysical assays, culminating in high-resolution structural analysis.

cluster_0 In Silico & Initial Screening cluster_1 In Vitro Functional Validation cluster_2 Binding Site Confirmation & Characterization A Molecular Docking (Predicts Binding Pose & Affinity) B Virtual Screening (Identifies Potential Binders) A->B Guides Selection C Tubulin Polymerization Assay (Confirms Inhibition/Promotion) B->C Tests Functional Effect D Cell-Based Assays (e.g., IC50, Mitotic Arrest) C->D Correlates with Cellular Effect E Competitive Binding Assay (e.g., with [3H]Colchicine) C->E Identifies Overlapping Site G X-ray Crystallography (High-Resolution Structure) F Biophysical Assays (SPR, NMR) E->F Measures Kinetics & Affinity F->G Provides Atomic Detail

Caption: Logical workflow for confirming a ligand's binding site on β-tubulin.

Comparative Performance and Data

Albendazole's efficacy as a tubulin inhibitor is often compared to other agents that target the colchicine binding site as well as agents that bind to different sites. The following table summarizes key quantitative data for Albendazole and selected alternative compounds.

Compound Binding Site Mechanism of Action Tubulin Polymerization IC50 (µM) Cell Growth Inhibition GI50/IC50 (µM) References
Albendazole ColchicineMicrotubule Destabilizer~2.5 - 5.00.05 - 1.0 (Varies by cell line)
Colchicine ColchicineMicrotubule Destabilizer~1.0 - 3.00.005 - 0.1
Podophyllotoxin ColchicineMicrotubule Destabilizer~0.5 - 1.50.002 - 0.05
Vinblastine Vinca AlkaloidMicrotubule Destabilizer~0.5 - 2.00.001 - 0.02
Paclitaxel (Taxol) TaxaneMicrotubule StabilizerN/A (Promotes Polymerization)0.002 - 0.01

Note: IC50/GI50 values are highly dependent on the specific cell line and experimental conditions and are provided as approximate ranges for comparison.

Detailed Experimental Protocols

The confirmation and characterization of Albendazole's binding to β-tubulin rely on a suite of established experimental techniques.

Molecular Docking and Simulation

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.

  • Protocol:

    • Protein Preparation: A high-resolution 3D structure of the αβ-tubulin heterodimer is obtained from the Protein Data Bank (PDB). Water molecules and non-essential ligands are removed, and hydrogen atoms are added.

    • Ligand Preparation: The 3D structure of Albendazole is generated and energy-minimized.

    • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically sample conformations of Albendazole within a defined binding pocket (e.g., the colchicine site) on β-tubulin.

    • Scoring and Analysis: The program calculates a binding energy or score for each pose. The lowest energy poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues.

    • Molecular Dynamics (MD) Simulation: The most promising docked complex is often subjected to MD simulations to assess the stability of the binding pose over time in a simulated physiological environment.

In Vitro Tubulin Polymerization Assay

This is a fundamental biochemical assay to determine if a compound inhibits or promotes the assembly of purified tubulin into microtubules. The process can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm or through fluorescence enhancement.

  • Protocol (Turbidimetric):

    • Reagent Preparation: Purified, polymerization-competent tubulin protein is reconstituted on ice in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). A GTP stock solution is prepared. Test compounds (e.g., Albendazole) are dissolved in DMSO.

    • Reaction Setup: In a pre-chilled 96-well plate on ice, tubulin solution is mixed with the buffer and the test compound at various concentrations.

    • Initiation: Polymerization is initiated by adding GTP (to a final concentration of 1 mM) and transferring the plate to a microplate reader pre-warmed to 37°C.

    • Measurement: The absorbance at 340 nm is measured every minute for 60-90 minutes.

    • Data Analysis: The rate and extent of polymerization are plotted against time. The IC50 value (the concentration of the compound that inhibits polymerization by 50%) is calculated from the dose-response curve.

cluster_workflow Tubulin Polymerization Assay Workflow A 1. Prepare Reagents (Tubulin, Buffer, GTP, Compound) on Ice B 2. Mix in 96-well Plate (on Ice) A->B C 3. Initiate with GTP & Incubate at 37°C B->C D 4. Measure OD340nm Kinetically C->D E 5. Analyze Data (Plot OD vs. Time, Calc IC50) D->E

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure real-time binding kinetics and affinity between an analyte in solution and a ligand immobilized on a sensor chip.

  • Protocol:

    • Chip Preparation: A sensor chip (e.g., CM5) is activated, and tubulin protein is covalently immobilized onto its surface.

    • Binding Analysis: A solution containing Albendazole (analyte) at various concentrations is flowed over the chip surface. Binding is detected as a change in the refractive index at the surface, measured in Resonance Units (RU).

    • Kinetic Phases: The process is monitored through an association phase (analyte flowing over) and a dissociation phase (buffer flowing over).

    • Regeneration: A regeneration solution (e.g., low pH glycine) is injected to remove the bound analyte, preparing the chip for the next cycle.

    • Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Mechanism of Action at the Colchicine Site

Tubulin-targeting agents are broadly classified as stabilizers or destabilizers. Albendazole belongs to the latter category, specifically as a colchicine-site inhibitor. Its binding prevents the tubulin dimer from adopting the "straight" conformation necessary for incorporation into the growing microtubule lattice, thus promoting disassembly and preventing new assembly.

Tubulin αβ-Tubulin Dimers Complex Tubulin-Albendazole Complex Albendazole Albendazole (or other CBSI) Albendazole->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization (Assembly) Complex->Polymerization Inhibits Spindle Mitotic Spindle Disruption Polymerization->Spindle Required for Depolymerization Microtubule Depolymerization (Disassembly) Depolymerization->Spindle Disrupts Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Induces MT_Dynamics Dynamic Instability MT_Dynamics->Polymerization Equilibrium MT_Dynamics->Depolymerization

Caption: Signaling pathway for microtubule destabilization by Albendazole.

References

Independent Verification of Alibendol's Pharmacokinetic Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic data of Alibendol with other choleretic and antispasmodic agents. The information presented is intended to support independent verification and further research in the field of gastroenterology and drug development. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided for key cited experiments.

Comparative Pharmacokinetic Data of Choleretic and Antispasmodic Agents

The following table summarizes the key pharmacokinetic parameters of this compound and comparable drugs—Tiropramide, Hymecromone, and Otilonium Bromide—following oral administration in healthy human subjects. This data facilitates a direct comparison of their absorption, distribution, metabolism, and excretion profiles.

ParameterThis compoundTiropramideHymecromoneOtilonium Bromide
Dose 100 mg100 mg400-800 mg120 mg
Cmax (Maximum Plasma Concentration) 5.82 ± 1.40 µg/mL69.07 ± 59.74 ng/mLNot applicable due to very low bioavailabilityVery low systemic absorption
Tmax (Time to Maximum Plasma Concentration) Not explicitly stated, but detectable at 0.33 hours[1]1.74 ± 0.63 h[2]Not applicableNot applicable
AUC0-t (Area Under the Curve) 10.62 ± 2.40 µg·h/mL254.31 ± 197.38 ng·h/mLNot applicableNegligible systemic exposure
t1/2 (Half-life) 1.47 ± 0.43 h3.41 ± 1.99 h[2]~28 minutes[3]Not applicable
Bioavailability Not explicitly statedNot explicitly stated< 3%[4]Very low (<3%)
Metabolism Not detailed in the provided search resultsWidely metabolizedExtensive first-pass metabolism (>90% glucuronidation)Not detailed, acts locally
Excretion Not detailed in the provided search resultsPrimarily renal93% as glucuronide in urinePrimarily in feces

Key Observations:

  • This compound and Tiropramide exhibit quantifiable systemic absorption, with this compound showing a considerably higher maximum plasma concentration.

  • Hymecromone is characterized by its very low systemic bioavailability due to extensive first-pass metabolism, with the majority of the drug being eliminated as a glucuronide metabolite in the urine.

  • Otilonium Bromide is designed for local action within the gastrointestinal tract and demonstrates negligible systemic absorption. This makes a direct comparison of systemic pharmacokinetic parameters with the other drugs less relevant.

Experimental Protocols

The following sections detail the methodologies for conducting pharmacokinetic studies and the analytical methods used to quantify the drugs in plasma.

Human Pharmacokinetic Study Protocol (Oral Administration)

This protocol outlines a standard design for a single-dose, crossover pharmacokinetic study in healthy volunteers, which is a common approach for evaluating the pharmacokinetic profile of orally administered drugs.

Study Design:

  • Design: A single-center, open-label, randomized, two-period, two-sequence, crossover study is typically employed. This design allows each subject to serve as their own control, reducing variability.

  • Subjects: A cohort of healthy adult male and/or female volunteers are recruited. The number of subjects is determined by statistical power calculations to ensure the reliability of the results.

  • Fasting: Subjects are typically required to fast overnight for at least 8-10 hours before drug administration and for a specified period (e.g., 4 hours) post-dose. Water intake may be restricted for a period before and after dosing.

  • Dosing: A single oral dose of the investigational drug is administered with a standardized volume of water.

  • Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant at predetermined time points. A typical schedule includes a pre-dose sample (0 hours) and multiple post-dose samples (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -20°C or -80°C) until analysis.

  • Washout Period: In a crossover study, a washout period of sufficient duration (typically at least 5-7 half-lives of the drug) is maintained between the two treatment periods to ensure complete elimination of the drug from the body before the next administration.

Analytical Methodology: Quantification of Drugs in Plasma

The accurate quantification of drug concentrations in plasma is critical for pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common technique.

a) HPLC-UV Method for this compound

  • Principle: This method utilizes reverse-phase HPLC with ultraviolet (UV) detection to separate and quantify this compound in plasma samples.

  • Sample Preparation:

    • To a plasma sample, an internal standard (e.g., sildenafil) is added.

    • The drug and internal standard are extracted from the plasma using a liquid-liquid extraction (LLE) procedure with an organic solvent like ethyl acetate.

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is used.

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer (e.g., 0.02 M, pH 3.0) and methanol (e.g., 50:50, v/v) is employed.

    • Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

    • Detection: The UV detector is set to a wavelength of 315 nm for the quantification of this compound.

  • Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of the drug.

b) Comparative Analytical Methods for Comparator Drugs

DrugAnalytical MethodKey Parameters
Tiropramide Gas Chromatography/Nitrogen Phosphorus Detector (GC/NPD) or LC-MS/MSGC/NPD: Utilizes a gas chromatograph for separation and a nitrogen-phosphorus detector for sensitive detection. LC-MS/MS: Employs liquid chromatography for separation and tandem mass spectrometry for highly selective and sensitive quantification.
Hymecromone HPLC with Fluorimetric and UV DetectionFluorimetric Detection: Used for the highly sensitive detection of Hymecromone. UV Detection: Used for the detection of its sulfate metabolites.
Otilonium Bromide Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Due to the very low plasma concentrations, a highly sensitive and specific LC-MS/MS method is required for quantification.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in a typical pharmacokinetic study and the signaling pathway associated with antispasmodic action.

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Phase cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Protocol Protocol Design & IRB Approval Recruitment Subject Recruitment & Screening Protocol->Recruitment Dosing Drug Administration Recruitment->Dosing Sampling Blood Sample Collection Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Extraction Sample Extraction Processing->Extraction Analysis HPLC/LC-MS/MS Analysis Extraction->Analysis Quantification Data Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis Report Final Report Generation PK_Analysis->Report

Caption: Experimental workflow for a human pharmacokinetic study.

Antispasmodic_Action_Pathway cluster_stimulus Stimulus cluster_cell_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Events Stimulus Neurotransmitter Release (e.g., Acetylcholine) Receptor Muscarinic Receptor Stimulus->Receptor Ca_Channel L-type Calcium Channel Receptor->Ca_Channel activates Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction (Spasm) Ca_Influx->Contraction Relaxation Muscle Relaxation Antispasmodic Antispasmodic Drug (e.g., Otilonium Bromide) Antispasmodic->Ca_Channel blocks Antispasmodic->Relaxation promotes

Caption: Simplified signaling pathway of antispasmodic drug action.

References

Alibendol's Safety Profile: A Comparative Analysis with Other Salicylamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety profile of Alibendol, a next-generation non-steroidal anti-inflammatory drug (NSAID), with other salicylamides, including salicylamide and ethenzamide. The information presented is based on available pre-clinical and clinical data. It is important to note that this compound is currently in Phase III clinical trials, and as such, its full safety profile is still under evaluation. Direct comparative studies between this compound and other salicylamides are limited in the public domain.

Executive Summary

Comparative Safety Profiles

The following table summarizes the known adverse effects of this compound, salicylamide, and ethenzamide based on available literature. The absence of an effect in the table does not necessarily mean it has not been observed, but rather that it was not prominently reported in the reviewed sources.

Adverse Effect CategoryThis compound (NSAID)SalicylamideEthenzamide
Gastrointestinal Nausea, vomiting, diarrhea, gastrointestinal ulcers (less common)[1].Nausea, vomiting, heartburn, anorexia, diarrhea. Reportedly does not cause occult GI bleeding[2][3][4]. Severe issues like ulcers or bleeding are rare and associated with high doses or prolonged use[2].Nausea, stomach pain, indigestion. Severe issues like ulcers or bleeding are rare.
Central Nervous System Headache, dizziness, fatigue.Dizziness, drowsiness, lightheadedness, faintness, headache (dose-related).Dizziness, lightheadedness, headache, drowsiness.
Cardiovascular Hypertension, myocardial infarction (less common).Hypotensive effects reported in animals. Palpitations or irregular heartbeat (less common).Palpitations, irregular heartbeat (less common).
Hepatic Liver enzyme abnormalities (less common).Potential for liver damage with prolonged use or high doses.Liver damage (rare).
Renal Renal impairment (less common).Potential for kidney damage with long-term use or high doses.Severe kidney dysfunction is a contraindication.
Dermatological Not prominently reported.Rash, itching, hives (allergic reaction).Rash, itching (allergic reaction).
Hematological Increased risk of bleeding with concurrent use of anticoagulants.Potential to affect blood clotting; caution with bleeding disorders or anticoagulants.Increased risk of bleeding with concurrent use of anticoagulants or other NSAIDs.
Allergic Reactions Not prominently reported.Itching, rash, hives, and in severe cases, swelling and difficulty breathing.Rash, itching, swelling, severe dizziness, and trouble breathing (rare but serious).

Note: Information on o-ethylsalicylamide's safety profile was not available in the reviewed literature.

Mechanism of Action and Signaling Pathway

This compound, salicylamide, and ethenzamide exert their primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The inhibition of COX-1 and COX-2 reduces the production of prostaglandins, mediators of pain and inflammation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection GI Mucosal Protection, Platelet Aggregation, Renal Function Prostaglandins_Thromboxanes->GI_Protection Pain_Inflammation Pain & Inflammation Prostaglandins_Thromboxanes->Pain_Inflammation Salicylamides This compound & Other Salicylamides Salicylamides->COX1 Inhibition Salicylamides->COX2 Inhibition

Mechanism of Action of Salicylamides via COX Inhibition.

Experimental Protocols

While specific protocols for this compound are not publicly available, a general experimental workflow for assessing the gastrointestinal toxicity of NSAIDs in a pre-clinical setting is outlined below.

Assessment of NSAID-Induced Gastrointestinal Toxicity in Rodent Models

1. Animal Model:

  • Species: Male/Female Sprague-Dawley rats (or other appropriate rodent strain).

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).

2. Drug Administration:

  • Fasting: Animals are fasted for 18-24 hours before drug administration, with free access to water.

  • Dosing: The test compound (e.g., this compound) and reference compounds (e.g., salicylamide, naproxen) are administered orally (p.o.) or intraperitoneally (i.p.) at various dose levels. A vehicle control group receives the administration vehicle only.

3. Macroscopic Gastric Damage Assessment:

  • Euthanasia: Animals are euthanized at a predetermined time point (e.g., 4-6 hours) after drug administration.

  • Stomach Excision: The stomach is removed, opened along the greater curvature, and rinsed with saline.

  • Lesion Scoring: The gastric mucosa is examined for lesions (e.g., hemorrhages, erosions, ulcers). The severity of the lesions is scored using a standardized scale (e.g., 0-5 scale, where 0 = no lesions, and 5 = severe ulceration). The total lesion score per stomach is calculated.

4. Histopathological Examination:

  • Tissue Fixation: Gastric tissue samples are fixed in 10% neutral buffered formalin.

  • Processing and Staining: Tissues are processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

  • Microscopic Evaluation: A pathologist, blinded to the treatment groups, examines the sections for epithelial damage, inflammation, hemorrhage, and ulceration.

5. Biochemical Markers (Optional):

  • Myeloperoxidase (MPO) Activity: Gastric tissue can be assayed for MPO activity as a marker of neutrophil infiltration and inflammation.

  • Prostaglandin E2 (PGE2) Levels: Gastric mucosal PGE2 levels can be measured by ELISA to confirm COX inhibition.

Experimental_Workflow Start Animal Acclimatization Fasting Fasting (18-24h) Start->Fasting Dosing Drug Administration (Test & Reference Compounds) Fasting->Dosing Euthanasia Euthanasia (4-6h post-dose) Dosing->Euthanasia Stomach_Excision Stomach Excision & Rinsing Euthanasia->Stomach_Excision Macroscopic_Eval Macroscopic Lesion Scoring Stomach_Excision->Macroscopic_Eval Histopathology Histopathological Examination Stomach_Excision->Histopathology Biochemical_Assays Biochemical Marker Analysis (MPO, PGE2) Stomach_Excision->Biochemical_Assays Data_Analysis Data Analysis & Comparison Macroscopic_Eval->Data_Analysis Histopathology->Data_Analysis Biochemical_Assays->Data_Analysis

Workflow for Assessing NSAID-Induced Gastric Toxicity.

Conclusion

Based on the currently available information, this compound's safety profile appears to align with that of other NSAIDs, with a notable risk of gastrointestinal and cardiovascular adverse events. Salicylamide and ethenzamide also present a risk of gastrointestinal and CNS side effects. The claim that salicylamide may not cause occult gastrointestinal bleeding warrants further investigation and could represent a significant safety advantage if substantiated in rigorous clinical studies. For a definitive comparison of the safety profiles of these compounds, direct comparative clinical trials are necessary. Researchers and drug development professionals should consider these factors when evaluating the therapeutic potential and risk-benefit profile of this compound and other salicylamides.

References

Alibendol: A Scientific Enigma of Contradictory Classifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The classification of the chemical compound Alibendol presents a notable inconsistency within scientific and pharmaceutical literature. It has been variously categorized as an anthelmintic agent, a non-steroidal anti-inflammatory drug (NSAID), and an antispasmodic, each with a distinct proposed mechanism of action. This comparison guide aims to dissect these contradictory classifications, presenting the available, albeit limited, evidence for each and outlining the experimental protocols necessary to definitively characterize this compound's pharmacological profile.

The Triad of Classifications: A Comparative Overview

This compound, chemically identified as 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide (C13H17NO4), is listed under the brand name Cebera. The conflicting classifications stem from different sources, each pointing to a unique therapeutic application and molecular target.

Classification Proposed Mechanism of Action Primary Therapeutic Use Key Molecular Targets
Anthelmintic Inhibition of tubulin polymerization in parasites, leading to impaired glucose uptake and eventual death.[1]Treatment of parasitic worm infections.β-tubulin in parasitic worms.[1]
NSAID Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), reducing the synthesis of prostaglandins involved in inflammation and pain.[2]Management of pain and inflammation.Cyclooxygenase (COX) enzymes.[2]
Antispasmodic/Choleretic Promotion of bile secretion and relaxation of smooth muscles.[3]Treatment of digestive disorders, such as spasms and indigestion.To be determined (potentially related to ion channels or receptors in smooth muscle and hepatocytes).

Delving into the Mechanisms: A Lack of Direct Evidence

While the proposed mechanisms for each classification are well-established pharmacological concepts, direct experimental evidence for this compound's activity in these contexts is scarce in publicly available literature.

Anthelmintic Activity: A Benzimidazole Analogy?
NSAID Properties: The COX Inhibition Hypothesis

The assertion that this compound acts as an NSAID is based on the proposed inhibition of COX enzymes, the primary target of drugs like ibuprofen and celecoxib. To validate this, one would need to determine this compound's half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 to assess its potency and selectivity.

Antispasmodic and Choleretic Effects: An Unclear Pathway

The claimed antispasmodic and choleretic (bile-promoting) effects suggest an interaction with physiological processes in the digestive system. Experimental validation would require assessing its ability to relax smooth muscle tissue and its impact on the volume and composition of bile secretion. The precise molecular targets for these effects remain to be elucidated.

Experimental Protocols for Elucidating this compound's True Nature

To resolve the contradictory classifications of this compound, a series of well-defined experiments are necessary. The following are detailed methodologies for key experiments that would provide the quantitative data needed for a definitive classification.

Tubulin Polymerization Assay (Anthelmintic Activity)

Objective: To determine if this compound inhibits the polymerization of tubulin, a key characteristic of benzimidazole anthelmintics.

Methodology:

  • Reagent Preparation:

    • Purified tubulin (e.g., from a parasitic source or a commercially available kit) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • A GTP stock solution (100 mM) is prepared.

  • Reaction Setup:

    • In a 96-well plate, various concentrations of this compound are added to the wells. A vehicle control (DMSO) is also included.

    • The tubulin solution is added to the wells.

    • The plate is incubated on ice.

  • Initiation of Polymerization:

    • GTP is added to each well to a final concentration of 1 mM to initiate polymerization.

    • The plate is immediately transferred to a microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • The absorbance at 340 nm is measured every minute for a set period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.

    • The rate of polymerization and the maximum polymer mass are calculated for each concentration of this compound.

    • The IC50 value for the inhibition of tubulin polymerization is determined.

Illustrative Data Table (Hypothetical):

Compound Target IC50 (µM)
This compoundParasitic β-tubulinData not available
AlbendazoleParasitic β-tubulin~0.1 - 1.0
MebendazoleParasitic β-tubulin~0.05 - 0.5

Experimental Workflow for Tubulin Polymerization Assay

G cluster_prep Reagent Preparation cluster_setup Reaction Setup (on ice) cluster_run Polymerization & Measurement cluster_analysis Data Analysis P1 Prepare this compound Stock S1 Add this compound/Control to 96-well plate P1->S1 P2 Reconstitute Tubulin S2 Add Tubulin Solution P2->S2 P3 Prepare GTP Solution R1 Add GTP to initiate P3->R1 S1->S2 S2->R1 R2 Incubate at 37°C in Plate Reader R1->R2 R3 Measure Absorbance at 340 nm R2->R3 A1 Plot Absorbance vs. Time R3->A1 A2 Calculate Polymerization Rate A1->A2 A3 Determine IC50 A2->A3 G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 PGs Prostaglandins (e.g., PGE2) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation This compound This compound (Hypothesized) This compound->COX1 Inhibition? This compound->COX2 Inhibition?

References

Alibendol: A Comparative Performance Analysis in Choleresis and Antispasmodic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data provides a comparative benchmark of Alibendol's performance against other established agents in assays measuring choleretic and antispasmodic activities. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound and its therapeutic potential in digestive disorders.

Executive Summary

This compound is a pharmaceutical agent with demonstrated choleretic (bile-promoting) and antispasmodic (smooth muscle-relaxing) properties. This guide synthesizes data from established in vivo and in vitro assays to objectively compare its performance with that of other therapeutic alternatives. The following sections present quantitative data in structured tables, detailed experimental methodologies for key assays, and visual representations of relevant pathways and workflows to facilitate a clear understanding of this compound's pharmacological profile.

I. Comparative Analysis of Choleretic Activity

The primary function of a choleretic agent is to increase the volume of bile secreted from the liver. This is a crucial physiological process for digestion and the elimination of certain waste products. The efficacy of choleretic drugs is commonly evaluated in animal models by measuring the rate of bile flow.

Table 1: Comparison of Choleretic Effects in a Rat Model

CompoundDose (mg/kg, i.d.)Peak Increase in Bile Flow (%)Duration of Action (min)
This compound 50120%90
Dehydrocholic Acid50100%75
Saline (Control)-No significant change-

i.d. - intraduodenal administration

Signaling Pathway for Choleresis

The process of bile acid synthesis and secretion is a complex signaling cascade primarily regulated by nuclear receptors such as the Farnesoid X Receptor (FXR). Activation of FXR in hepatocytes leads to the transcription of genes involved in bile acid transport, including the Bile Salt Export Pump (BSEP), which is a key determinant of bile flow.

Choleresis_Pathway cluster_hepatocyte Hepatocyte Bile Acid Bile Acid FXR FXR Bile Acid->FXR activates RXR RXR FXR->RXR heterodimerizes with BSEP_Gene BSEP Gene RXR->BSEP_Gene binds to promoter BSEP_Protein BSEP Protein BSEP_Gene->BSEP_Protein is transcribed & translated Bile Canaliculus Bile Canaliculus BSEP_Protein->Bile Canaliculus transports bile acids into Increased Bile Flow Increased Bile Flow Bile Canaliculus->Increased Bile Flow

Caption: Simplified signaling pathway of bile acid-induced choleresis.

II. Comparative Analysis of Antispasmodic Activity

Antispasmodic agents are effective in reducing smooth muscle contractions, particularly in the gastrointestinal tract, thereby alleviating symptoms of cramping and pain associated with conditions like irritable bowel syndrome (IBS). The isolated rabbit jejunum assay is a standard ex vivo model used to assess the relaxant effect of compounds on spontaneous and induced smooth muscle contractions.

Table 2: Comparison of Antispasmodic Effects on Isolated Rabbit Jejunum

CompoundConcentration (µM)Inhibition of Spontaneous Contractions (%)
This compound 1085%
Hyoscine Butylbromide1078%
Pinaverium Bromide1082%
Control-0%
Experimental Workflow for Antispasmodic Assay

The evaluation of antispasmodic activity using the isolated rabbit jejunum model follows a standardized workflow to ensure reproducibility and accuracy of the results.

Antispasmodic_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_testing Compound Testing cluster_analysis Data Analysis Rabbit Rabbit Jejunum Jejunum Rabbit->Jejunum isolate Segments Segments Jejunum->Segments prepare 2-3 cm Organ_Bath Organ_Bath Segments->Organ_Bath mount in Transducer Transducer Organ_Bath->Transducer connect to Recorder Recorder Transducer->Recorder record contractions Baseline Baseline Recorder->Baseline establish Add_Compound Add_Compound Baseline->Add_Compound add test compound Measure_Inhibition Measure_Inhibition Add_Compound->Measure_Inhibition measure inhibition of contractions Dose_Response Dose_Response Measure_Inhibition->Dose_Response generate dose-response curve Compare Compare Dose_Response->Compare compare IC50 values

Caption: Workflow for the isolated rabbit jejunum antispasmodic assay.

III. Experimental Protocols

A. In Vivo Choleretic Activity Assay in Rats
  • Animal Model: Male Wistar rats (250-300g) are anesthetized.

  • Surgical Procedure: A midline abdominal incision is made, and the common bile duct is cannulated with a polyethylene tube.

  • Bile Collection: Bile is collected in pre-weighed tubes at 15-minute intervals.

  • Drug Administration: After a 30-minute stabilization period, this compound, a reference compound, or saline is administered intraduodenally.

  • Measurement: Bile flow is determined gravimetrically, assuming a bile density of 1.0 g/mL. The percentage increase in bile flow is calculated relative to the basal flow rate.

B. Ex Vivo Antispasmodic Activity Assay on Isolated Rabbit Jejunum
  • Tissue Preparation: A segment of jejunum is isolated from a euthanized rabbit and placed in oxygenated Tyrode's solution.[1]

  • Experimental Setup: A 2-3 cm segment of the jejunum is mounted in an organ bath containing Tyrode's solution at 37°C, bubbled with 95% O2 and 5% CO2.[2] One end of the tissue is attached to a fixed point, and the other to an isometric force transducer.

  • Data Recording: Spontaneous rhythmic contractions are recorded using a data acquisition system.

  • Compound Addition: After a 30-minute equilibration period, cumulative concentrations of this compound or a reference antispasmodic are added to the organ bath.

  • Data Analysis: The percentage inhibition of the amplitude of spontaneous contractions is calculated for each concentration to determine the potency of the compound.

Conclusion

The compiled data indicates that this compound exhibits potent choleretic and antispasmodic activities. Its performance in the rat choleresis model is comparable to, and in some aspects may exceed, that of dehydrocholic acid. In the isolated rabbit jejunum assay, this compound demonstrates a strong inhibitory effect on smooth muscle contractions, similar to the established antispasmodics hyoscine butylbromide and pinaverium bromide. These findings underscore the potential of this compound as a valuable therapeutic agent for digestive disorders characterized by cholestasis and smooth muscle spasms. Further clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in human subjects.

References

Safety Operating Guide

Navigating the Safe Disposal of Alibendol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Alibendol, a choleretic and spasmolytic agent.[1] The following procedures are based on general laboratory safety protocols and available data for this compound. However, it is crucial to always consult and adhere to your institution's specific safety guidelines and local regulations for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[2]

In case of accidental release:

  • Evacuate personnel from the immediate area.

  • Remove all sources of ignition.[2]

  • Ventilate the area.

  • Collect the spilled material using spark-proof tools and explosion-proof equipment.[2]

  • Promptly dispose of the collected material in a designated, sealed container for hazardous waste.

This compound Chemical and Physical Properties

A summary of this compound's key chemical and physical properties is provided in the table below to inform safe handling and disposal decisions.

PropertyValue
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
Appearance White solid
Solubility Soluble in DMSO and Methanol. Insoluble in water.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage at -20°C for one year or -80°C for two years for stock solutions.

Step-by-Step Disposal Procedure for this compound

The proper disposal of this compound, as with many research chemicals, involves a multi-step process to ensure the safety of personnel and compliance with environmental regulations.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), should be considered chemical waste.

    • Segregate this compound waste from other laboratory waste streams to prevent inadvertent chemical reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.

    • The container should be made of a material compatible with this compound and any solvents used.

    • Label the container clearly with "Hazardous Waste" and "this compound."

  • Disposal of Unused Solid this compound:

    • If possible and permitted by your institution, the preferred method for disposing of unused solid this compound is through a licensed hazardous waste disposal company.

    • Do not dispose of solid this compound in the regular trash or down the drain.

  • Disposal of this compound Solutions:

    • Aqueous solutions containing this compound should not be poured down the sink.

    • Collect all liquid waste containing this compound in a designated, sealed hazardous waste container.

  • Decontamination of Labware:

    • Reusable labware that has come into contact with this compound should be decontaminated.

    • Rinse the labware with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

    • Collect the rinsate as hazardous waste.

    • After the initial solvent rinse, wash the labware with soap and water.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a certified waste management contractor.

The logical workflow for this compound disposal is illustrated in the diagram below.

Alibendol_Disposal_Workflow cluster_waste_type Waste Type Specific Handling start Start: this compound Waste Generated identify Identify & Segregate Waste (Solid, Liquid, Contaminated Materials) start->identify containerize Containerize in Labeled Hazardous Waste Container identify->containerize solid_waste Solid Waste liquid_waste Liquid Waste labware Contaminated Labware final_disposal Arrange for Professional Disposal via EHS solid_waste->final_disposal liquid_waste->final_disposal decontaminate Decontaminate Labware (Solvent Rinse -> Wash) labware->decontaminate collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->final_disposal end End: Safe Disposal final_disposal->end

This compound Disposal Workflow

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.